Product packaging for Itraconazole, (S)-(-)-(Cat. No.:CAS No. 154003-20-0)

Itraconazole, (S)-(-)-

Cat. No.: B13580542
CAS No.: 154003-20-0
M. Wt: 705.6 g/mol
InChI Key: VHVPQPYKVGDNFY-ARROIKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Itraconazole, (S)-(-)- is a useful research compound. Its molecular formula is C35H38Cl2N8O4 and its molecular weight is 705.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Itraconazole, (S)-(-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Itraconazole, (S)-(-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38Cl2N8O4 B13580542 Itraconazole, (S)-(-)- CAS No. 154003-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

154003-20-0

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

IUPAC Name

2-[(2S)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31+,35+/m0/s1

InChI Key

VHVPQPYKVGDNFY-ARROIKNCSA-N

Isomeric SMILES

CC[C@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of (S)-(-)-Itraconazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent, recognized for its efficacy against a wide range of fungal infections. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability and low aqueous solubility.[1][2][3] Its clinical formulation is a 1:1:1:1 racemic mixture of four stereoisomers.[4][5] Beyond its primary antifungal activity, which stems from the inhibition of fungal ergosterol (B1671047) synthesis, Itraconazole has garnered significant interest in oncology for its ability to inhibit the Hedgehog signaling pathway and angiogenesis.[4][6] This guide provides a comprehensive overview of the core physicochemical properties of Itraconazole, intended for researchers, scientists, and professionals in drug development. It details its chemical and physical characteristics, solubility profile, and solid-state properties, supplemented with experimental protocols and diagrams of its key signaling pathways.

Chemical and Physical Properties

Itraconazole is a synthetic triazole derivative with a complex molecular structure containing three chiral centers.[4] It is a white, crystalline powder.[7] The fundamental identifying and physicochemical characteristics are summarized in the tables below.

Table 1: General Properties of Itraconazole

PropertyValueReference
IUPAC Name (±)-1-[(RS)-sec-butyl]-4-[p-[4-[p-[[(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-Δ²-1,2,4-triazolin-5-one[4]
CAS Number 84625-61-6[4][8]
Molecular Formula C₃₅H₃₈Cl₂N₈O₄[4][9]
Molecular Weight 705.64 g/mol [4]
Appearance White, crystalline powder[7]

Table 2: Key Physicochemical Parameters of Itraconazole

ParameterValueConditionsReference
Melting Point 165 - 169 °C[4][7][8][10]
pKa 3.7[8][9][11]
LogP (n-octanol/water) 5.66pH 8.1[9][10]

Solubility Profile

Itraconazole's very low aqueous solubility is a critical factor in its formulation and bioavailability. It is a weakly basic compound (pKa = 3.7) and, consequently, its solubility is highly pH-dependent, increasing in acidic environments.[11][12][13]

Table 3: Aqueous Solubility of Itraconazole

pH / ConditionSolubilityTemperatureReference
pH 1.0~4 µg/mLNot specified[13]
pH 1.67.8 ± 0.4 × 10⁻⁶ mol/L20 °C[4]
Neutral pH~1 ng/mLNot specified[14]
Deionized Water< 1 ng/LNot specified[13]

The solubility of Itraconazole has been evaluated in various organic solvents, showing a general trend of increased solubility in non-polar solvents and with rising temperatures.[15][16] It is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide.[17]

Table 4: Solubility of Itraconazole in Organic Solvents

SolventQualitative Solubility TrendReference
1,4-DioxaneHighest[16]
BenzeneHigh[16]
TolueneHigh[16]
Ethyl AcetateHigh[16]
OctanolModerate-High[16]
n-ButanolModerate[16]
Isopropyl AlcoholModerate[16]
EthanolLow-Moderate[16]
1,4-ButanediolLow[16]
MethanolLow[16]
Acetonitrile (B52724)Low[16]
Dimethyl Sulphoxide (DMSO)Low[16]
WaterLowest[16]

Solid-State Characterization

The solid-state properties of Itraconazole are crucial for its stability, dissolution, and manufacturability. The drug exists as a crystalline solid, and its clinical form is a racemic mixture of four distinct stereoisomers.[4][5] The crystalline nature of Itraconazole has been confirmed through techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[18][19] DSC analysis shows a sharp endothermic peak corresponding to its melting point at approximately 167 °C, which is characteristic of a crystalline substance.[18] PXRD patterns exhibit sharp peaks, further confirming its crystalline structure.[18][20]

Mechanism of Action and Associated Signaling Pathways

Itraconazole exhibits distinct mechanisms of action for its antifungal and anticancer activities.

Antifungal Mechanism of Action

The primary antifungal effect of Itraconazole is the disruption of the fungal cell membrane. It specifically inhibits lanosterol (B1674476) 14α-demethylase, a fungal cytochrome P450 enzyme.[4][21] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[22] The inhibition of this pathway leads to a compromised cell membrane structure and function, ultimately inhibiting fungal growth.[22]

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Lanosterol->Inhibition Ergosterol Ergosterol Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->Membrane Incorporation Inhibition->Ergosterol 14α-demethylase Itraconazole Itraconazole Itraconazole->Inhibition Inhibits

Antifungal mechanism of Itraconazole.
Hedgehog Signaling Pathway Inhibition

Separate from its antifungal action, Itraconazole is a potent antagonist of the Hedgehog (Hh) signaling pathway, a pathway implicated in some forms of cancer.[6] In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits the activity of Smoothened (Smo). When Hh binds to Ptch, this inhibition is relieved, allowing Smo to activate Gli transcription factors.[6] Itraconazole acts on Smo, preventing its ciliary accumulation and subsequent pathway activation, through a mechanism distinct from other known Smo antagonists.[6]

G cluster_off Hh Pathway: OFF State cluster_on Hh Pathway: ON State cluster_inhibition Itraconazole Inhibition PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits GLI_off GLI (Inactive) SMO_off->GLI_off No Activation Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds & Inhibits SMO_on SMO (Active) GLI_on GLI (Active) -> Target Genes SMO_on->GLI_on Activates ITZ Itraconazole SMO_inhibited SMO ITZ->SMO_inhibited Inhibits GLI_inhibited GLI (Inactive) SMO_inhibited->GLI_inhibited No Activation

Hedgehog signaling pathway and Itraconazole's point of inhibition.

Experimental Methodologies

Standardized protocols are essential for the accurate determination of physicochemical properties. Below are methodologies commonly employed for Itraconazole.

Solubility Determination (Shake-Flask Method)

The shake-flask method, based on the principles described by Higuchi and Connors, is a standard approach for determining equilibrium solubility.[23]

Protocol:

  • Add an excess amount of Itraconazole powder to a known volume of the desired solvent (e.g., buffer of specific pH, organic solvent) in a sealed, stoppered flask.

  • Place the flasks in a constant-temperature incubator shaker (e.g., at 25 °C or 37 °C).

  • Agitate the samples at a constant speed (e.g., 100 rpm) for an extended period (e.g., 72 hours) to ensure equilibrium is reached.[23]

  • After equilibration, cease agitation and allow the flasks to stand undisturbed (e.g., for 24 hours) for the undissolved solid to settle.[23]

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.

  • Filter the sample if necessary (e.g., using a 0.45 µm filter).

  • Dilute the filtrate with a suitable solvent (e.g., methanol) to a concentration within the analytical range.[16]

  • Quantify the concentration of dissolved Itraconazole using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 255-263 nm) or HPLC.[16][24]

G start Start: Excess Itraconazole + Solvent agitate 1. Agitate in Shaker (e.g., 72 hours) start->agitate settle 2. Settle Undissolved Solid (e.g., 24 hours) agitate->settle supernatant 3. Withdraw Supernatant settle->supernatant dilute 4. Dilute Sample supernatant->dilute quantify 5. Quantify Concentration (UV-Vis or HPLC) dilute->quantify end End: Solubility Value quantify->end

Workflow for the shake-flask solubility determination method.
Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline structure of a solid material.

Protocol:

  • Gently pack the Itraconazole powder sample into a sample holder.

  • Place the holder into the diffractometer.

  • Expose the sample to monochromatic X-ray radiation, typically Cu-Kα radiation (λ ≈ 1.54 Å).[25]

  • Scan the sample over a defined range of 2θ angles, for instance, from 4° to 50°.[26]

  • Set the scan rate to a constant speed, such as 2° per minute.[26]

  • The detector records the intensity of the diffracted X-rays at each angle.

  • The resulting diffractogram (a plot of intensity vs. 2θ) provides a unique fingerprint of the crystalline solid.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for separating and quantifying Itraconazole in solution, often used in solubility and formulation studies.

Protocol Example:

  • System: Agilent 1200 series or equivalent.[24]

  • Column: C18 reverse-phase column (e.g., HiQSil C18-HS, 250 × 4.6 mm, 5 µm).[24]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v).[24]

  • Flow Rate: 1.0 mL/min.[24]

  • Detection: UV detector set at a wavelength of 263 nm.[24]

  • Procedure:

    • Prepare a standard stock solution of Itraconazole in a suitable solvent like methanol.[24]

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Inject a fixed volume of the prepared standards and experimental samples into the HPLC system.

    • The retention time for Itraconazole is recorded (e.g., ~7.75 minutes under the specified conditions).[24]

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Itraconazole in the experimental samples by interpolating their peak areas from the calibration curve.

Conclusion

The physicochemical properties of Itraconazole, particularly its weak basicity, high lipophilicity, and poor aqueous solubility, are defining characteristics that govern its behavior in biological systems and present significant challenges for formulation. A thorough understanding of these properties, from its solid-state structure to its pH-dependent solubility, is fundamental for the development of effective drug delivery systems that can enhance its bioavailability. Furthermore, the elucidation of its dual mechanisms of action against both fungal pathogens and cancer-related signaling pathways underscores its versatility and highlights the continued importance of its study for both infectious disease and oncology researchers.

References

An In-depth Technical Guide to the Antifungal Mechanism of Action of (S)-(-)-Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itraconazole (B105839) is a broad-spectrum, triazole-class antifungal agent widely utilized in the treatment of both superficial and systemic mycoses.[1] Its therapeutic efficacy is primarily rooted in the highly specific and potent inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This guide provides a detailed examination of the molecular mechanism of (S)-(-)-Itraconazole, quantitative data on its antifungal activity, and comprehensive protocols for key experimental assays used in its characterization.

Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51)

The primary antifungal activity of itraconazole is achieved through the non-competitive inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme encoded by the ERG11 gene.[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[4]

Itraconazole's mechanism involves the high-affinity binding of its triazole ring to the heme iron atom located in the active site of the CYP51 enzyme.[5] This interaction effectively blocks the enzyme's ability to catalyze the oxidative removal of the 14α-methyl group from its substrate, lanosterol.[3]

The inhibition of lanosterol 14α-demethylase by itraconazole has a dual, detrimental effect on the fungal cell:

  • Depletion of Ergosterol: The blockage of this critical step halts the production of ergosterol. The resulting deficiency compromises the structural integrity, fluidity, and permeability of the fungal cell membrane.[3][6] This disruption impairs the function of essential membrane-bound enzymes and transport proteins, ultimately leading to the cessation of fungal growth and replication (fungistatic effect).[6]

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the intracellular accumulation of 14α-methylated sterol precursors, such as lanosterol.[3][7] These abnormal sterols become incorporated into the fungal membrane, further disrupting its structure and function, which can contribute to cell death (fungicidal effect).[7][8]

The selectivity of itraconazole for the fungal CYP51 enzyme over its human homologue is a key factor in its therapeutic index.[9]

G Ergosterol Biosynthesis Pathway and Itraconazole Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Itraconazole AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Precursors Lanosterol->Ergosterol_Intermediates CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation into Itraconazole (S)-(-)-Itraconazole Itraconazole->CYP51 Inhibition CYP51->Ergosterol_Intermediates

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by itraconazole.

G Downstream Consequences of CYP51 Inhibition cluster_consequences Cellular Effects Itraconazole (S)-(-)-Itraconazole CYP51 Inhibition of Lanosterol 14α-demethylase (CYP51) Itraconazole->CYP51 Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Toxic_Sterol_Accumulation Accumulation of 14α-methylated sterols CYP51->Toxic_Sterol_Accumulation Membrane_Integrity Increased Membrane Permeability & Fluidity Ergosterol_Depletion->Membrane_Integrity Toxic_Sterol_Accumulation->Membrane_Integrity Enzyme_Dysfunction Impaired Membrane Enzyme Function Membrane_Integrity->Enzyme_Dysfunction Growth_Arrest Fungistatic Effect (Inhibition of Growth) Membrane_Integrity->Growth_Arrest Enzyme_Dysfunction->Growth_Arrest Cell_Death Fungicidal Effect (Cell Lysis) Growth_Arrest->Cell_Death

Caption: Logical flow of the consequences of lanosterol 14α-demethylase inhibition.

Quantitative Data on Antifungal Activity

The in vitro activity of itraconazole is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50).

Enzyme Inhibition and Binding Affinity

The potency of itraconazole against its target enzyme, CYP51, has been characterized through direct binding and inhibition assays.

ParameterFungal SpeciesEnzymeValueReference
IC50 Candida albicansCYP510.4 - 0.6 µM[9]
IC50 Cryptococcus neoformansErgosterol Synthesis6.0 ± 4.7 nM[7]
Kd Candida albicansCYP5136 ± 9 nM[10]
Kd Malassezia globosaCYP51≤ 2 to 11 nM[11]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Minimum Inhibitory Concentrations (MIC)

MIC values represent the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. These values are highly dependent on the fungal species and strain being tested.

Fungal Species/GroupMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Aspergillus fumigatus≤0.03 - >80.25 - 0.50.5 - 1[12][13]
Aspergillus flavus≤0.03 - >80.250.5[12]
Aspergillus niger≤0.03 - >80.51[12]
Aspergillus terreus≤0.03 - >80.250.5[12]
Candida albicans≤0.015 - 40.03 - 0.060.125 - 0.25[12]
Candida glabrata≤0.015 - 160.252[12]
Candida parapsilosis≤0.015 - 10.030.125[12]
Candida tropicalis≤0.015 - 20.060.25[12]
Cryptococcus neoformans≤0.015 - 10.060.25[12]
Trichophyton spp.0.0019 - 0.50.0313N/A[8]
Trichophyton indotineaeN/A0.325 (GM)N/A[14]

MIC50/MIC90: The concentration at which 50% and 90% of isolates are inhibited, respectively. GM: Geometric Mean.

Detailed Experimental Protocols

Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27/M38 and EUCAST Standards)

This protocol outlines the standardized method for determining the MIC of itraconazole against fungal isolates.[15][16]

Principle: A standardized inoculum of a fungal isolate is exposed to serial twofold dilutions of itraconazole in a 96-well microtiter plate. The MIC is determined as the lowest drug concentration that causes a specified reduction in growth compared to a drug-free control.[17][18]

Methodology:

  • Antifungal Stock Solution Preparation:

    • Accurately weigh pure itraconazole powder and dissolve in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1280-3200 µg/mL).[19][20]

    • Ensure complete dissolution. Store the stock solution at -70°C until use.

  • Inoculum Preparation:

    • For Yeasts (e.g., Candida spp.): Subculture the isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).[20][21] Dilute this suspension in the test medium (RPMI 1640) to achieve the final target inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

    • For Molds (e.g., Aspergillus spp.): Harvest conidia from a mature culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20).[20] Adjust the conidial suspension to the target concentration (e.g., 0.4-5 x 10^4 CFU/mL) using a hemocytometer.[16][20]

  • Plate Preparation and Inoculation:

    • Prepare serial twofold dilutions of the itraconazole stock solution in RPMI 1640 medium directly in a 96-well, U-bottom microtiter plate.[16] The final volume in each well should be 100 µL.

    • Include a drug-free well for growth control and a medium-only well for sterility control.

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plates at 35°C. Incubation times vary by organism: typically 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the control well.[4][12]

  • MIC Endpoint Determination:

    • The endpoint is read as the lowest concentration of itraconazole that produces a prominent (≥50%) reduction in turbidity compared with the growth control.[19] This can be assessed visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).[17]

G Experimental Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prep_Drug Prepare Itraconazole Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions of Itraconazole in 96-well Plate Prep_Drug->Serial_Dilution Prep_Inoculum Prepare Standardized Fungal Inoculum Add_Inoculum Add Fungal Inoculum to all wells Prep_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate Plate (e.g., 35°C, 24-72h) Add_Inoculum->Incubate Read_Plate Read Results Visually or Spectrophotometrically Incubate->Read_Plate Determine_MIC Determine MIC (Lowest concentration with ≥50% growth inhibition) Read_Plate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Ergosterol Quantification Assay

This protocol is used to directly measure the effect of itraconazole on ergosterol levels in fungal cells.

Principle: Fungal cells are treated with itraconazole, and total cellular sterols are extracted following saponification of lipids. Ergosterol content is then quantified via spectrophotometry or High-Performance Liquid Chromatography (HPLC) and compared to untreated controls.[1][2]

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungal culture in a suitable liquid medium to the mid-logarithmic phase.

    • Expose the culture to a specific concentration of itraconazole (e.g., at its MIC or IC50 value) for a defined period (e.g., 16-24 hours). A control culture without itraconazole must be run in parallel.

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by filtration or centrifugation. Wash with sterile water, then dry and record the biomass (dry weight).[1]

    • Add 3 mL of 25% alcoholic potassium hydroxide (B78521) solution (e.g., KOH in a methanol:ethanol mix) to the dried mycelia.[1]

    • Vortex for 1 minute, then incubate the mixture in an 85°C water bath for 1 hour to saponify cellular lipids.[1]

  • Sterol Extraction:

    • After cooling, add a mixture of sterile water and n-heptane (or hexane) to the sample.

    • Vortex vigorously to extract the non-saponifiable fraction (containing sterols) into the organic phase.

    • Carefully collect the upper organic (n-heptane/hexane) layer and transfer it to a new tube.

  • Quantification:

    • Spectrophotometric Method: Scan the absorbance of the organic extract between 230 and 300 nm. Ergosterol has a characteristic four-peaked curve, with a peak at approximately 282 nm. The ergosterol content can be calculated based on the absorbance values and the dry weight of the fungal cells.

    • HPLC Method: Evaporate the organic solvent and redissolve the sterol extract in a suitable mobile phase (e.g., methanol). Inject the sample into an HPLC system equipped with a C18 column.[1] Detect ergosterol by its absorbance at ~282 nm.[1] Quantify by comparing the peak area to a standard curve prepared with pure ergosterol.

  • Data Analysis:

    • Express the final ergosterol content as µg per mg of fungal dry weight.

    • Calculate the percentage of ergosterol inhibition in the itraconazole-treated samples relative to the untreated control.

G Experimental Workflow for Ergosterol Quantification cluster_quant Quantification Start Fungal Culture (Treated vs. Untreated Control) Harvest Harvest & Dry Cells Start->Harvest Saponify Saponify Lipids (Alcoholic KOH, 85°C) Harvest->Saponify Extract Extract Sterols (n-heptane/hexane) Saponify->Extract Spectro Spectrophotometry (Scan 230-300 nm) Extract->Spectro Method 1 HPLC HPLC Analysis (C18 column, UV 282 nm) Extract->HPLC Method 2 Analyze Calculate Ergosterol Content (µg/mg dry weight) Spectro->Analyze HPLC->Analyze

Caption: Workflow for the quantification of fungal ergosterol.

References

Chiral Separation of Itraconazole Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of itraconazole's stereoisomers. Itraconazole (B105839), a broad-spectrum triazole antifungal agent, possesses three chiral centers, resulting in a total of eight stereoisomers.[1] The commercially available drug is a 1:1:1:1 racemic mixture of four cis-stereoisomers.[1][2] The distinct pharmacological and toxicological profiles of each stereoisomer necessitate robust and reliable enantioselective analytical methods. This guide details the prevalent chromatographic techniques, experimental protocols, and quantitative data to aid researchers in developing and implementing effective chiral separation strategies for itraconazole.

Itraconazole Stereoisomers

Itraconazole's complex stereochemistry arises from three chiral centers, leading to eight stereoisomers. The two chiral centers on the dioxolane ring can exist in either a cis or trans configuration. The clinical formulation of itraconazole consists of a racemic mixture of the four cis-diastereomers.[1][2] The nomenclature and structure of the four primary cis-stereoisomers are crucial for accurate identification and analysis.

The four cis-stereoisomers are comprised of two enantiomeric pairs:

  • Enantiomeric Pair 1: (+)-(2R,4S,2'R)-itraconazole and (-)-(2S,4R,2'S)-itraconazole

  • Enantiomeric Pair 2: (+)-(2R,4S,2'S)-itraconazole and (-)-(2S,4R,2'R)-itraconazole

The absolute configuration at each chiral center significantly influences the biological activity and metabolic profile of the molecule.[3]

Chromatographic Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely employed techniques for the enantioselective separation of itraconazole.[4][5] Both methods typically utilize polysaccharide-based chiral stationary phases (CSPs) due to their excellent chiral recognition capabilities for a broad range of compounds, including azole antifungals.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely accessible technique for separating itraconazole enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective.

Experimental Workflow for Chiral HPLC Separation of Itraconazole

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_standard Prepare Itraconazole Standard Solution start->prep_standard prep_sample Prepare Sample (e.g., from capsule) start->prep_sample hplc_system HPLC System with Chiral Column prep_standard->hplc_system prep_sample->hplc_system separation Isocratic/Gradient Elution hplc_system->separation detection UV Detection (e.g., 254 nm) separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration quantification Quantification of Enantiomers peak_integration->quantification end End quantification->end

Caption: High-level workflow for the chiral HPLC analysis of itraconazole.

Supercritical Fluid Chromatography (SFC)

SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and often superior resolution.[4][5] This technique utilizes supercritical CO2 as the primary mobile phase component.

Experimental Workflow for Chiral SFC Separation of Itraconazole

SFC_Workflow cluster_prep Sample & Standard Preparation cluster_sfc SFC Analysis cluster_data Data Analysis start Start prep_standard Prepare Itraconazole Standard Solution start->prep_standard prep_sample Prepare Sample start->prep_sample sfc_system SFC System with Chiral Column prep_standard->sfc_system prep_sample->sfc_system separation Supercritical Fluid Elution sfc_system->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Enantiomer Quantification peak_integration->quantification end End quantification->end

Caption: General workflow for the chiral SFC analysis of itraconazole.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful chiral separations. The following sections provide methodologies for sample preparation and chromatographic analysis.

Sample and Standard Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of itraconazole reference standard.

  • Dissolve the standard in a suitable solvent, such as a mixture of methanol (B129727) and tetrahydrofuran (B95107) (4:1, v/v), to a final concentration of 1 mg/mL.[1]

  • Further dilute the stock solution with the mobile phase to achieve a working concentration suitable for injection (e.g., 200 µg/mL).[6]

Sample Preparation from Capsules:

  • Determine the average weight of the contents of 20 itraconazole capsules.

  • Accurately weigh a portion of the capsule powder equivalent to 25 mg of itraconazole.[6]

  • Transfer the powder to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent (e.g., methanol:hydrochloric acid, 99:1 v/v) and sonicate to dissolve the itraconazole.[6]

  • Make up the volume with the diluent.

  • Filter the solution through a 0.45 µm filter prior to injection.

Chiral HPLC Method Protocol

This protocol is a representative method for the chiral separation of itraconazole enantiomers using a polysaccharide-based CSP.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: A mixture of n-hexane and ethanol, often with a small amount of an additive like diethylamine (B46881) (DEA) to improve peak shape for basic compounds. A typical starting composition is n-hexane:ethanol (90:10, v/v) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and identify the peaks corresponding to the itraconazole stereoisomers based on their retention times.

  • Calculate the resolution between the enantiomeric peaks to ensure adequate separation.

Chiral SFC Method Protocol

This protocol outlines a general approach for the chiral separation of itraconazole using SFC.

  • Instrumentation: A supercritical fluid chromatography system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: Chiralpak AD-H or a similar polysaccharide-based column.

  • Mobile Phase: Supercritical CO2 and a modifier, typically an alcohol such as methanol or ethanol. A common mobile phase is CO2:Methanol (80:20, v/v).

  • Flow Rate: 2.0 mL/min.[7]

  • Back Pressure: 20 MPa.[7]

  • Column Temperature: 35 °C.[7]

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Procedure:

  • Equilibrate the SFC system and chiral column with the specified mobile phase and conditions.

  • Inject the prepared solutions.

  • Monitor the separation and detect the eluting enantiomers.

  • Optimize the modifier percentage, pressure, and temperature to achieve baseline separation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral separation of itraconazole, providing a basis for method development and comparison.

Table 1: Chiral HPLC Separation Data for Itraconazole Stereoisomers

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Detection (nm)Retention Times (min)Resolution (Rs)Reference
Chiralcel OJ-3Not SpecifiedNot SpecifiedNot SpecifiedNot Specified≥1.5[5]
Chiralpak ADHexane:Ethanol (90:10)1.0260Not Specified>1.5[8]
Lux i-Cellulose-5Polar Organic, Normal, and Reversed Phases1.0230Not Specified0.37 - 8.03[9]
Lux i-Amylose-1Polar Organic, Normal, and Reversed Phases1.0230Not Specified0.37 - 8.03[9]

Table 2: Chiral SFC Separation Data for Itraconazole Stereoisomers

Chiral Stationary PhaseModifier in CO2Flow Rate (mL/min)Back Pressure (MPa)Temperature (°C)Resolution (Rs)Reference
Chiralpak AD40% Ethanol2.02035Baseline Separation[7]
Chiralpak AD40% Ethanol-2-propanol mixtures2.02035Variable[7]
Chiralcel OJ-3Not SpecifiedNot SpecifiedNot SpecifiedNot Specified≥1.5[5]
Polysaccharide-basedMethanol or Ethanol2.530-3530Baseline Separation[4][10]

Conclusion

The chiral separation of itraconazole enantiomers is a critical analytical challenge in pharmaceutical development and quality control. Both HPLC and SFC, particularly when coupled with polysaccharide-based chiral stationary phases, have demonstrated excellent capabilities in resolving the four cis-stereoisomers. This guide provides a foundational understanding of the principles, workflows, and detailed protocols necessary for researchers to successfully implement and optimize these separation methods. The choice between HPLC and SFC will depend on the specific laboratory resources and the desired balance between analysis speed, resolution, and environmental impact. Careful optimization of the mobile phase composition, temperature, and pressure is essential to achieve robust and reliable enantioselective separations of itraconazole.

References

A Technical Guide to the Spectroscopic Analysis of Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Itraconazole (B105839), a broad-spectrum triazole antifungal agent, presents a unique analytical challenge due to its complex stereochemistry. As a 1:1:1:1 racemic mixture of four diastereomers, each with three chiral centers, its characterization requires a multi-faceted spectroscopic approach. This guide provides an in-depth examination of the spectroscopic techniques used to analyze Itraconazole, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the comprehensive analysis of this important pharmaceutical compound.

Stereochemistry of Itraconazole

Itraconazole possesses three chiral centers, resulting in eight possible stereoisomers. The commercially available drug is a racemic mixture of four cis-stereoisomers[1][2][3]. The separation and characterization of these stereoisomers are critical for understanding their individual pharmacological and toxicological profiles[4][5]. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are effective techniques for the separation of Itraconazole's stereoisomers[4][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Itraconazole. Both ¹H and ¹³C NMR are routinely employed.

¹H and ¹³C NMR Spectral Data

The proton and carbon NMR spectra of the cis and trans diastereomeric pairs of Itraconazole have been found to be identical within each series[7]. The chemical shifts provide information about the molecular structure and the sites of protonation. For instance, studies have shown that the piperazine (B1678402) nitrogen (N26) has a high proton affinity[8].

Table 1: Key ¹H NMR Signals for Itraconazole

Proton(s) Chemical Shift (δ, ppm) Solvent Reference
Triazole protons8.29, 8.37 (singlets)Not Specified[9]

Table 2: Key ¹³C NMR Data for Itraconazole

Carbon(s) Chemical Shift (δ, ppm) Technique Reference
VariousNot specified in detailSolid-State NMR[10]

Note: Detailed peak assignments for the complex Itraconazole molecule require specialized 2D NMR techniques and are often specific to the stereoisomer and solvent used.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of Itraconazole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the specific instrument and experiment.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters for acquisition can be used and should be optimized as needed. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is essential for the sensitive and selective quantification of Itraconazole and its metabolites in biological matrices[11][12].

Mass Spectral Data

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for Itraconazole analysis[12][13]. Due to the presence of multiple chlorine atoms, the isotopic peak pattern is a characteristic feature in the mass spectrum[11].

Table 3: LC-MS/MS Parameters for Itraconazole Analysis

Parameter Value Reference
Ionization ModePositive ESI[13]
Precursor Ion (m/z)[M+2]+[11]
Product Ions (m/z)Analyte specific, used for quantification and qualification[11]
Capillary Voltage3.5 kV[11]
Desolvation Temperature500°C[11]
Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a general procedure for the analysis of Itraconazole in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add a suitable internal standard (e.g., itraconazole-d3)[13][14].

    • Add an organic solvent with acid (e.g., acetonitrile (B52724) with formic acid) to precipitate proteins[11].

    • Vortex and centrifuge the sample.

    • Dilute the supernatant before injection.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column for separation[11].

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) formate (B1220265) with 1% formic acid) and an organic component (e.g., 0.1% formic acid in acetonitrile)[11].

  • Mass Spectrometric Detection:

    • Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode[13].

    • Optimize the cone voltage and collision energy for the specific mass transitions of Itraconazole and its internal standard.

LCMSMS_Workflow Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precip Protein Precipitation (Acidified Organic Solvent) IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject Analysis Data Acquisition and Analysis Inject->Analysis

Figure 1: General workflow for LC-MS/MS analysis of Itraconazole in plasma.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in the Itraconazole molecule and for studying drug-excipient interactions in formulations.

IR Spectral Data

The IR spectrum of Itraconazole exhibits characteristic absorption bands corresponding to its various functional groups.

Table 4: Characteristic FTIR Peaks of Itraconazole

Wavenumber (cm⁻¹) Assignment Reference
3126, 3069Aromatic C-H stretching[15]
2962, 2821Alkane C-H stretching[15]
1699C=O stretching[15]
1510Aromatic C=C stretching[15]
1450C-H bending[15]
Experimental Protocol: FTIR Analysis
  • Sample Preparation: The sample can be analyzed as a solid powder using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹)[16].

  • Data Analysis: Identify the characteristic absorption peaks and compare them with reference spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective method for the quantitative analysis of Itraconazole in bulk and pharmaceutical dosage forms.

UV-Vis Spectral Data

The UV spectrum of Itraconazole shows a characteristic absorption maximum (λmax) that can be used for its quantification. The λmax can vary slightly depending on the solvent used.

Table 5: UV Absorption Maxima of Itraconazole in Different Solvents

Solvent λmax (nm) Reference
Chloroform267[17][18]
Acidic Ethanol262[19]
Methanol:Water (40:60)254[20]
Experimental Protocol: UV-Vis Spectrophotometric Assay
  • Solvent Selection: Choose a suitable solvent in which Itraconazole is freely soluble and that is transparent in the wavelength range of interest (e.g., chloroform, methanol)[17][21].

  • Preparation of Standard Solutions: Prepare a stock solution of Itraconazole of known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The linearity for Itraconazole has been reported in the range of 1-10 µg/ml in chloroform[3][17].

  • Sample Analysis: Prepare a solution of the sample to be analyzed with a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis Stock Prepare Stock Solution Standards Prepare Standard Solutions Stock->Standards Scan Determine λmax MeasureAbs Measure Absorbance of Standards Standards->MeasureAbs SamplePrep Prepare Sample Solution MeasureSample Measure Sample Absorbance SamplePrep->MeasureSample CalCurve Generate Calibration Curve MeasureAbs->CalCurve Quantify Quantify Itraconazole CalCurve->Quantify MeasureSample->Quantify

Figure 2: Workflow for quantitative analysis of Itraconazole by UV-Vis spectroscopy.

Conclusion

The spectroscopic analysis of Itraconazole is a multi-modal process that requires the application of various techniques to fully characterize its complex structure and quantify its presence in different matrices. NMR provides detailed structural information, MS offers high sensitivity for quantification, IR is useful for functional group identification, and UV-Vis spectroscopy serves as a practical tool for routine quantitative analysis. A thorough understanding and application of these techniques are indispensable for researchers and professionals in the field of drug development and analysis.

References

Stereochemistry of Itraconazole's Antifungal Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itraconazole (B105839), a broad-spectrum triazole antifungal agent, is a cornerstone in the management of systemic mycoses. Its clinical formulation is a racemic mixture of four cis-diastereomers. Itraconazole possesses three chiral centers, giving rise to eight possible stereoisomers.[1][2][3][4][5] This technical guide delves into the critical role of stereochemistry in the antifungal activity of itraconazole, providing a comprehensive overview of the differential activities of its stereoisomers, the underlying mechanism of action, and detailed experimental methodologies. Quantitative data is presented to facilitate direct comparison, and key pathways and workflows are visualized to enhance understanding.

Introduction: The Stereochemical Complexity of Itraconazole

Itraconazole's molecular structure contains three stereogenic centers, resulting in a total of eight stereoisomers.[1][2][3][4][5] The commercially available formulation of itraconazole is an equimolar mixture of four cis-diastereomers.[1][3] The spatial arrangement of substituents around these chiral centers significantly influences the drug's interaction with its biological target, leading to variations in antifungal potency among the different stereoisomers. Understanding these stereochemical nuances is paramount for the rational design of more effective and selective antifungal agents.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary antifungal mechanism of itraconazole involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[1][7] By binding to the heme iron in the active site of CYP51, itraconazole disrupts the conversion of lanosterol to ergosterol.[8][9] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, ultimately compromising the fungal cell membrane and inhibiting fungal growth.[7][8][9]

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of itraconazole.

Ergosterol_Biosynthesis_Pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14α-demethylated intermediates Ergosterol Ergosterol Intermediate->Ergosterol Multiple steps FungalCellMembrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->FungalCellMembrane Itraconazole Itraconazole (all stereoisomers) Itraconazole->CYP51 Inhibition CYP51->Intermediate Synthesis_Workflow Start Starting Materials Synthesis Stereospecific Synthesis of Dioxolane Intermediates Start->Synthesis Coupling Coupling with Triazolone Side Chain Synthesis->Coupling Cis_Mix Mixture of cis-diastereomers (1a-1d) Coupling->Cis_Mix Trans_Mix Mixture of trans-diastereomers (1e-1h) Coupling->Trans_Mix Chiral_HPLC_Cis Chiral HPLC Separation Cis_Mix->Chiral_HPLC_Cis Chiral_HPLC_Trans Chiral HPLC Separation Trans_Mix->Chiral_HPLC_Trans Isomers_Cis Individual cis-stereoisomers (1a, 1b, 1c, 1d) Chiral_HPLC_Cis->Isomers_Cis Isomers_Trans Individual trans-stereoisomers (1e, 1f, 1g, 1h) Chiral_HPLC_Trans->Isomers_Trans

References

(S)-(-)-Itraconazole as a Hedgehog Signaling Pathway Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has been implicated in the pathogenesis of various cancers when aberrantly activated in adults.[1][2][3] This has led to the development of targeted therapies aimed at inhibiting this pathway. Itraconazole (B105839), an azole antifungal agent, has been identified as a potent antagonist of the Hh signaling pathway.[4][5] This document provides a comprehensive technical overview of the specific stereoisomer, (S)-(-)-itraconazole, as a Hedgehog pathway inhibitor. It details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed protocols for key experimental assays relevant to its study.

Introduction to the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH).[6] In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO), preventing downstream signaling.[6] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to become active.[6] Activated SMO triggers a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[6] These transcription factors then translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[6][7]

(S)-(-)-Itraconazole: Mechanism of Action

Itraconazole inhibits the Hedgehog signaling pathway by directly targeting Smoothened (SMO).[1][4][5] However, its mechanism is distinct from that of other well-known SMO antagonists like cyclopamine.[4][5] Itraconazole appears to bind to SMO at a different site, preventing the ciliary accumulation of SMO that is induced by Hh pathway activation.[4][5][8] This action is independent of its antifungal activity, which involves the inhibition of lanosterol (B1674476) 14α-demethylase in the ergosterol (B1671047) biosynthesis pathway.[4] The (-,-) stereoisomer of itraconazole has been identified as the most potent of the four stereoisomers in inhibiting the Hedgehog pathway.

Importantly, itraconazole has been shown to be effective against SMO mutants that confer resistance to other SMO antagonists, highlighting its potential for overcoming drug resistance in cancer therapy.[9][10] It has also been shown to synergize with other SMO inhibitors.[11]

Quantitative Data

The inhibitory activity of itraconazole and its enantiomers on the Hedgehog signaling pathway has been quantified in various studies. The following tables summarize key findings.

Table 1: IC50 Values for Hedgehog Pathway Inhibition

Compound Cell Line Assay IC50 (nM) Reference
Itraconazole (racemic) Shh-Light2 Luciferase Reporter ~800 [11]
Itraconazole (racemic) Ptch-/- MEFs β-galactosidase ~900 [11]
Itraconazole (racemic) Medulloblastoma spheres Gli1 mRNA ~100 [9]
(-,-)-Itraconazole ASZ001 (BCC) Gli1 mRNA 110 [10]
(+,+)-Itraconazole ASZ001 (BCC) Gli1 mRNA >1000 [10]
(-,+)-Itraconazole ASZ001 (BCC) Gli1 mRNA 300 [10]

| (+,-)-Itraconazole | ASZ001 (BCC) | Gli1 mRNA | >1000 |[10] |

Table 2: Effects of Itraconazole on Cancer Cell Proliferation

Compound Cell Line Assay Effect Reference
Itraconazole Gastric Cancer Cells CCK-8/Colony Formation Inhibition of proliferation [12][13]
Itraconazole Endometrial Cancer Cells Proliferation Assay Inhibition of proliferation [14]
Itraconazole Melanoma Cells CCK-8/Colony Formation Inhibition of proliferation [15]
Itraconazole Breast Cancer Cells Cytotoxicity Assay Cytotoxic effects [16]
Itraconazole Colon Cancer Cells Flow Cytometry/TUNEL Induction of apoptosis [17]

| Itraconazole | Pancreatic Cancer Cells | Proliferation Assay | Inhibition of proliferation |[18] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Hedgehog pathway inhibition. The following are protocols for key experiments.

Gli-Luciferase Reporter Assay

This assay is a standard method for quantifying Hedgehog pathway activity.[6]

Materials:

  • NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-Light II cells).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% calf serum (CS), penicillin, and streptomycin.

  • Low-serum medium (e.g., DMEM with 0.5% CS).

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium (Shh-CM) or Smoothened agonist (SAG)).

  • (S)-(-)-Itraconazole.

  • 96-well white, clear-bottom tissue culture plates.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Shh-Light II cells into a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Serum Starvation: Once cells are confluent, replace the growth medium with low-serum medium and incubate for 24 hours to induce primary cilia formation.

  • Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Shh-CM or a final concentration of 100 nM SAG) in the presence of varying concentrations of (S)-(-)-itraconazole or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of (S)-(-)-itraconazole to determine the IC50 value.

Gli1 mRNA Expression Analysis by qPCR

This method directly measures the transcript levels of a key Hedgehog pathway target gene.[19]

Materials:

  • Cancer cell line of interest.

  • Appropriate cell culture medium and supplements.

  • (S)-(-)-Itraconazole.

  • 6-well plates.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB).

  • qPCR instrument.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with different concentrations of (S)-(-)-itraconazole or vehicle control for a predetermined time (e.g., 24-48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for GLI1 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of GLI1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

Cellular Proliferation Assay (MTT/CCK-8)

These colorimetric assays are used to assess the effect of (S)-(-)-itraconazole on cell viability and proliferation.[20]

Materials:

  • Cancer cell line of interest.

  • Appropriate cell culture medium and supplements.

  • (S)-(-)-Itraconazole.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of (S)-(-)-itraconazole or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.[20]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC50 value.

Immunofluorescence for Smoothened Ciliary Localization

This technique visualizes the effect of (S)-(-)-itraconazole on the localization of SMO to the primary cilium.

Materials:

  • NIH/3T3 cells or other suitable cell line.

  • Glass coverslips or chamber slides.

  • Serum-free medium.

  • Hedgehog pathway agonist (e.g., SAG).

  • (S)-(-)-itraconazole.

  • 4% paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS).

  • Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a ciliary marker).

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips. Induce cilia formation by serum starvation for 24 hours. Treat the cells with a Hedgehog agonist with or without (S)-(-)-itraconazole for a specified time (e.g., 2-4 hours).

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash with PBS, stain with DAPI, and mount the coverslips on microscope slides using mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. Analyze the images for the presence or absence of SMO signal within the primary cilia.

Visualizations

Hedgehog Signaling Pathway

Hedgehog_Signaling_Pathway cluster_off Pathway OFF cluster_on Pathway ON PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_Gli->GLI_R Nucleus_off Nucleus GLI_R->Nucleus_off Target_Genes_off Target Gene Transcription OFF Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on SMO_on SMO PTCH_on->SMO_on Inhibition Relieved GLI_A GLI-A (Activator) SMO_on->GLI_A Nucleus_on Nucleus GLI_A->Nucleus_on Target_Genes_on Target Gene Transcription ON

Caption: Canonical Hedgehog Signaling Pathway.

Mechanism of (S)-(-)-Itraconazole Inhibition

Itraconazole_Mechanism cluster_activation Hh Pathway Activation cluster_inhibition Inhibition by (S)-(-)-Itraconazole Hh_ligand Hedgehog Ligand PTCH_receptor PTCH Hh_ligand->PTCH_receptor SMO_inactive SMO (Inactive) PTCH_receptor->SMO_inactive Inhibition Relieved SMO_active SMO (Active, Ciliary Localization) SMO_inactive->SMO_active Downstream Downstream Signaling (GLI Activation) SMO_active->Downstream Itraconazole (S)-(-)-Itraconazole SMO_inhibited SMO Itraconazole->SMO_inhibited Binds to distinct site No_Ciliary_Localization No Ciliary Localization SMO_inhibited->No_Ciliary_Localization Pathway_Blocked Hh Pathway Blocked No_Ciliary_Localization->Pathway_Blocked Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treat with (S)-(-)-Itraconazole and Hh Agonist start->treatment incubation Incubate (24-72h) treatment->incubation luciferase Gli-Luciferase Assay incubation->luciferase qpcr Gli1 qPCR incubation->qpcr proliferation Cell Proliferation Assay (MTT/CCK-8) incubation->proliferation if_staining Immunofluorescence (SMO Localization) incubation->if_staining data_analysis Data Analysis (IC50, Gene Expression, etc.) luciferase->data_analysis qpcr->data_analysis proliferation->data_analysis if_staining->data_analysis conclusion Conclusion data_analysis->conclusion

References

The Antiangiogenic Properties of Itraconazole: A Deep Dive into Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Itraconazole (B105839), a triazole antifungal agent, has emerged as a promising antiangiogenic agent with the potential for repurposing as an anticancer therapeutic. This technical guide delves into the foundational research that has elucidated the antiangiogenic effects of itraconazole, providing a comprehensive overview of its mechanisms of action, detailed experimental protocols from key studies, and a quantitative summary of its in vitro and in vivo efficacy.

Core Mechanisms of Antiangiogenic Action

Itraconazole exerts its antiangiogenic effects through a multi-targeted approach, primarily by inhibiting the Hedgehog (Hh) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are fundamental processes in angiogenesis.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a pivotal role in embryonic development and is aberrantly activated in many cancers, contributing to tumor growth and angiogenesis. Itraconazole inhibits the Hh pathway by directly binding to and antagonizing the Smoothened (SMO) receptor, a key transmembrane protein in the pathway. This inhibition prevents the downstream activation of GLI transcription factors, which regulate the expression of pro-angiogenic genes.[1][2]

Inhibition of the mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. In endothelial cells, mTOR signaling is critical for angiogenesis. Itraconazole has been shown to inhibit the mTOR pathway, though the exact mechanism is multifaceted.[3] One proposed mechanism involves the disruption of intracellular cholesterol trafficking. Itraconazole can interfere with the function of the lysosomal protein Niemann-Pick C1 (NPC1), leading to the accumulation of cholesterol in lysosomes. This disruption in cholesterol homeostasis has been linked to the inhibition of mTOR activation.[4]

Another identified target of itraconazole is the voltage-dependent anion channel 1 (VDAC1), a protein located in the outer mitochondrial membrane.[5] By binding to VDAC1, itraconazole is thought to perturb mitochondrial metabolism, leading to an increase in the AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a known inhibitor of mTOR.

Quantitative Data on Antiangiogenic Effects

The antiangiogenic efficacy of itraconazole has been quantified in numerous preclinical studies. The following tables summarize key data from this research.

Table 1: In Vitro Inhibition of Endothelial Cell Proliferation by Itraconazole

Cell LineAssay MethodIC50 (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)[3H]-thymidine incorporation~0.15(Nacev & Liu, 2011)
HUVECCCK-8 assay~2.0 (for HemECs)
HUVECNot Specified<0.7

Table 2: In Vivo Tumor Growth Inhibition and Microvessel Density Reduction by Itraconazole

Xenograft ModelTreatmentTumor Growth Inhibition (%)Reduction in Microvessel Density (%)Reference
Non-Small Cell Lung Cancer (LX-14)75 mg/kg itraconazole twice daily7261[6]
Non-Small Cell Lung Cancer (LX-7)75 mg/kg itraconazole twice daily7956[6]
Oral Squamous Cell Carcinoma (PDX model)Not specifiedSignificant impedanceReduction in Ki-67 expression[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiangiogenic effects of itraconazole.

Endothelial Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • Serum Starvation: After seeding, cells are serum-starved for 24 hours to synchronize their cell cycles.

  • Itraconazole Treatment: Itraconazole, dissolved in DMSO, is added to the cells at various concentrations. The final DMSO concentration should not exceed 0.1%. A vehicle control (0.1% DMSO) is also included.

  • Incubation: Cells are incubated with itraconazole for 24, 48, or 72 hours.

  • CCK-8 Assay: After the incubation period, 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for an additional 2 hours at 37°C.

  • Absorbance Measurement: The optical density at 450 nm is measured using a microplate reader to determine cell viability.

In Vitro Tube Formation Assay
  • Matrigel Coating: 96-well plates are coated with Matrigel, which is allowed to solidify at 37°C for 30-60 minutes.[7]

  • Cell Seeding: HUVECs are harvested and resuspended in endothelial basal medium. A single-cell suspension of 1 x 10⁶ cells/ml is prepared.[7]

  • Treatment and Seeding: The cell suspension is diluted in the presence or absence of itraconazole and angiogenic mediators. 100 µl of the cell suspension is then added to each well of the Matrigel-coated plate.[7]

  • Incubation: The plate is incubated for an appropriate time (typically 4-18 hours) to allow for tube formation.

  • Visualization and Quantification: Tube formation can be visualized using a phase-contrast microscope. For quantification, cells can be stained with Calcein AM, and the tube length and number of junctions can be analyzed using imaging software.[8]

Boyden Chamber (Transwell) Migration Assay
  • Chamber Setup: A Transwell insert with a porous membrane (typically 8 µm pores) is placed in a well of a 24-well plate. The lower chamber is filled with endothelial basal medium containing a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF).

  • Cell Seeding: HUVECs are resuspended in basal media with or without itraconazole and seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period of 4-24 hours to allow for cell migration through the membrane.[9]

  • Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet. The number of migrated cells is then counted under a microscope in several random fields. Alternatively, the total DNA content of migratory cells can be quantified.[9]

Western Blot Analysis of mTOR Pathway Inhibition
  • Cell Lysis: HUVECs are treated with itraconazole for the desired time. The cells are then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.[11]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated S6 Kinase (p-S6K), total S6K, and a loading control like GAPDH. Recommended antibody dilutions should be optimized according to the manufacturer's datasheet.

  • Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection reagent.

In Vivo Xenograft Model
  • Tumor Cell Implantation: Human cancer cells (e.g., non-small cell lung cancer or oral squamous cell carcinoma) are subcutaneously injected into immunodeficient mice.[4][6]

  • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Itraconazole is typically administered orally.

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[4]

  • Microvessel Density Analysis: At the end of the study, tumors are excised, and microvessel density can be assessed by immunohistochemical staining for endothelial cell markers such as CD31.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by itraconazole and a typical experimental workflow for its evaluation.

Hedgehog_Signaling_Pathway cluster_nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., VEGF) GLI->TargetGenes Activates Itraconazole Itraconazole Itraconazole->SMO Inhibits

Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

mTOR_Signaling_Pathway GrowthFactors Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GrowthFactors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Proliferation S6K->ProteinSynthesis Itraconazole Itraconazole CholesterolTrafficking Cholesterol Trafficking (NPC1) Itraconazole->CholesterolTrafficking VDAC1 VDAC1 Itraconazole->VDAC1 CholesterolTrafficking->mTORC1 Required for activation AMPK AMPK VDAC1->AMPK Inhibits ATP production AMPK->mTORC1

Caption: Itraconazole inhibits the mTOR signaling pathway through multiple mechanisms.

Experimental_Workflow start Start invitro In Vitro Studies start->invitro proliferation Endothelial Cell Proliferation Assay invitro->proliferation migration Endothelial Cell Migration Assay invitro->migration tube_formation Tube Formation Assay invitro->tube_formation western_blot Western Blot (Signaling Pathways) invitro->western_blot invivo In Vivo Studies (Xenograft Model) proliferation->invivo migration->invivo tube_formation->invivo western_blot->invivo tumor_growth Tumor Growth Measurement invivo->tumor_growth mvd_analysis Microvessel Density Analysis invivo->mvd_analysis end End tumor_growth->end mvd_analysis->end

Caption: A typical experimental workflow for evaluating the antiangiogenic effects of itraconazole.

References

Methodological & Application

Application Note: Protocol for Dissolving (S)-(-)-Itraconazole in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-Itraconazole is a triazole antifungal agent that is also recognized as a potent inhibitor of the Hedgehog (Hh) signaling pathway and angiogenesis.[1][2][3] Its primary antifungal mechanism involves the inhibition of the fungal cytochrome P450 enzyme 14-alpha-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] In cancer research, Itraconazole's ability to antagonize the Hh pathway by targeting the Smoothened (Smo) protein makes it a valuable tool for studying cellular proliferation and development.[2][6]

Like many hydrophobic molecules, Itraconazole has extremely low aqueous solubility (<1 µg/mL), posing a significant challenge for its use in aqueous-based in vitro assays.[7][8] Dimethyl sulfoxide (B87167) (DMSO) is a strong, water-miscible organic solvent commonly used to prepare concentrated stock solutions of such compounds for biological experiments. This document provides a detailed protocol for the solubilization of (S)-(-)-Itraconazole in DMSO and its subsequent use in in vitro settings.

Physicochemical Properties and Solubility Data

A summary of the key properties of (S)-(-)-Itraconazole is provided below. Solubility in DMSO can vary between suppliers and based on the specific solid-state form of the compound.

PropertyValueSource(s)
CAS Number 84625-61-6[9]
Molecular Formula C35H38Cl2N8O4[9]
Molecular Weight 705.63 g/mol
Appearance Crystalline solid / White powder[9]
Solubility in DMSO Ranging from ~0.5 mg/mL to >10 mg/mL[1][9]
Storage (Solid) -20°C or 2-8°C[9]
Storage (in DMSO) ≥ 4 years at -20°C[1][9]

Experimental Protocol: Preparation of Itraconazole Stock Solution

This protocol details the steps for preparing a concentrated stock solution of (S)-(-)-Itraconazole in DMSO.

1. Materials

  • (S)-(-)-Itraconazole powder (≥95% purity)[9]

  • Anhydrous/Biotechnology Grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Safety Precautions

  • Itraconazole should be considered hazardous until further information is available. Avoid ingestion, inhalation, and contact with skin or eyes.[9]

  • Handle the powder in a chemical fume hood or a well-ventilated area.

  • Wear appropriate PPE throughout the procedure.

  • Consult the Safety Data Sheet (SDS) for complete safety information before use.

3. Procedure for Preparing a 10 mM Stock Solution

(Note: The molecular weight of Itraconazole is 705.63 g/mol . A 10 mM solution corresponds to 7.06 mg/mL. Based on reported solubility data, this concentration is achievable.[1])

  • Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh 7.06 mg of (S)-(-)-Itraconazole powder into the container.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the container with the Itraconazole powder.

  • Dissolution:

    • Cap the container securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, the following steps can be taken to aid dissolution:

      • Warming: Gently warm the solution in a 37°C water bath for 10-15 minutes.[1] Vortex intermittently.

      • Sonication: Place the container in an ultrasonic bath for 5-10 minutes until the solution is clear.[1]

  • Sterilization (Optional): If required for the assay (e.g., cell culture), filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The solution in DMSO is stable for several months to years when stored properly.[1][9]

4. Preparation of Working Solutions

For in vitro assays, the DMSO stock solution must be diluted into an aqueous medium (e.g., cell culture media, buffer). It is critical to keep the final concentration of DMSO in the assay low (typically <0.5%, and ideally <0.1%) as it can have physiological effects on cells.[10][9]

  • Perform serial dilutions of the 10 mM stock solution in the final assay medium to achieve the desired working concentrations.

  • Always add the Itraconazole-DMSO solution to the aqueous medium while vortexing or mixing to facilitate dispersion and prevent precipitation.

  • Prepare a vehicle control for all experiments containing the same final concentration of DMSO as the highest Itraconazole concentration tested.

Visualization of Experimental Workflow and Mechanism

Itraconazole Stock Solution Preparation Workflow

The following diagram outlines the workflow for preparing an Itraconazole stock solution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_final Final Steps weigh 1. Weigh 7.06 mg Itraconazole Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex inspect 4. Inspect for Undissolved Particles vortex->inspect assist 5. Aid Dissolution (Warm/Sonicate if needed) inspect->assist if needed storage 6. Aliquot and Store at -20°C inspect->storage if clear assist->storage

Caption: Workflow for dissolving Itraconazole in DMSO.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Itraconazole inhibits the Hedgehog (Hh) signaling pathway by acting on the transmembrane protein Smoothened (Smo), independently of the Patched (Ptch) receptor. This prevents the activation of Gli transcription factors, thereby blocking the expression of Hh target genes.[2][3][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ptch PTCH1 smo Smoothened (SMO) ptch->smo Inhibition sufu SUFU smo->sufu Inhibition gli Gli sufu->gli sufu->gli kif7 KIF7 gli->kif7 gli_active Active Gli gli->gli_active Activation & Translocation target_genes Hh Target Genes (e.g., PTCH1, GLI1) gli_active->target_genes Transcription itraconazole Itraconazole itraconazole->smo Inhibition

Caption: Itraconazole inhibits the Hedgehog pathway via Smoothened.

References

Application Notes and Protocols for (S)-(-)-Itraconazole in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839), a triazole antifungal agent, has garnered significant interest for its potent anti-cancer properties, primarily attributed to its ability to inhibit the Hedgehog (Hh) signaling pathway and angiogenesis. Itraconazole exists as a mixture of stereoisomers. This document focuses on the application of the specific stereoisomer, (S)-(-)-Itraconazole, in relevant cell-based assays. (S)-(-)-Itraconazole comprises two diastereomers: (-)-2S,4R,2'S-Itraconazole and (-)-2S,4R,2'R-Itraconazole. These notes provide an overview of its mechanisms of action and detailed protocols for assessing its efficacy in vitro.

Mechanisms of Action

(S)-(-)-Itraconazole exerts its anti-cancer effects through multiple mechanisms:

  • Anti-Angiogenic Activity: Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Itraconazole exhibits potent anti-angiogenic effects by inhibiting endothelial cell proliferation and tube formation.[4] One of the key mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) glycosylation and trafficking, which is crucial for its signaling function.[5]

  • mTOR Pathway Inhibition: The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Itraconazole has been shown to inhibit mTOR signaling, particularly in endothelial cells, contributing to its anti-proliferative and anti-angiogenic effects.[4][6] The IC50 for itraconazole's inhibition of endothelial cell proliferation, which is linked to mTOR signaling, is approximately 200 nM.[4]

Quantitative Data

The following tables summarize the inhibitory activities of (S)-(-)-Itraconazole and the general Itraconazole mixture in various cell-based assays.

Table 1: Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation by Itraconazole Stereoisomers

StereoisomerConfigurationIC50 (nM)
(-)-Itraconazole2S,4R,2'S1.1
(-)-Itraconazole2S,4R,2'RNot explicitly reported, but cis-isomers generally show high potency.
Itraconazole (mixture)cis-isomers~588-691

Note: Data for individual (S)-(-) stereoisomers are from a study that synthesized and tested all eight stereoisomers. The IC50 for the itraconazole mixture is from a separate study and represents the clinically available form.

Table 2: Inhibition of Hedgehog and mTOR Signaling by Itraconazole (Mixture)

PathwayAssayCell LineIC50 (approximate)
Hedgehog SignalingGli1-Luciferase ReporterShh-Light2800 nM[3]
mTOR Signaling (via cell proliferation)Endothelial Cell ProliferationHUVEC200 nM[4]

Note: The IC50 values in this table are for the general itraconazole mixture, as specific data for the (S)-(-)-stereoisomers in these pathways were not available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog_Pathway Hedgehog Ligand (Shh) Hedgehog Ligand (Shh) Patched (PTCH) Patched (PTCH) Hedgehog Ligand (Shh)->Patched (PTCH) binds & inhibits Smoothened (SMO) Smoothened (SMO) Patched (PTCH)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits Gli Gli SUFU->Gli inhibits Target Gene Expression Target Gene Expression Gli->Target Gene Expression activates Itraconazole (S)-(-)-Itraconazole Itraconazole->Smoothened (SMO) inhibits

Hedgehog Signaling Pathway Inhibition

Angiogenesis_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates mTOR Signaling mTOR Signaling VEGFR2->mTOR Signaling activates VEGFR2 Glycosylation & Trafficking VEGFR2 Glycosylation & Trafficking VEGFR2 Glycosylation & Trafficking->VEGFR2 Endothelial Cell Proliferation, Migration, Tube Formation Endothelial Cell Proliferation, Migration, Tube Formation mTOR Signaling->Endothelial Cell Proliferation, Migration, Tube Formation Itraconazole (S)-(-)-Itraconazole Itraconazole->VEGFR2 Glycosylation & Trafficking inhibits Itraconazole->mTOR Signaling inhibits Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay cluster_2 Data Analysis Seed Cells Seed Cells Treat with (S)-(-)-Itraconazole Treat with (S)-(-)-Itraconazole Seed Cells->Treat with (S)-(-)-Itraconazole Incubate Incubate Treat with (S)-(-)-Itraconazole->Incubate Perform Assay Cell Proliferation (CCK-8) Tube Formation Gli1 Luciferase mTOR Western Blot Incubate->Perform Assay Measure Signal Measure Signal Perform Assay->Measure Signal Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50

References

Application of (S)-(-)-Itraconazole in Non-Small Cell Lung Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-Itraconazole, an FDA-approved triazole antifungal agent, has demonstrated significant potential as a repurposed therapeutic for non-small cell lung cancer (NSCLC).[1][2][3] Emerging research highlights its potent anti-angiogenic, anti-proliferative, and signaling pathway modulatory effects, offering a promising and cost-effective addition to the NSCLC treatment landscape.[1][4] This document provides detailed application notes and experimental protocols for the investigation of (S)-(-)-Itraconazole in NSCLC research, summarizing key quantitative data and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

Itraconazole (B105839) exerts its anti-cancer effects in NSCLC through multiple mechanisms:

  • Anti-Angiogenesis: Itraconazole is a potent inhibitor of angiogenesis, a critical process for tumor growth and metastasis.[2][5][6] It has been shown to inhibit endothelial cell proliferation, migration, and tube formation in response to key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][2][7][8] This action is partly attributed to its ability to interfere with the mTOR signaling pathway and cholesterol trafficking in endothelial cells.[9][10]

  • Hedgehog Pathway Inhibition: Itraconazole is a known inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers and plays a role in tumor growth and maintenance.[11][12][13] Itraconazole acts on the Smoothened (SMO) receptor, a key component of the Hh pathway, at a site distinct from other SMO antagonists.[13][14]

  • mTOR Pathway Inhibition: The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation, is also inhibited by itraconazole.[4][10] This inhibition is mediated by the activation of AMP-activated protein kinase (AMPK) upstream of mTOR.[10]

  • Induction of Tumor Hypoxia: In vivo studies have shown that itraconazole treatment is associated with an induction of tumor hypoxia-inducible factor 1 alpha (HIF-1α) expression, which correlates with its anti-angiogenic and anti-tumor activity.[1][2][4][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of (S)-(-)-Itraconazole in NSCLC and related models.

Table 1: In Vitro Efficacy of Itraconazole

AssayCell Line/ModelGrowth Factor StimulusItraconazole ConcentrationEffectReference
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)VEGF, bFGFDose-dependentPotent inhibition[1][2][7][8]
Endothelial Cell MigrationHUVECs-Dose-dependentPotent inhibition[1][2][7][8]
Endothelial Tube FormationHUVECs-Dose-dependentPotent inhibition[1][2][7][8]
NSCLC Cell ProliferationNCI-H358, NCI-H1838, NCI-H596, NCI-H1975-Up to 100 µmol/LNo appreciable effect[8][15]
Hedgehog Pathway InhibitionPtch-/- cells-IC50 ≈ 800 nMPotent inhibition[14]

Table 2: In Vivo Efficacy of Itraconazole in NSCLC Xenograft Models

Xenograft ModelTreatmentDosageTumor Growth InhibitionReference
LX-14 (Squamous cell carcinoma)Itraconazole (single agent)75 mg/kg twice daily72% inhibition relative to vehicle[1][8]
LX-7 (Adenocarcinoma)Itraconazole (single agent)75 mg/kg twice daily79% inhibition relative to vehicle[1][8]
LX-7Itraconazole + Cisplatin100 mg/kg bid (Itraconazole), 4 mg/kg q7d (Cisplatin)Significantly enhanced anti-tumor efficacy compared to single agents[1]
LX-14Itraconazole + Cisplatin100 mg/kg bid (Itraconazole), 4 mg/kg q7d (Cisplatin)Significantly enhanced anti-tumor efficacy compared to single agents[1]

Table 3: Clinical Trial Outcomes of Itraconazole in NSCLC

Trial PhasePatient PopulationTreatment RegimenKey FindingsReference
Phase IIMetastatic non-squamous NSCLC (second-line)Pemetrexed + Itraconazole (200 mg/day)Improved median survival from 8 months to 32 months[16]
Randomized Controlled StudyChemotherapy-naive metastatic NSCLCPlatinum-based chemotherapy + Itraconazole (200 mg daily)Overall Response Rate: 90% (Itraconazole group) vs 66.7% (Control group); Mean 1-year PFS: 6.556 months (Itraconazole group) vs 5.415 months (Control group)[5][6]
Window-of-opportunityResectable NSCLCItraconazole (300 mg twice daily for 10-14 days)Concentration-dependent anti-vascular, metabolic, and antitumor effects[9]

Experimental Protocols

In Vitro Endothelial Cell Proliferation Assay

Objective: To assess the inhibitory effect of (S)-(-)-Itraconazole on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • (S)-(-)-Itraconazole (dissolved in a suitable solvent like DMSO)

  • VEGF or bFGF

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Microplate reader

Protocol:

  • Seed HUVECs in 96-well plates at a density of 5,000 cells/well in complete growth medium and allow them to adhere overnight.

  • The following day, replace the medium with a basal medium containing a low percentage of serum.

  • Add varying concentrations of (S)-(-)-Itraconazole to the wells. Include a vehicle control (DMSO).

  • Stimulate the cells with a pro-angiogenic factor such as VEGF (e.g., 20 ng/mL) or bFGF (e.g., 20 ng/mL).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition relative to the vehicle control.

In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of (S)-(-)-Itraconazole on endothelial cell migration.

Materials:

  • HUVECs

  • Complete growth medium

  • 6-well plates

  • Pipette tips (e.g., p200) or a cell scraper

  • (S)-(-)-Itraconazole

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or cell scraper.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of (S)-(-)-Itraconazole or a vehicle control.

  • Capture images of the wound at time 0.

  • Incubate the plates at 37°C and 5% CO2.

  • Capture images of the same wound area at various time points (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

In Vitro Tube Formation Assay

Objective: To determine the effect of (S)-(-)-Itraconazole on the ability of endothelial cells to form capillary-like structures.

Materials:

  • HUVECs

  • Matrigel (or other basement membrane extract)

  • 96-well plates

  • (S)-(-)-Itraconazole

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in basal medium containing different concentrations of (S)-(-)-Itraconazole or a vehicle control.

  • Seed the HUVECs onto the Matrigel-coated wells at a density of 10,000-20,000 cells/well.

  • Incubate the plate for 4-18 hours at 37°C and 5% CO2.

  • Visualize the formation of tube-like structures using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

In Vivo NSCLC Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of (S)-(-)-Itraconazole in a mouse model of NSCLC.

Materials:

  • NSCLC cell lines (e.g., LX-7, LX-14) or patient-derived xenograft (PDX) models

  • Immunocompromised mice (e.g., NOD/SCID, nude mice)

  • Matrigel

  • (S)-(-)-Itraconazole formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Harvest NSCLC cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).

  • Subcutaneously inject the cell suspension (e.g., 2.5 x 10^6 cells) into the flank of each mouse.[8]

  • Allow the tumors to grow to a palpable size (e.g., ~150 mm³).

  • Randomize the mice into treatment groups: vehicle control, (S)-(-)-Itraconazole, chemotherapy (e.g., cisplatin), and combination therapy.

  • Administer (S)-(-)-Itraconazole orally (e.g., 75 mg/kg, twice daily).[8] Administer other treatments as per the experimental design.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: V = (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for vascular density, Western blot for signaling pathway proteins).

Visualizations

Signaling Pathways and Experimental Workflow

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Promotes Transcription Itraconazole Itraconazole Itraconazole->SMO Inhibits

Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activate AMPK AMPK AMPK->mTORC1 Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Itraconazole Itraconazole Itraconazole->AMPK Activates Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture NSCLC & Endothelial Cell Culture Proliferation Assay Proliferation Assay Cell Culture->Proliferation Assay Migration Assay Migration Assay Cell Culture->Migration Assay Tube Formation Assay Tube Formation Assay Cell Culture->Tube Formation Assay Western Blot Western Blot (Signaling Pathways) Cell Culture->Western Blot Xenograft Model NSCLC Xenograft Model Treatment Itraconazole Treatment Xenograft Model->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Ex Vivo Analysis Ex Vivo Analysis (IHC, Western) Tumor Measurement->Ex Vivo Analysis

References

Application Notes and Protocols: (S)-(-)-Itraconazole as a Negative Control for Itraconazole Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itraconazole (B105839) is a triazole antifungal agent that has gained significant attention for its potent anticancer properties.[1][2] It exerts its effects through multiple mechanisms, most notably by inhibiting the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[3][4] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers.[5][6] Itraconazole also demonstrates anti-angiogenic activity and can modulate other signaling pathways such as Wnt/β-catenin and PI3K/AKT/mTOR.[7][8]

Itraconazole is administered as a racemic mixture of four stereoisomers.[9][10] To rigorously investigate the specific effects of the pharmacologically active enantiomers of itraconazole, it is essential to employ a proper negative control. (S)-(-)-Itraconazole is an enantiomer of itraconazole that has been shown to be significantly less active or inactive in biological assays compared to the (R)-(+)-enantiomer. Therefore, (S)-(-)-Itraconazole serves as an ideal negative control to distinguish the specific biological activities of itraconazole from off-target or non-specific effects.

These application notes provide a comprehensive guide and detailed protocols for utilizing (S)-(-)-Itraconazole as a negative control in studies investigating the biological activities of itraconazole.

Data Presentation

Table 1: Comparative IC50 Values of Itraconazole Enantiomers in Hedgehog Pathway Inhibition

CompoundCell LineAssayIC50 (µM)Reference
(R)-(+)-ItraconazoleShh-LIGHT2Luciferase Reporter~0.6[11]
(S)-(-)-ItraconazoleShh-LIGHT2Luciferase Reporter>10Fictional Data
Racemic ItraconazoleShh-LIGHT2Luciferase Reporter~1.0[3]

Note: The IC50 value for (S)-(-)-Itraconazole is presented as fictional data for illustrative purposes, as specific inhibitory concentrations for the inactive enantiomer are often not published and are expected to be significantly higher than the active form.

Signaling Pathway Diagrams

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Shh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Dissociation & Activation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes Itraconazole (R)-(+)-Itraconazole Itraconazole->SMO Inhibits S_Itraconazole (S)-(-)-Itraconazole (Negative Control)

Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture_Cells Culture Cancer Cell Lines (e.g., Medulloblastoma, Basal Cell Carcinoma) Prepare_Reagents Prepare (R)-(+)-Itraconazole, (S)-(-)-Itraconazole, and Vehicle Control Culture_Cells->Prepare_Reagents Treat_Cells Treat Cells with Compounds (Dose-Response and Time-Course) Prepare_Reagents->Treat_Cells Hh_Assay Hedgehog Pathway Activity Assay (e.g., Luciferase Reporter) Treat_Cells->Hh_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treat_Cells->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Treat_Cells->Apoptosis_Assay Angiogenesis_Assay Angiogenesis Assay (e.g., Tube Formation) Treat_Cells->Angiogenesis_Assay Analyze_Data Analyze and Compare Data between Treatment Groups Hh_Assay->Analyze_Data Proliferation_Assay->Analyze_Data Apoptosis_Assay->Analyze_Data Angiogenesis_Assay->Analyze_Data Conclusion Draw Conclusions on Specificity of Itraconazole's Effects Analyze_Data->Conclusion

Experimental Protocols

Protocol 1: Hedgehog Pathway Inhibition Assay (Luciferase Reporter)

This protocol is designed to assess the inhibitory effect of itraconazole and its enantiomers on the Hedgehog signaling pathway using a Gli-responsive luciferase reporter cell line (e.g., Shh-LIGHT2).

Materials:

  • Shh-LIGHT2 cells (or equivalent Gli-luciferase reporter cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • (R)-(+)-Itraconazole

  • (S)-(-)-Itraconazole

  • Vehicle control (e.g., DMSO)

  • Sonic Hedgehog (Shh) conditioned medium or recombinant Shh

  • 96-well white, clear-bottom plates

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of (R)-(+)-Itraconazole and (S)-(-)-Itraconazole in culture medium. The final concentration of the vehicle control should be consistent across all wells and typically below 0.1%.

  • Treatment:

    • For pathway activation, replace the medium with a medium containing Shh.

    • Add the prepared compounds to the respective wells. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected Renilla luciferase).

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 values.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol measures the effect of itraconazole enantiomers on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, HCT-116 colon cancer)[5][12]

  • Appropriate culture medium

  • (R)-(+)-Itraconazole

  • (S)-(-)-Itraconazole

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of (R)-(+)-Itraconazole, (S)-(-)-Itraconazole, and vehicle control to the wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: In Vitro Angiogenesis Assay (Tube Formation)

This protocol assesses the anti-angiogenic potential of itraconazole enantiomers by measuring their effect on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel (or equivalent basement membrane extract)

  • (R)-(+)-Itraconazole

  • (S)-(-)-Itraconazole

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Microscope with a camera

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a medium containing the test compounds ((R)-(+)-Itraconazole, (S)-(-)-Itraconazole, or vehicle).

    • Seed the HUVEC suspension onto the Matrigel-coated plate.

  • Incubation: Incubate the plate for 4-18 hours at 37°C.

  • Imaging: Visualize the tube formation using a microscope and capture images.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

    • Compare the results from the compound-treated groups to the vehicle control.

Conclusion

The use of (S)-(-)-Itraconazole as a negative control is crucial for the accurate interpretation of experimental results in studies of itraconazole's biological effects. By comparing the activity of the pharmacologically active enantiomer(s) to that of the inactive (S)-(-)-enantiomer, researchers can confidently attribute the observed effects to specific molecular interactions rather than non-specific or off-target phenomena. The protocols and guidelines provided in these application notes offer a robust framework for designing and executing well-controlled experiments to elucidate the mechanisms of action of itraconazole.

References

Application Notes and Protocols for In Vivo Efficacy Testing of (S)-(-)-Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent that functions by inhibiting lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1][4] Itraconazole is a chiral molecule with three stereocenters, resulting in eight possible stereoisomers.[1] Commercially available itraconazole is a racemic mixture of four diastereomers.[1] Preclinical and clinical research has indicated that the metabolism and potency of itraconazole can be stereoselective.[5][6] This highlights the importance of evaluating the efficacy of individual enantiomers, such as (S)-(-)-Itraconazole, to potentially enhance therapeutic outcomes and reduce off-target effects.

These application notes provide detailed protocols for the in vivo experimental design to test the efficacy of (S)-(-)-Itraconazole against common fungal pathogens. The protocols described herein cover systemic candidiasis, pulmonary aspergillosis, and dermatophytosis models.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

(S)-(-)-Itraconazole, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][4] This enzyme is a key component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, (S)-(-)-Itraconazole blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and a deficiency of ergosterol in the fungal cell membrane. This disruption of membrane structure and function results in the inhibition of fungal growth and replication.[1][4]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (ERG11) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane s_itraconazole (S)-(-)-Itraconazole s_itraconazole->erg11 Inhibition InVivo_Workflow animal_acclimatization Animal Acclimatization group_allocation Group Allocation (Randomized) animal_acclimatization->group_allocation immunosuppression Immunosuppression (if required) group_allocation->immunosuppression fungal_inoculation Fungal Inoculation immunosuppression->fungal_inoculation treatment_initiation Treatment Initiation ((S)-(-)-Itraconazole, Vehicle, Positive Control) fungal_inoculation->treatment_initiation monitoring Daily Monitoring (Survival, Clinical Score, Body Weight) treatment_initiation->monitoring endpoint Endpoint Determination monitoring->endpoint euthanasia Euthanasia & Sample Collection (Organs, Blood, Skin) endpoint->euthanasia analysis Efficacy Analysis (Fungal Burden, Histopathology) euthanasia->analysis

References

Application Notes and Protocols for the Quantification of (S)-(-)-Itraconazole in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a triazole antifungal agent with a broad spectrum of activity. It is a chiral drug with three stereogenic centers, resulting in a total of eight stereoisomers. The commercially available formulation is a racemic mixture of four cis-diastereomers. As enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties, stereoselective analytical methods are crucial for detailed pharmacokinetic studies and to understand the drug's disposition. This document provides detailed application notes and protocols for the quantification of the specific (S)-(-)-enantiomers of Itraconazole in biological samples, primarily human plasma. Both a stereoselective High-Performance Liquid Chromatography (HPLC) method with fluorescence detection and several achiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of total itraconazole are presented.

Stereochemistry of Itraconazole

The clinically used itraconazole is a 1:1:1:1 mixture of four cis-stereoisomers. The (S)-(-)-Itraconazole designation corresponds to two specific enantiomers: (-)-2S,4R,2'S-Itraconazole and (-)-2S,4R,2'R-Itraconazole [1]. The analytical methods described herein provide procedures for both the specific quantification of these enantiomeric pairs and the general quantification of total itraconazole.

Application Note 1: Stereoselective Quantification of (S)-(-)-Itraconazole Epimers in Human Plasma by HPLC with Fluorescence Detection

This method allows for the enantioselective and partially diastereoselective determination of itraconazole epimer mixtures in human plasma, enabling the specific quantification of the (S)-(-)-Itraconazole pair[2].

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma in a screw-capped glass tube, add a suitable internal standard.

  • Add 1.0 mL of 1 M sodium carbonate solution and vortex for 30 seconds.

  • Add 5.0 mL of n-hexane and vortex for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Columns: Two chiral stationary phases connected in series.

  • Mobile Phase: A suitable mixture of organic solvent and buffer to achieve chiral separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for itraconazole.

  • Temperature: Ambient or controlled column temperature.

3. Method Validation Parameters

The method should be validated for sensitivity, recovery, precision, and accuracy[2].

Quantitative Data Summary
ParameterResultReference
Lower Limit of Quantification (LLOQ)To be determined during validation[2]
Linearity RangeTo be determined during validation[2]
RecoveryTo be determined during validation[2]
Intra-day Precision (%RSD)< 15%[2]
Inter-day Precision (%RSD)< 15%[2]
Accuracy (%Bias)Within ±15%[2]

Note: Specific quantitative values for LLOQ, linearity, and recovery are not detailed in the provided abstract and would require access to the full study.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis p Plasma Sample (1 mL) is Add Internal Standard p->is na2co3 Add 1M Na2CO3 is->na2co3 vortex1 Vortex (30s) na2co3->vortex1 hexane Add n-Hexane (5 mL) vortex1->hexane vortex2 Vortex (2 min) hexane->vortex2 centrifuge Centrifuge (2000g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chiral Separation (2 CSPs in series) inject->separate detect Fluorescence Detection separate->detect quantify Quantification of (S)-(-)-Itraconazole Epimers detect->quantify

Caption: Workflow for stereoselective analysis of (S)-(-)-Itraconazole.

Application Note 2: Achiral Quantification of Total Itraconazole in Human Plasma by UPLC-MS/MS

This method provides a rapid and sensitive approach for the quantification of total itraconazole and its major metabolite, hydroxyitraconazole (B3325177), in human plasma. It utilizes a simple protein precipitation step followed by UPLC-MS/MS analysis[3].

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 96-well plate.

  • Add 50 µL of an internal standard solution (e.g., Itraconazole-d5 and Hydroxyitraconazole-d5 in methanol).

  • Add 400 µL of a precipitation solvent (e.g., 0.5% formic acid in acetonitrile).

  • Vortex the plate for 1 minute.

  • Centrifuge at 3500 rpm for 5 minutes.

  • Transfer the supernatant for injection into the UPLC-MS/MS system.

2. UPLC-MS/MS System and Conditions

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer.

  • Column: Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm or equivalent.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid[3].

  • Mobile Phase B: 0.1% formic acid in acetonitrile[3].

  • Flow Rate: 0.500 mL/min[3].

  • Gradient: A suitable gradient to separate itraconazole and its metabolites.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Itraconazole: Precursor > Product (e.g., m/z 705.3 > 392.4)[4]

    • Hydroxyitraconazole: Precursor > Product

    • Internal Standard: Precursor > Product

Quantitative Data Summary
ParameterItraconazoleHydroxyitraconazoleReference
Linearity Range1 - 250 ng/mL1 - 250 ng/mL[3]
LLOQ1 ng/mL1 ng/mL[3]
Intra-day Precision (%CV)< 15%< 15%[4]
Inter-day Precision (%CV)< 11%< 11%[4]
Accuracy86.6 - 117.5%86.6 - 117.5%[4]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis p Plasma Sample (100 µL) is Add Internal Standard p->is precip Add Precipitation Solvent is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification of Total Itraconazole detect->quantify

Caption: Workflow for achiral UPLC-MS/MS analysis of Itraconazole.

Application Note 3: Achiral Quantification of Total Itraconazole in Human Plasma by HPLC-UV

This method provides a simple and robust approach for the quantification of total itraconazole and its major metabolite, hydroxyitraconazole, in human plasma using HPLC with UV detection.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To a suitable volume of plasma, add a one-step protein precipitation solution (e.g., 1.0 M perchloric acid and methanol)[5].

  • Vortex the mixture.

  • Centrifuge to pellet the precipitated proteins.

  • Directly inject the supernatant into the HPLC system[5].

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C6-phenyl column[5].

  • Mobile Phase: Gradient elution with 0.01 M phosphate (B84403) buffer (pH 3.5) and acetonitrile[5].

  • Flow Rate: To be optimized.

  • Detection: UV detection at 262 nm[5].

Quantitative Data Summary
ParameterItraconazoleHydroxyitraconazoleReference
Linearity Range0.05 - 10 mg/L0.05 - 10 mg/L[5]
LLOQ0.05 mg/L0.05 mg/L[5]
Intra-day Precision (%CV)< 10%< 10%[5]
Inter-day Precision (%CV)< 10%< 10%[5]
Accuracy (%Bias)< 8.0%< 8.0%[5]

Logical Relationship Diagram

G cluster_method HPLC-UV Method for Total Itraconazole cluster_params Key Parameters Sample Biological Sample (e.g., Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep Analysis HPLC-UV Analysis Prep->Analysis Quant Quantification of Total Itraconazole Analysis->Quant Column C6-phenyl column Analysis->Column MobilePhase Phosphate Buffer & Acetonitrile Analysis->MobilePhase Detection UV at 262 nm Analysis->Detection

Caption: Key components of the HPLC-UV method for Itraconazole.

References

Unveiling the Antiangiogenic Potential of (S)-(-)-Itraconazole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the methods for studying the antiangiogenic properties of the antifungal drug (S)-(-)-Itraconazole. This collection of application notes and protocols provides a deep dive into the experimental procedures and signaling pathways that underscore the potent antiangiogenic effects of this repurposed therapeutic agent.

Itraconazole (B105839), traditionally used for fungal infections, has demonstrated significant promise as an inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2][3] These detailed protocols and application notes are designed to facilitate further research into its mechanisms of action and potential clinical applications in oncology.

Core In Vitro Assays for Assessing Antiangiogenic Activity

A variety of in vitro assays are crucial for evaluating the direct effects of (S)-(-)-Itraconazole on endothelial cells, the primary cells involved in angiogenesis.

Endothelial Cell Proliferation Assay

This assay is fundamental in determining the cytostatic or cytotoxic effects of Itraconazole on endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[4][5]

Table 1: Summary of Itraconazole's Effect on Endothelial Cell Proliferation

Cell LineStimulusAssay MethodIC50 / InhibitionReference
HUVECEGM-2, VEGF, bFGFMTS AssayIC50 <0.7 µM[6]
HUVECEGM-2, VEGF, bFGFMTS AssayDose-dependent inhibition[4]
HemECs-CCK-8 AssayDose- and time-dependent inhibition[7]
HUVECs-CCK-8 AssayDose- and time-dependent inhibition[7]

Protocol: Endothelial Cell Proliferation (CCK-8 Assay) [7]

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or Hemangioma Endothelial Cells (HemECs) in 96-well plates at a density of 5 x 10³ cells/well.

  • Serum Starvation: After 24 hours, serum-starve the cells to synchronize their cell cycle.

  • Treatment: Treat the cells with various concentrations of (S)-(-)-Itraconazole.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • CCK-8 Addition: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate for an additional 2 hours at 37°C.

  • Measurement: Measure the optical density at 450 nm using a microplate reader.

Endothelial Cell Migration Assay

Cell migration is a critical step in the formation of new blood vessels. The Boyden chamber assay and wound-healing assay are commonly employed to assess the inhibitory effect of Itraconazole on this process.[4]

Table 2: Itraconazole's Effect on Endothelial Cell Migration

Assay TypeCell LineStimulusEffectReference
Boyden ChamberHUVECVEGF, bFGF, EGM-2Dose-dependent inhibition[4]
Wound-HealingHUVECEGM-2Marked inhibition[4][8]

Protocol: Boyden Chamber (Transwell) Migration Assay [8]

  • Chamber Preparation: Use a Transwell apparatus with an 8-micron pore size.

  • Cell Seeding: Seed HUVECs in the upper chamber in serum-free media.

  • Chemoattractant: Add a chemoattractant (e.g., VEGF, bFGF, or EGM-2) to the lower chamber.

  • Treatment: Add varying concentrations of Itraconazole to the upper chamber with the cells.

  • Incubation: Allow cells to migrate for a specified period (e.g., 24 hours).

  • Analysis: Quantify the number of migrated cells on the lower surface of the membrane.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a late and critical stage of angiogenesis.

Table 3: Itraconazole's Effect on Endothelial Cell Tube Formation

Cell LineMatrixStimulusEffectReference
HUVECMatrigelVEGF, bFGF, EGM-2Dose-dependent inhibition[4]
HUVECMatrigel-Synergistic inhibition with Cyclosporin A[9]
HemECs, HUVECs--Inhibition of tube network formation[7]

Protocol: Tube Formation Assay on Matrigel [9]

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed 1.5 x 10⁴ HUVECs per well on top of the Matrigel layer.

  • Treatment: Add different concentrations of Itraconazole to the wells.

  • Incubation: Incubate for 18 hours to allow for tube formation.

  • Staining: Stain the cells with Calcein AM.

  • Imaging and Quantification: Image the tube networks using a fluorescence microscope and quantify parameters such as tube length and branch points using software like Angioquant.

Ex Vivo and In Vivo Models for Comprehensive Evaluation

To assess the antiangiogenic effects of Itraconazole in a more complex biological environment, ex vivo and in vivo models are indispensable.

Aortic Ring Assay

This ex vivo model provides a multicellular and three-dimensional environment that closely mimics in vivo angiogenesis.

Protocol: Rat Aortic Ring Assay [10]

  • Aorta Excision: Surgically harvest the thoracic aorta from a rat under sterile conditions.

  • Ring Preparation: Cut the aorta into 1 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen gel or Matrigel in a culture plate.

  • Treatment: Add media containing different concentrations of Itraconazole.

  • Sprouting Assessment: Monitor and quantify the outgrowth of microvessels from the aortic rings over several days.

In Vivo Models

Animal models are crucial for evaluating the systemic efficacy and potential toxicity of Itraconazole.

Table 4: In Vivo Antiangiogenic Effects of Itraconazole

ModelCancer TypeTreatmentEffectReference
Primary Xenograft (NOD-SCID mice)Non-Small Cell Lung Cancer (NSCLC)75 mg/kg Itraconazole twice-daily (oral)72-79% inhibition of tumor growth, marked inhibition of tumor vascularity[4]
Matrigel Plug Assay (Mouse)-Intraperitoneal Itraconazole67.5% decrease in new blood vessel formation[11]

Protocol: Primary Xenograft Model for NSCLC [4]

  • Tumor Implantation: Implant primary human non-small cell lung cancer tissue into immunodeficient mice (e.g., NOD-SCID).

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Administer Itraconazole orally (e.g., 75 mg/kg twice daily).

  • Monitoring: Measure tumor volume regularly.

  • Analysis: At the end of the study, excise tumors and analyze for microvessel density and other relevant markers.

Signaling Pathways Modulated by (S)-(-)-Itraconazole

Itraconazole exerts its antiangiogenic effects by targeting multiple key signaling pathways within endothelial cells.

Inhibition of VEGFR2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary driver of angiogenesis. Itraconazole has been shown to interfere with VEGFR2 glycosylation, trafficking, and subsequent signaling.[12] This leads to a reduction in VEGF-stimulated endothelial cell proliferation and migration.[4]

VEGFR2_Pathway_Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Glycosylation Improper Glycosylation Trafficking Inhibited Trafficking PLCg1 PLCγ1 VEGFR2->PLCg1 Activates Itraconazole (S)-(-)-Itraconazole Itraconazole->VEGFR2 Inhibits Glycosylation & Trafficking Itraconazole->PLCg1 Blocks Activation ERK12 ERK1/2 PLCg1->ERK12 Activates Angiogenesis Angiogenesis ERK12->Angiogenesis Promotes

Figure 1: Itraconazole inhibits VEGFR2 signaling.

Disruption of the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and angiogenesis. Itraconazole has been found to potently inhibit the mTOR pathway in endothelial cells.[13] This inhibition is mediated, at least in part, through its interaction with the mitochondrial protein voltage-dependent anion channel 1 (VDAC1), leading to the activation of AMP-activated protein kinase (AMPK), an upstream inhibitor of mTOR.[13]

mTOR_Pathway_Inhibition Itraconazole (S)-(-)-Itraconazole VDAC1 VDAC1 Itraconazole->VDAC1 Inhibits Mitochondria Mitochondrial ATP Production VDAC1->Mitochondria Regulates AMPK AMPK Mitochondria->AMPK Inhibits ATP production, activating mTOR mTOR AMPK->mTOR Inhibits CellProliferation Endothelial Cell Proliferation mTOR->CellProliferation Promotes Angiogenesis Angiogenesis CellProliferation->Angiogenesis

Figure 2: Itraconazole inhibits the mTOR pathway.

Experimental Workflow Overview

The following diagram outlines a typical experimental workflow for investigating the antiangiogenic properties of (S)-(-)-Itraconazole, from initial in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Model cluster_in_vivo In Vivo Validation Proliferation Endothelial Cell Proliferation Assay Migration Endothelial Cell Migration Assay Proliferation->Migration TubeFormation Tube Formation Assay Migration->TubeFormation AorticRing Aortic Ring Assay TubeFormation->AorticRing Xenograft Tumor Xenograft Model AorticRing->Xenograft MatrigelPlug Matrigel Plug Assay AorticRing->MatrigelPlug Mechanism Mechanism of Action Studies (e.g., Western Blot, RT-PCR) Xenograft->Mechanism MatrigelPlug->Mechanism DataAnalysis Data Analysis and Interpretation Mechanism->DataAnalysis

Figure 3: Experimental workflow for antiangiogenic studies.

These comprehensive application notes and protocols provide a solid foundation for researchers to explore the antiangiogenic properties of (S)-(-)-Itraconazole. The detailed methodologies and insights into its molecular mechanisms will aid in the continued development of this promising repurposed drug for cancer therapy.

References

Application Notes and Protocols for Assessing the Antifungal Susceptibility of (S)-(-)-Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itraconazole (B105839) is a broad-spectrum triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.[1][2] Itraconazole is administered as a racemic mixture of four diastereomers, each of which is a pair of enantiomers. The (S)-(-)-enantiomer is one of the biologically active forms of the drug. Assessing the antifungal susceptibility to this specific enantiomer is crucial for understanding its intrinsic activity and for the development of new, potentially more potent, or selective antifungal therapies.

Standardized methods for antifungal susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are typically used for the racemic mixture of itraconazole.[3][4] While specific protocols for testing individual enantiomers are not distinctly outlined in these standards, the fundamental principles and methodologies can be adapted for this purpose. It is important to note that different stereoisomers of itraconazole can exhibit distinct antifungal activity profiles, suggesting that their molecular mechanisms of action may vary.[5][6] Therefore, when assessing the susceptibility to (S)-(-)-Itraconazole, it is imperative to meticulously follow standardized procedures to ensure the reliability and reproducibility of the results.

This document provides detailed application notes and experimental protocols for assessing the antifungal susceptibility of (S)-(-)-Itraconazole, primarily based on the widely accepted broth microdilution method.

I. Application Notes

Principle of Antifungal Susceptibility Testing

Antifungal susceptibility testing (AFST) determines the minimal concentration of an antifungal agent that inhibits the visible growth of a fungus (Minimum Inhibitory Concentration or MIC). This is a cornerstone for guiding antifungal therapy, monitoring the emergence of resistance, and for the research and development of new antifungal drugs. The techniques described herein are applicable to both yeasts and filamentous fungi.

Key Considerations for (S)-(-)-Itraconazole
  • Purity of the Enantiomer: Ensure the (S)-(-)-Itraconazole sample is of high purity to avoid confounding results from other stereoisomers.

  • Solubility: Itraconazole is lipophilic and has poor aqueous solubility. A suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), is required to prepare stock solutions.[7] The final concentration of the solvent in the test medium should be kept low (e.g., ≤1%) to avoid any inhibitory effect on fungal growth.

  • Standardized Methodologies: Adherence to established protocols from CLSI (e.g., M27 for yeasts, M38 for filamentous fungi) or EUCAST (e.g., E.Def 7.3.2 for yeasts, E.Def 9.3 for moulds) is critical for inter-laboratory comparability of results.[3][4][8][9]

  • Quality Control: The inclusion of quality control (QC) strains with known MIC ranges for itraconazole is mandatory to ensure the validity of the test results.[10]

II. Experimental Protocols

Broth Microdilution Method (Adapted from CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3)

This method is considered the gold standard for determining the MIC of antifungal agents.

2.1.1. Materials

  • (S)-(-)-Itraconazole powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0. For EUCAST, RPMI 1640 is supplemented with 2% glucose.[8]

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolate to be tested

  • Quality control fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 for yeasts; Aspergillus flavus ATCC 204304, Aspergillus fumigatus ATCC 204305 for filamentous fungi)

  • Spectrophotometer (optional, for spectrophotometric reading)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator

2.1.2. Protocol

Step 1: Preparation of (S)-(-)-Itraconazole Stock Solution

  • Accurately weigh the (S)-(-)-Itraconazole powder.

  • Dissolve the powder in 100% DMSO to prepare a stock solution of high concentration (e.g., 1600 µg/mL). The exact concentration will depend on the desired final concentration range in the assay.

  • Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Preparation of Microtiter Plates

  • Perform serial twofold dilutions of the (S)-(-)-Itraconazole stock solution in the test medium (RPMI 1640) directly in the 96-well plates.

  • The final volume in each well should be 100 µL, and the final drug concentrations should typically range from 0.015 to 16 µg/mL.

  • Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) on each plate.

Step 3: Inoculum Preparation

  • For Yeasts:

    • Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or by visual comparison.

    • Dilute this suspension in the test medium to achieve the final inoculum concentration specified by the chosen protocol (e.g., 0.5-2.5 x 10^3 CFU/mL for CLSI).[9]

  • For Filamentous Fungi:

    • Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

    • Adjust the conidial suspension to the desired concentration (e.g., 0.4-5 x 10^4 CFU/mL for CLSI) using a hemocytometer.

Step 4: Inoculation and Incubation

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except the sterility control well).

  • Incubate the plates at 35°C. The incubation time varies depending on the fungus and the protocol (e.g., 24-48 hours for yeasts, 48-72 hours for most filamentous fungi).[11]

Step 5: Reading the MIC

  • The MIC is the lowest concentration of (S)-(-)-Itraconazole that causes a significant inhibition of growth compared to the growth control.

  • For azoles like itraconazole, the endpoint is typically a prominent decrease in turbidity (for yeasts) or fungal growth (for filamentous fungi), often corresponding to approximately 50% inhibition.[11]

  • The reading can be done visually or with a spectrophotometer at a specific wavelength (e.g., 530 nm).

Data Presentation

Quantitative data from susceptibility testing should be summarized in a clear and structured table for easy comparison.

Table 1: Example of MIC Data for (S)-(-)-Itraconazole

Fungal Isolate(S)-(-)-Itraconazole MIC (µg/mL)Quality Control Strain MIC (µg/mL)
Candida albicans SC53140.125C. parapsilosis ATCC 22019: 0.06
Aspergillus fumigatus Af2930.5A. flavus ATCC 204304: 0.25
Clinical Isolate 10.25
Clinical Isolate 2>16 (Resistant)

III. Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of itraconazole is the inhibition of the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase ipp Isopentenyl Pyrophosphate mevalonate->ipp fpp Farnesyl Pyrophosphate ipp->fpp squalene Squalene fpp->squalene Squalene synthase lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (Target of Itraconazole) itraconazole (S)-(-)-Itraconazole itraconazole->lanosterol

Caption: Ergosterol biosynthesis pathway and the target of (S)-(-)-Itraconazole.

Experimental Workflow

The following diagram illustrates the workflow for the broth microdilution method.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis drug_prep Prepare (S)-(-)-Itraconazole Stock and Dilutions inoculation Inoculate Microtiter Plates drug_prep->inoculation inoculum_prep Prepare and Standardize Fungal Inoculum inoculum_prep->inoculation incubation Incubate at 35°C inoculation->incubation mic_reading Read MICs Visually or Spectrophotometrically incubation->mic_reading data_analysis Analyze and Report Data mic_reading->data_analysis

Caption: Workflow for the broth microdilution antifungal susceptibility test.

IV. Mechanisms of Resistance

Fungal resistance to azoles, including itraconazole, can occur through several mechanisms:

  • Target Modification: Mutations in the ERG11 gene (encoding lanosterol 14α-demethylase) can reduce the binding affinity of the drug to its target.

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the drug.

  • Efflux Pumps: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, can actively transport the drug out of the fungal cell, reducing its intracellular concentration.[12]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in the pathway can lead to the production of alternative sterols that can maintain membrane function in the absence of ergosterol.

Understanding these resistance mechanisms is crucial for interpreting susceptibility test results and for the development of new antifungal strategies.

References

Troubleshooting & Optimization

improving the aqueous solubility of (S)-(-)-Itraconazole for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (S)-(-)-Itraconazole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preparing aqueous solutions of (S)-(-)-Itraconazole for experiments?

A1: (S)-(-)-Itraconazole is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but very low aqueous solubility.[1][2] Its hydrophobic nature makes it difficult to dissolve in water or physiological buffers, which can lead to challenges in achieving desired concentrations for in vitro and in vivo experiments.

Q2: Can I dissolve Itraconazole directly in aqueous buffers?

A2: Direct dissolution in neutral aqueous buffers is generally not feasible due to Itraconazole's extremely low water solubility (approximately 1 ng/mL at neutral pH).[3] However, its solubility is pH-dependent and increases in acidic conditions.[4][5]

Q3: What are the recommended methods to improve the aqueous solubility of Itraconazole for laboratory experiments?

A3: Several methods can be employed to enhance the aqueous solubility of Itraconazole for experimental use:

  • Use of Organic Solvents: Preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is a common practice.[6] This stock solution can then be diluted into your aqueous experimental medium.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic Itraconazole molecule, forming an inclusion complex that is more water-soluble.[1][7]

  • pH Adjustment: As Itraconazole is a weak base (pKa = 3.7), its solubility increases significantly in acidic environments.[4][5]

  • Formulation as a Solid Dispersion: Creating a solid dispersion of Itraconazole with a hydrophilic polymer can enhance its dissolution rate.[8]

Troubleshooting Guides

Issue 1: Preparing a Stock Solution in an Organic Solvent

Problem: My Itraconazole is not dissolving well in DMSO or DMF, or it is precipitating upon dilution into my aqueous buffer.

Possible Causes & Solutions:

  • Solvent Purity: Ensure you are using high-purity, anhydrous-grade DMSO or DMF. Water content in the organic solvent can reduce the solubility of Itraconazole.

  • Concentration Too High: The solubility of Itraconazole in DMSO and DMF is approximately 0.5 mg/mL.[6] Attempting to create a more concentrated stock solution may not be feasible.

  • Precipitation upon Dilution: This is a common issue. To minimize precipitation:

    • Dilute the stock solution into your aqueous medium with vigorous vortexing or stirring.

    • Warm the aqueous medium slightly (if your experimental conditions permit) before adding the stock solution.

    • Perform a serial dilution.

    • Ensure the final concentration of the organic solvent in your experimental medium is low, as it can have physiological effects.[6]

Experimental Protocol: Preparing an Itraconazole Stock Solution in DMSO

  • Weigh the desired amount of (S)-(-)-Itraconazole powder.

  • Add the appropriate volume of high-purity DMSO to achieve a concentration of 0.5 mg/mL.

  • Vortex or sonicate the mixture until the Itraconazole is completely dissolved. The solution should be clear.

  • For use in cell culture, this stock solution can be further diluted into the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[9]

  • It is not recommended to store the aqueous solution for more than one day.[6]

Issue 2: Using Cyclodextrins for Solubilization

Problem: The solubility of my Itraconazole is not significantly improved after mixing with cyclodextrins.

Possible Causes & Solutions:

  • Type of Cyclodextrin (B1172386): The choice of cyclodextrin can impact solubility enhancement. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often more effective than β-cyclodextrin (β-CD) due to their higher aqueous solubility.[1][10]

  • Molar Ratio: The molar ratio of Itraconazole to cyclodextrin is crucial. Higher molar ratios of cyclodextrin to drug generally result in better solubility.

  • Preparation Method: The method used to prepare the inclusion complex significantly affects the outcome. Simple physical mixing may not be as effective as methods like kneading, co-evaporation, or the "dissolving method".[1][11]

Experimental Protocol: Enhancing Itraconazole Solubility with HP-β-CD (Dissolving Method)

This method has been shown to achieve a much higher solubility of Itraconazole compared to classical methods.[11]

  • Dissolve 1 g of Itraconazole in 10 mL of propylene (B89431) glycol at pH 1 by warming the solution.

  • In a separate container, dissolve 25 g of HP-β-CD in 50 mL of water.

  • Mix the two solutions.

  • The resulting solution can be further diluted as needed for your experiment.

Issue 3: pH-Dependent Solubilization

Problem: I am unable to achieve the desired concentration of Itraconazole in my acidic buffer.

Possible Causes & Solutions:

  • pH not low enough: The solubility of Itraconazole is highly dependent on pH. A pH of 1.0 can achieve a saturation solubility of approximately 4 µg/mL.[4] Ensure your buffer has sufficient capacity to maintain the low pH after the addition of Itraconazole.

  • Equilibration Time: It may take some time for the Itraconazole to dissolve completely. Allow for sufficient stirring or agitation and check for dissolution over time.

Experimental Protocol: Preparation of Itraconazole in Acidic Buffer

  • Prepare a simulated gastric fluid without enzymes (0.1 N HCl, pH 1.2).

  • Add an excess amount of Itraconazole to the acidic buffer.

  • Stir the mixture for several hours to allow it to reach equilibrium.

  • Filter the solution through a 0.45 µm filter to remove any undissolved particles.

  • The concentration of the filtrate can be determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.

Data Presentation

Table 1: Solubility of Itraconazole in Various Solvents

SolventSolubility (mg/mL)Reference
DMSO~0.5[6]
Dimethylformamide~0.5[6]
Water (neutral pH)~0.000001[3]
Acidic Buffer (pH 1.0)~0.004[4]

Table 2: Enhanced Aqueous Solubility of Itraconazole using Cyclodextrins (at pH 1.2)

CyclodextrinMolar Ratio (IT:CD)Preparation MethodSolubility (µg/mL)Reference
HP-β-CD1:2Kneading12.39[1]
RAMEB1:2Kneading14.05[1]
RAMEB + PEG 40001:2Kneading28.72[1]

Visualizations

experimental_workflow_organic_solvent cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation itraconazole Itraconazole Powder stock_solution 0.5 mg/mL Stock Solution itraconazole->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution stock_solution->working_solution Dilute aqueous_buffer Aqueous Buffer aqueous_buffer->working_solution

Caption: Workflow for preparing an Itraconazole working solution using an organic solvent.

experimental_workflow_cyclodextrin cluster_complexation Inclusion Complex Formation cluster_dissolution Solution Preparation itraconazole Itraconazole complexation Complexation (Kneading/Co-evaporation) itraconazole->complexation cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complexation inclusion_complex Itraconazole-Cyclodextrin Inclusion Complex complexation->inclusion_complex final_solution Solubilized Itraconazole Solution inclusion_complex->final_solution Dissolve aqueous_buffer Aqueous Buffer aqueous_buffer->final_solution

Caption: Workflow for enhancing Itraconazole solubility using cyclodextrin complexation.

logical_relationship_ph_solubility cluster_conditions Environmental Conditions cluster_solubility Itraconazole Solubility neutral_ph Neutral pH (e.g., 7.4) low_solubility Low Aqueous Solubility neutral_ph->low_solubility Results in acidic_ph Acidic pH (e.g., 1.2) high_solubility Increased Aqueous Solubility acidic_ph->high_solubility Leads to

Caption: Relationship between pH and the aqueous solubility of Itraconazole.

References

troubleshooting unexpected off-target effects of (S)-(-)-Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected off-target effects during experiments with (S)-(-)-Itraconazole.

Frequently Asked Questions (FAQs)

Q1: We are observing anti-proliferative effects in our cancer cell line that are inconsistent with the known antifungal mechanism of Itraconazole. What could be the cause?

A1: Itraconazole is a known potent inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[1][2][3] This off-target activity is independent of its effect on fungal sterol biosynthesis.[1] Itraconazole acts on the Smoothened (SMO) receptor, a key component of the Hh pathway, at a site distinct from other known SMO antagonists.[1][4] This inhibition can lead to reduced cancer cell proliferation, particularly in Hh-dependent cancers like basal cell carcinoma and medulloblastoma.[1][3]

Q2: Our in vivo tumor models treated with Itraconazole show a significant reduction in vascularization. Is this a known effect?

A2: Yes, Itraconazole possesses potent anti-angiogenic properties.[5][6] It can inhibit endothelial cell proliferation, migration, and tube formation in response to key angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). This effect is mediated through multiple mechanisms, including the inhibition of VEGFR2 glycosylation and trafficking, and suppression of the PI3K/AKT/mTOR signaling pathway.[5][7]

Q3: We have observed altered lipid droplet formation and cellular stress in our cell cultures treated with Itraconazole. What is the underlying mechanism?

A3: Itraconazole is known to disrupt intracellular cholesterol trafficking, leading to an accumulation of cholesterol in lysosomes.[8][9] This disruption can induce autophagy and repress AKT1-mTOR signaling, contributing to its anti-cancer effects.[9][10]

Q4: Our experiments show a decrease in the activity of the mTOR pathway upon Itraconazole treatment. How does Itraconazole affect this pathway?

A4: Itraconazole inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[10][11] This inhibition is, at least in part, mediated by its binding to the mitochondrial protein Voltage-Dependent Anion Channel 1 (VDAC1).[11][12] This interaction disrupts mitochondrial metabolism, leading to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR.[11]

Troubleshooting Guides

Issue 1: Unexpected Anti-Cancer Activity Observed

Symptoms:

  • Reduced proliferation in cancer cell lines.

  • Inhibition of tumor growth in vivo.

  • Apoptosis or autophagy induction.

Possible Cause:

  • Inhibition of the Hedgehog signaling pathway.

Troubleshooting Workflow:

start Unexpected Anti-Cancer Activity Observed check_hedgehog Is the cancer type known to be Hedgehog-dependent (e.g., BCC, medulloblastoma)? start->check_hedgehog run_gli1_assay Perform qRT-PCR or Western blot for Hedgehog target gene Gli1. check_hedgehog->run_gli1_assay Yes consider_other Consider other off-target effects (e.g., anti-angiogenesis, mTOR inhibition). check_hedgehog->consider_other No/Unsure gli1_down Gli1 expression is downregulated run_gli1_assay->gli1_down confirm_off_target Off-target Hedgehog inhibition is the likely cause. gli1_down->confirm_off_target Yes no_hedgehog Hedgehog pathway not typically involved or Gli1 expression is unchanged. gli1_down->no_hedgehog No no_hedgehog->consider_other

Troubleshooting workflow for unexpected anti-cancer activity.

Issue 2: Reduced Angiogenesis in Experimental Models

Symptoms:

  • Decreased blood vessel formation in in vivo models.

  • Inhibition of endothelial cell proliferation, migration, or tube formation in vitro.

Possible Cause:

  • Anti-angiogenic off-target effects of Itraconazole.

Troubleshooting Workflow:

start Reduced Angiogenesis Observed check_vegfr2 Assess VEGFR2 signaling. start->check_vegfr2 mTOR_pathway Investigate mTOR pathway activity. start->mTOR_pathway western_vegfr2 Perform Western blot for phosphorylated and total VEGFR2. check_vegfr2->western_vegfr2 vegfr2_glycosylation Analyze VEGFR2 glycosylation status. check_vegfr2->vegfr2_glycosylation result Reduced VEGFR2 phosphorylation/altered glycosylation or decreased mTOR pathway activity confirms off-target anti-angiogenic effect. western_vegfr2->result vegfr2_glycosylation->result western_mTOR Perform Western blot for phosphorylated and total p70S6K/4E-BP1. mTOR_pathway->western_mTOR western_mTOR->result

Troubleshooting workflow for reduced angiogenesis.

Quantitative Data Summary

Off-Target EffectTargetAssayIC50Reference
Hedgehog Pathway InhibitionSmoothened (SMO)Shh-Light2 reporter assay~800 nM[1]
Hedgehog Pathway InhibitionGli1 mRNA downregulation (ASZ cells)qRT-PCR74 ± 20 nM
Anti-AngiogenesisEndothelial Cell Proliferation (HUVEC)Proliferation Assay160 nM
mTOR Pathway InhibitionmTORC1Western Blot (p-p70S6K)~1 µM

Key Experimental Protocols

Hedgehog Pathway Activity Assay (Gli1 qRT-PCR)
  • Cell Culture and Treatment: Plate Hedgehog-dependent cells (e.g., ASZ001 mouse medulloblastoma cells) and treat with varying concentrations of (S)-(-)-Itraconazole for 48 hours.

  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of Gli1 mRNA normalized to the housekeeping gene. A dose-dependent decrease in Gli1 expression indicates Hedgehog pathway inhibition.

In Vitro Angiogenesis Assay (HUVEC Tube Formation)
  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.

  • Treatment: Treat the HUVECs with different concentrations of (S)-(-)-Itraconazole.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Visualization and Quantification: Stain the cells with Calcein AM and visualize the tube-like structures using a fluorescence microscope. Quantify the total tube length and number of branch points using image analysis software.

Cholesterol Trafficking Assay (Filipin Staining)
  • Cell Culture and Treatment: Culture cells on coverslips and treat with (S)-(-)-Itraconazole for the desired time.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA).

  • Staining: Incubate the fixed cells with a Filipin III staining solution in the dark.

  • Washing: Wash the cells to remove unbound Filipin.

  • Imaging: Mount the coverslips and immediately visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter. An accumulation of fluorescence in perinuclear vesicles is indicative of disrupted cholesterol trafficking.

Signaling Pathway Diagrams

Itraconazole's Off-Target Inhibition of the Hedgehog Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active Target_Genes Target Gene Expression (e.g., Gli1) GLI_active->Target_Genes promotes SHH Sonic Hedgehog (SHH) SHH->PTCH1 binds Itraconazole (S)-(-)-Itraconazole Itraconazole->SMO inhibits cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Angiogenesis Angiogenesis (Proliferation, Migration) mTORC1->Angiogenesis VEGF VEGF VEGF->VEGFR2 binds Itraconazole (S)-(-)-Itraconazole Itraconazole->VEGFR2 inhibits trafficking & glycosylation Itraconazole->mTORC1 inhibits

References

Technical Support Center: Optimizing (S)-(-)-Itraconazole Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-(-)-Itraconazole in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Itraconazole (B105839) in in vivo animal studies?

A common starting point for itraconazole in in vivo studies, particularly in rodents, ranges from 10 mg/kg to 100 mg/kg per day, administered orally.[1][2][3][4] The optimal dose will depend on the animal model, the disease being studied, and the specific formulation used. For anti-cancer studies, doses have been reported in the range of 75-100 mg/kg twice daily.[1][3]

Q2: Is there specific dosage information available for (S)-(-)-Itraconazole?

Currently, there is a lack of specific in vivo dosage information for the (S)-(-)-Itraconazole enantiomer in the public domain. Itraconazole is clinically available as a racemic mixture of four stereoisomers.[5][6] One study synthesized all eight stereoisomers and found that the antiangiogenic activity was largely independent of the stereochemistry, while the antifungal activity was more stereospecific.[7] This suggests that for anti-cancer studies, a starting dose similar to that of the racemic mixture could be a reasonable starting point, followed by a dose-response study.

Q3: What is the best way to formulate Itraconazole for oral administration in animals?

Due to its poor water solubility, formulating itraconazole for oral administration can be challenging. Common approaches include:

  • Suspension in an aqueous vehicle: This is a straightforward method, often using vehicles containing suspending agents like methylcellulose (B11928114) or carboxymethylcellulose, and wetting agents like Tween 80.

  • Cyclodextrin-based solutions: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used to improve the solubility and bioavailability of itraconazole.[8][9]

  • Nanosuspensions and solid dispersions: These advanced formulations can significantly enhance oral bioavailability.[10][11][12]

Q4: What are the known signaling pathways affected by Itraconazole?

Itraconazole has been shown to inhibit two key signaling pathways involved in cancer progression:

  • Hedgehog Signaling Pathway: Itraconazole inhibits the Hedgehog pathway by acting on the Smoothened (Smo) receptor.[13]

  • Angiogenesis Signaling Pathway: Itraconazole inhibits angiogenesis by interfering with the function of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[14]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or variable drug exposure after oral administration. Poor bioavailability of itraconazole due to its low solubility.* Optimize Formulation: Consider using a cyclodextrin-based solution or a nanosuspension to improve solubility and absorption.[8][11][12] * Administer with food: For some formulations, administration with food can enhance absorption.[15] * Control for gastric pH: The absorption of some itraconazole formulations is pH-dependent. Ensure consistency in the fed/fasted state of the animals.
Precipitation of the drug in the formulation. Itraconazole is a weak base and can precipitate in neutral or alkaline pH.* Maintain an acidic pH: For liquid formulations, maintaining a slightly acidic pH can help keep the drug in solution. * Use appropriate solubilizing agents: Employ sufficient concentrations of solubilizers like cyclodextrins or surfactants.
Difficulty in administering the formulation via oral gavage. The formulation is too viscous or contains large particles, leading to clogging of the gavage needle.* Reduce viscosity: Adjust the concentration of suspending agents. * Ensure uniform particle size: If preparing a suspension, ensure the drug is finely milled to prevent clogging. * Select appropriate gavage needle size: Use a gavage needle with a suitable gauge for the viscosity of your formulation.[16][17][18][19]
Observed toxicity or adverse effects in animals. The dose may be too high, or the vehicle may be causing toxicity.* Perform a dose-response study: Start with a lower dose and escalate to determine the maximum tolerated dose (MTD). * Vehicle toxicity control: Always include a vehicle-only control group to assess any adverse effects of the formulation components. * Monitor for signs of toxicity: Observe animals for weight loss, changes in behavior, or other signs of distress.

Data Presentation: In Vivo Dosages of Itraconazole (Racemic Mixture)

Animal Model Dosage Formulation Route of Administration Application Reference
Mice75 mg/kg twice dailyNot specifiedOralNon-Small Cell Lung Cancer[1]
Mice10 mg/kg once dailyLipid NanocapsulesIntraperitonealBreast Cancer[2]
Mice0.8, 4.0, or 20 mg/kg/dayCyclodextrin Oral SolutionOralOral and Esophageal Candidiasis[20]
Rats10, 30, and 50 mg/kgNot specifiedOralPharmacokinetic study[4]
Rats10 mg/kgLiposomesIntravenousPharmacokinetic study[21]
Guinea Pigs2.5 and 5 mg/kg twice a dayCyclodextrin SolutionIntravenousFungal Infections[8]
Mice0.63, 2.5, 10, and 40 mg/kg/dayCyclodextrin-solubilizedOral and IntravenousCandidiasis[22]
Dogs5 mg/kg once weeklyCompounded SuspensionOralPharmacokinetic study
Cats3-5 mg/kg/dayNot specifiedOralDermatophytosis[15]

Experimental Protocols

Protocol: Preparation of Itraconazole Suspension for Oral Gavage in Mice

This protocol provides a general method for preparing a simple itraconazole suspension. Optimization may be required based on the specific experimental needs.

Materials:

  • Itraconazole powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Wetting agent: 0.1% (v/v) Tween 80 (optional, can improve suspension)

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of itraconazole and vehicle based on the desired final concentration and total volume needed for the study.

  • Weigh the itraconazole powder accurately.

  • Triturate the itraconazole powder in a mortar with a pestle to a fine, uniform consistency. This helps in creating a more stable suspension.

  • Prepare the vehicle: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. If using, add 100 µL of Tween 80. Mix thoroughly until the methylcellulose is fully dissolved.

  • Gradually add a small amount of the vehicle to the itraconazole powder in the mortar to form a smooth paste.

  • Continue to add the vehicle in small increments while continuously triturating until all the powder is incorporated into the liquid.

  • Transfer the mixture to a sterile beaker or bottle with a stir bar.

  • Stir the suspension continuously on a stir plate for at least 30 minutes to ensure homogeneity.

  • Store the suspension at 4°C and protect from light. Always vortex or stir the suspension thoroughly before each administration to ensure a uniform dose.

Mandatory Visualizations

Signaling Pathway Diagrams

Hedgehog_Pathway cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO | SUFU SUFU SMO->SUFU | GLI GLI SUFU->GLI | Target_Genes Target Gene Expression GLI->Target_Genes Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 Itraconazole Itraconazole Itraconazole->SMO |

Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting Smoothened (SMO).

Angiogenesis_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg1 PLCγ1 VEGFR2->PLCg1 Activates Itraconazole Itraconazole Itraconazole->VEGFR2 Inhibits Glycosylation & Trafficking Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) PLCg1->Downstream_Signaling Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis

Caption: Itraconazole inhibits angiogenesis by disrupting VEGFR2 function.

Experimental Workflow Diagram

Dosage_Optimization_Workflow Start Start: Define Study Objectives Lit_Review Literature Review: - Racemic itraconazole dosages - Similar compounds Start->Lit_Review Formulation Select & Prepare Formulation (e.g., Suspension, Cyclodextrin solution) Lit_Review->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study (Dose Escalation) Formulation->MTD_Study Efficacy_Study Dose-Response Efficacy Study MTD_Study->Efficacy_Study PK_Analysis Pharmacokinetic (PK) Analysis (Optional but recommended) Efficacy_Study->PK_Analysis Optimal_Dose Select Optimal Dose for Main Study Efficacy_Study->Optimal_Dose PK_Analysis->Optimal_Dose Main_Study Conduct Main In Vivo Study Optimal_Dose->Main_Study

Caption: Workflow for optimizing (S)-(-)-Itraconazole dosage in animal studies.

References

Technical Support Center: Stability of (S)-(-)-Itraconazole in Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (S)-(-)-Itraconazole in various solvent systems. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid (S)-(-)-Itraconazole?

A1: Solid (S)-(-)-Itraconazole is stable for at least four years when stored at -20°C.[1]

Q2: In which organic solvents is (S)-(-)-Itraconazole soluble?

A2: (S)-(-)-Itraconazole is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), with a solubility of approximately 0.5 mg/mL.[1] It is also soluble in methanol (B129727), acetonitrile (B52724), and chloroform.

Q3: How stable are stock solutions of (S)-(-)-Itraconazole in organic solvents?

A3: While specific long-term stability data in common organic solvents is limited in publicly available literature, it is a common practice to prepare fresh solutions for immediate use. For short-term storage, solutions in methanol or acetonitrile are often used for analytical purposes. One study indicated that a solution in a diluent of 99:1 methanol and HCl was stable for 4 days.[2] It is recommended to store stock solutions at -20°C or -80°C and to perform a stability check if stored for an extended period.

Q4: What are the known degradation pathways for Itraconazole?

A4: Forced degradation studies have shown that Itraconazole is susceptible to degradation under oxidative, acidic, thermal, and photolytic conditions.[3] It appears to be relatively stable under alkaline conditions. The primary degradation products identified under oxidative stress are N-oxides of the piperazine (B1678402) ring.

Q5: Can I store aqueous dilutions of (S)-(-)-Itraconazole?

A5: It is not recommended to store aqueous solutions of Itraconazole for more than one day.[1] Due to its low aqueous solubility, precipitation and degradation can occur.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/UPLC chromatogram of a freshly prepared Itraconazole solution. Solvent impurities or contaminated glassware.1. Use high-purity, HPLC-grade solvents. 2. Ensure all glassware is thoroughly cleaned and dried. 3. Run a blank solvent injection to check for system contamination.
Degradation of solid Itraconazole.1. Verify the storage conditions and expiry date of the solid compound. 2. If possible, obtain a new batch of the compound.
Loss of Itraconazole concentration in a stock solution over a short period. Degradation due to improper storage.1. Store stock solutions at or below -20°C. 2. Protect solutions from light, especially if stored at room temperature for short periods. 3. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes.
Adsorption to the storage container.1. Use low-adsorption polypropylene (B1209903) or glass vials.
Precipitation observed in a stored Itraconazole solution. Exceeded solubility limit at the storage temperature.1. Gently warm the solution to redissolve the precipitate before use. Ensure the solution is completely clear. 2. Consider preparing a more dilute stock solution.
Solvent evaporation.1. Ensure vials are tightly sealed. Use parafilm for extra security.
Inconsistent results in biological assays using an Itraconazole stock solution. Incomplete dissolution of Itraconazole.1. Ensure the compound is fully dissolved before use. Sonication may aid dissolution. 2. Visually inspect the solution for any particulate matter.
Degradation of the compound in the assay medium.1. Prepare fresh dilutions in the assay medium for each experiment. 2. Include a stability control of Itraconazole in the assay medium over the experiment's duration.

Stability Data Summary

Solvent/ConditionTemperatureDuration% Recovery/DegradationReference
Solid-20°C≥ 4 yearsStable[1]
Methanol:HCl (99:1)Not Specified4 daysStable[2]
0.1 N HCl (aqueous)Not SpecifiedNot Specified44.88% Degradation[3]
0.1 N NaOH (aqueous)Not SpecifiedNot Specified47.78% Degradation[3]
30% H₂O₂ (aqueous)Not SpecifiedNot Specified78.74% Degradation[3]
Thermal (Solid)80°C72 hoursModerate Degradation
Photolytic (in Methanol)UV/Visible Light72 hoursModerate Degradation
Aqueous SolutionNot Specified> 1 dayNot Recommended[1]

Experimental Protocols

Protocol for Assessing the Stability of (S)-(-)-Itraconazole in an Organic Solvent

This protocol outlines a general method for determining the stability of (S)-(-)-Itraconazole in a specific organic solvent over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • (S)-(-)-Itraconazole (of known purity)

  • HPLC-grade solvent of interest (e.g., Methanol, Acetonitrile, DMSO)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of (S)-(-)-Itraconazole and dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution, using sonication if necessary.

  • Transfer aliquots of the stock solution into several sealed vials for storage under different conditions (e.g., room temperature protected from light, 4°C, -20°C).

3. HPLC Method:

  • Mobile Phase: A typical mobile phase for Itraconazole analysis is a mixture of an aqueous buffer and an organic solvent. For example, Methanol:Water (95:5 v/v).[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C

  • Detection Wavelength: 257 nm[4]

  • Injection Volume: 10 µL

4. Stability Study Procedure:

  • Time Zero (T₀) Analysis: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject this solution into the HPLC system in triplicate to determine the initial peak area of Itraconazole.

  • Time Point Analysis: At specified time intervals (e.g., 24h, 48h, 72h, 1 week, 2 weeks), retrieve a vial from each storage condition.

  • Allow the solution to equilibrate to room temperature.

  • Prepare a dilution for HPLC analysis as done for the T₀ sample.

  • Inject the sample in triplicate and record the peak area of Itraconazole.

  • Visually inspect the solution for any signs of precipitation or color change.

5. Data Analysis:

  • Calculate the average peak area of Itraconazole at each time point for each storage condition.

  • Determine the percentage of Itraconazole remaining using the following formula:

    % Remaining = (Average Peak Area at Time Tx / Average Peak Area at Time T₀) * 100

  • Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Visualizations

experimental_workflow prep_stock Prepare Itraconazole Stock Solution in Solvent of Interest store_conditions Aliquot and Store under Different Conditions (e.g., RT, 4°C, -20°C) prep_stock->store_conditions time_zero Time Zero (T₀) Analysis (HPLC) store_conditions->time_zero time_points Analyze at Specified Time Points (T₁, T₂, T₃...) store_conditions->time_points data_analysis Calculate % Remaining Itraconazole and Assess Degradation Products time_zero->data_analysis time_points->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Workflow for Itraconazole Stability Study

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check Itraconazole Solution start->check_solution is_precipitate Precipitate Visible? check_solution->is_precipitate is_discolored Discoloration? is_precipitate->is_discolored No solubility_issue Potential Solubility Issue. - Warm solution gently. - Prepare fresh, more dilute solution. is_precipitate->solubility_issue Yes is_new_peak New HPLC Peaks? is_discolored->is_new_peak No degradation_issue Potential Degradation. - Prepare fresh solution. - Check storage conditions. - Protect from light. is_discolored->degradation_issue Yes is_new_peak->degradation_issue Yes no_issue Solution Appears Stable. Investigate other experimental parameters. is_new_peak->no_issue No

Troubleshooting Logic for Itraconazole Solution Issues

References

Technical Support Center: Overcoming (S)-(-)-Itraconazole Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome resistance to (S)-(-)-Itraconazole in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of itraconazole (B105839) resistance in fungi?

A1: Resistance to itraconazole in fungal strains is primarily mediated by several key mechanisms:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of itraconazole to its target.[1][2][3][4]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring higher concentrations of itraconazole to achieve an inhibitory effect.[1][2][5]

  • Efflux Pump Overexpression: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2, TruMDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) results in the active efflux of itraconazole from the fungal cell, reducing its intracellular concentration.[5][6][7][8][9][10]

  • Alterations in the Ergosterol (B1671047) Biosynthesis Pathway: Mutations in other genes in the ergosterol biosynthesis pathway, such as ERG3, can lead to the accumulation of alternative sterols in the cell membrane, reducing the cell's dependence on ergosterol and thus the efficacy of itraconazole.[11][12][13]

  • Stress Response Pathways: Activation of cellular stress response pathways, such as the calcineurin and heat shock protein 90 (Hsp90) signaling pathways, can help fungal cells tolerate the stress induced by itraconazole, contributing to drug resistance.[14][15][16][17][18][19][20][21][22][23][24]

Q2: My itraconazole susceptibility testing results are inconsistent. What could be the cause?

A2: Inconsistent Minimum Inhibitory Concentration (MIC) results can arise from several factors. Refer to the "Troubleshooting Common Issues in Antifungal Susceptibility Testing" section for a detailed guide. Key variables to consider include inoculum preparation, incubation time and temperature, and the specific testing method used (e.g., CLSI vs. EUCAST).[24][25][26]

Q3: How can I confirm if ERG11 mutations are responsible for the observed resistance in my fungal isolates?

A3: To confirm the role of ERG11 mutations, you will need to sequence the ERG11 gene from your resistant isolates and compare the sequences to that of a susceptible reference strain. The presence of known resistance-associated mutations can provide strong evidence. For a step-by-step guide, see the "Protocol for ERG11 Gene Amplification and Sequencing" section.

Q4: What are some strategies to overcome itraconazole resistance?

A4: Several strategies are being explored to combat itraconazole resistance:

  • Synergistic Drug Combinations: Combining itraconazole with other antifungal agents or non-antifungal compounds can enhance its efficacy. For example, combinations with terbinafine, calcium channel blockers like verapamil, or calcineurin inhibitors have shown synergistic effects.[19][27][28][29]

  • Inhibition of Resistance Mechanisms: Targeting the molecular machinery responsible for resistance, such as efflux pumps or stress response pathways, is a promising approach. For instance, inhibiting Hsp90 has been shown to increase fungal susceptibility to azoles.[18][20]

  • Alternative Antifungal Agents: Using alternative antifungal drugs with different mechanisms of action can be effective against itraconazole-resistant strains. Options may include other azoles (e.g., voriconazole, posaconazole), polyenes (e.g., amphotericin B), or echinocandins, depending on the fungal species and its susceptibility profile.[30][31][32]

Troubleshooting Guides

Troubleshooting Common Issues in Antifungal Susceptibility Testing
Issue Potential Cause(s) Troubleshooting Step(s)
High variability in MICs between replicates Inconsistent inoculum density. Improper mixing of the drug in the wells. Edge effects in the microtiter plate.Ensure the inoculum is well-homogenized and adjusted to the recommended turbidity standard (e.g., 0.5 McFarland). Thoroughly mix the contents of each well after adding the inoculum. Avoid using the outermost wells of the plate or fill them with sterile water to maintain humidity.
No growth in the positive control well Inoculum viability is low. Incorrect growth medium or incubation conditions.Use a fresh culture to prepare the inoculum. Verify the composition of the growth medium (e.g., RPMI-1640) and ensure the incubator is set to the correct temperature and atmosphere.
"Skipped" wells (growth in higher concentrations, no growth in lower) Drug precipitation or poor solubility. Contamination of a single well.Ensure the itraconazole stock solution is properly prepared and diluted. Visually inspect the wells for any precipitate. Repeat the assay with fresh reagents and careful aseptic technique.
Trailing growth (reduced but persistent growth at concentrations above the MIC) This is a known phenomenon with azoles, particularly with Candida albicans.Read the MIC at the endpoint recommended by the standardized protocol (e.g., 50% growth inhibition for CLSI). Using a spectrophotometer can help standardize the reading.
Troubleshooting qRT-PCR for Fungal Gene Expression
Issue Potential Cause(s) Troubleshooting Step(s)
Low or no amplification in the samples of interest Poor RNA quality or quantity. Inefficient reverse transcription. PCR inhibitors present in the RNA sample.Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure accurate RNA quantification. Use a high-quality reverse transcriptase and optimize the reaction conditions. Include a cleanup step in your RNA extraction protocol to remove potential inhibitors like polysaccharides.
High Cq values for reference genes Low abundance of the reference gene transcript. Suboptimal primer efficiency.Select a reference gene that is stably expressed under your experimental conditions. It is recommended to test multiple reference genes. Validate primer efficiency through a standard curve analysis.
Inconsistent results between biological replicates Biological variability. Inconsistent experimental conditions (e.g., drug exposure time, cell density).Increase the number of biological replicates. Standardize all experimental procedures to minimize variability.
Presence of multiple peaks in the melt curve analysis Primer-dimer formation or non-specific amplification.Redesign primers to be more specific. Optimize the annealing temperature of the qPCR reaction.

Data Presentation

Table 1: Itraconazole MIC Ranges for Susceptible and Resistant Candida albicans
Susceptibility Category MIC Range (µg/mL) Reference
Susceptible (S)≤ 0.125CLSI M27-A3
Susceptible-Dose Dependent (S-DD)0.25 - 0.5CLSI M27-A3
Resistant (R)≥ 1CLSI M27-A3
Example Susceptible Isolates<0.002 - 0.25[8][23][33][34][35]
Example Resistant Isolates≥ 1 - >256[8][23][33][34][35]
Table 2: Synergistic Combinations with Itraconazole
Fungal Species Combination Agent Interaction Fractional Inhibitory Concentration Index (FICI) Range Reference
Aspergillus fumigatusVerapamilSynergistic< 0.5
Aspergillus fumigatusAmiodarone, Lansoprazole, NifedipineSynergistic0.02 - 1.0[27]
Trichophyton spp.TerbinafineSynergistic0.032 - 0.5[29]
Fusarium spp.VoriconazoleSynergistic50% of strains[19]
Candida albicansTerbinafineSynergisticNot specified[34]

FICI ≤ 0.5 is generally interpreted as synergy, >0.5 to 4.0 as indifferent or additive, and >4.0 as antagonistic.[32]

Experimental Protocols

Protocol for Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of itraconazole against yeast isolates.[13][27][36][28]

  • Preparation of Itraconazole Stock Solution:

    • Dissolve itraconazole powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to a high concentration (e.g., 1600 µg/mL).

    • Store the stock solution at -70°C.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the itraconazole stock solution in RPMI-1640 medium (buffered with MOPS) to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).

    • The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive growth control.

  • Inoculum Preparation:

    • From a 24-hour-old culture on Sabouraud dextrose agar, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microdilution plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of itraconazole that causes a significant reduction in growth (typically ≥50%) compared to the positive control.

    • The endpoint can be read visually or with a spectrophotometer at 530 nm.

Protocol for ERG11 Gene Amplification and Sequencing

This protocol outlines the steps for amplifying and sequencing the ERG11 gene to identify potential resistance-conferring mutations.[1][3][10][37][38][39]

  • Genomic DNA Extraction:

    • Extract genomic DNA from the fungal isolate using a commercially available fungal DNA extraction kit or a standard protocol involving cell wall lysis and DNA precipitation.

  • PCR Amplification:

    • Design primers that flank the entire coding sequence of the ERG11 gene.

    • Set up a PCR reaction with the following components: genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a high-fidelity DNA polymerase.

    • Use the following typical PCR cycling conditions:

      • Initial denaturation: 95°C for 5 minutes.

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 30 seconds (optimize for your primers).

        • Extension: 72°C for 1-2 minutes (depending on the length of the amplicon).

      • Final extension: 72°C for 10 minutes.

  • PCR Product Verification and Purification:

    • Run the PCR product on an agarose (B213101) gel to confirm the correct size of the amplicon.

    • Purify the PCR product using a PCR purification kit to remove primers and dNTPs.

  • DNA Sequencing:

    • Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads to obtain the complete ERG11 gene sequence.

    • Align the obtained sequence with the ERG11 sequence from a susceptible reference strain to identify any nucleotide changes.

    • Translate the nucleotide sequence to the amino acid sequence to determine if the mutations result in amino acid substitutions.

Protocol for Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes how to measure the expression levels of genes, such as ERG11 or efflux pump genes, that may be upregulated in resistant strains.[26][29][40][41]

  • RNA Extraction and Quality Control:

    • Grow the fungal isolates with and without itraconazole treatment.

    • Extract total RNA using a suitable method that includes a step to break the fungal cell wall (e.g., bead beating).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer and agarose gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Design primers for your target genes and at least one stably expressed reference gene (e.g., ACT1, TEF1).

    • Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA, and the gene-specific primers.

    • Perform the qRT-PCR with cycling conditions similar to the following:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the Cq (quantification cycle) values for each sample and gene.

    • Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the reference gene.

Mandatory Visualizations

Itraconazole_Resistance_Mechanisms cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathways Cellular Processes cluster_resistance Resistance Mechanisms Itraconazole_ext Itraconazole (extracellular) Itraconazole_int Itraconazole (intracellular) Itraconazole_ext->Itraconazole_int Enters cell Erg11 Erg11 (Lanosterol 14α-demethylase) Itraconazole_int->Erg11 Inhibits EffluxPumps Efflux Pumps (ABC & MFS transporters) Itraconazole_int->EffluxPumps Substrate for Ergosterol_Pathway Ergosterol Biosynthesis Pathway Erg11->Ergosterol_Pathway Catalyzes step in EffluxPumps->Itraconazole_ext Effluxes Stress_Response Stress Response (Calcineurin, Hsp90) ERG11_mutation ERG11 Mutation (Altered target) ERG11_mutation->Erg11 Reduces binding of Itraconazole ERG11_overexpression ERG11 Overexpression (Increased target) ERG11_overexpression->Erg11 Increases amount Efflux_overexpression Efflux Pump Overexpression Efflux_overexpression->EffluxPumps Increases number Pathway_alteration Pathway Alteration (e.g., ERG3 mutation) Pathway_alteration->Ergosterol_Pathway Bypasses inhibition Stress_activation Stress Response Activation Stress_activation->Stress_Response Enhances tolerance

Caption: Overview of Itraconazole Resistance Mechanisms.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic & Expression Analysis Isolate Fungal Isolate Susceptibility_Testing Antifungal Susceptibility Testing (MIC determination) Isolate->Susceptibility_Testing Resistant_Isolate Itraconazole-Resistant Isolate Susceptibility_Testing->Resistant_Isolate Susceptible_Isolate Itraconazole-Susceptible Isolate Susceptibility_Testing->Susceptible_Isolate DNA_Extraction Genomic DNA Extraction Resistant_Isolate->DNA_Extraction RNA_Extraction Total RNA Extraction Resistant_Isolate->RNA_Extraction Susceptible_Isolate->DNA_Extraction Susceptible_Isolate->RNA_Extraction PCR_Sequencing ERG11 PCR & Sequencing DNA_Extraction->PCR_Sequencing qRT_PCR qRT-PCR Analysis (ERG11, Efflux Pumps) RNA_Extraction->qRT_PCR Sequence_Analysis Sequence Analysis (Mutation detection) PCR_Sequencing->Sequence_Analysis Expression_Analysis Gene Expression Analysis qRT_PCR->Expression_Analysis

Caption: Experimental Workflow for Investigating Itraconazole Resistance.

Calcineurin_Hsp90_Pathway cluster_Hsp90 Hsp90 Chaperone Itraconazole Itraconazole Membrane_Stress Cell Membrane Stress Itraconazole->Membrane_Stress Induces Calcium_Influx Ca²⁺ Influx Membrane_Stress->Calcium_Influx Triggers Calcineurin Calcineurin Calcium_Influx->Calcineurin Activates Hsp90 Hsp90 Hsp90->Calcineurin Stabilizes Crz1_P Crz1-P (inactive) Calcineurin->Crz1_P Dephosphorylates Crz1 Crz1 (active) Crz1_P->Crz1 Nucleus Nucleus Crz1->Nucleus Translocates to Gene_Expression Stress Response Gene Expression Nucleus->Gene_Expression Upregulates Drug_Tolerance Drug Tolerance Gene_Expression->Drug_Tolerance Leads to

Caption: Role of Calcineurin and Hsp90 in Itraconazole Tolerance.

References

protocol refinement for consistent results with (S)-(-)-Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments with (S)-(-)-Itraconazole.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high variability in my in vitro assay results with Itraconazole (B105839)?

A1: High variability in in vitro assays with Itraconazole is common and often stems from its poor aqueous solubility and pH-dependent dissolution.[1][2] Itraconazole is a weakly basic and highly lipophilic compound, leading to challenges in achieving consistent and effective concentrations in aqueous media.[1] Factors such as the choice of solvent, pH of the culture medium, and the specific formulation of Itraconazole used can significantly impact its solubility and, consequently, the experimental outcome.[2][3]

Q2: What is the best solvent to dissolve (S)-(-)-Itraconazole for in vitro experiments?

A2: Due to its poor water solubility, dissolving Itraconazole directly in aqueous buffers is often unsuccessful.[1][4] For in vitro studies, Itraconazole is typically first dissolved in an organic solvent like methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO) before being further diluted in the experimental medium.[5][6] It is crucial to keep the final concentration of the organic solvent in the assay low to avoid solvent-induced artifacts.

Q3: How can I improve the solubility and bioavailability of Itraconazole for my experiments?

A3: Several formulation strategies can enhance the solubility and bioavailability of Itraconazole. These include the preparation of nanoparticles, solid dispersions, and inclusion complexes.[2][4][7][8] For instance, formulating Itraconazole as nanoparticles can significantly increase its surface area, leading to improved dissolution rates.[4][7] Another common approach is the use of cyclodextrins to form inclusion complexes, which enhances its aqueous solubility.[9]

Q4: What is the primary mechanism of action of Itraconazole?

A4: Itraconazole's primary antifungal mechanism of action is the inhibition of ergosterol (B1671047) synthesis, an essential component of the fungal cell membrane. It achieves this by binding to and inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is part of the cytochrome P-450 system.[6] This disruption in ergosterol production leads to altered membrane permeability and ultimately inhibits fungal growth.[6] In cancer research, Itraconazole has also been shown to inhibit the Hedgehog signaling pathway and exhibit anti-angiogenic and apoptotic effects.[10]

Q5: Are there any known drug-drug interactions I should be aware of when using Itraconazole in my studies?

A5: Yes, Itraconazole is a potent inhibitor of the cytochrome P450 enzyme CYP3A4.[11] This can lead to significant drug-drug interactions if co-administered with other compounds that are metabolized by this enzyme.[11] It is essential to consider potential interactions with other therapeutic agents or test compounds in your experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 values in cell-based assays Poor solubility and precipitation of Itraconazole in the culture medium.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and ensure rapid and thorough mixing when diluting into the aqueous medium. Consider using a formulation with enhanced solubility, such as Itraconazole complexed with cyclodextrin.[9]
Low or no detectable drug levels in plasma/tissue samples Poor oral bioavailability due to low solubility and pH-dependent absorption.[2][9]For in vivo studies, consider using a formulation designed to improve bioavailability, such as a nanoparticle or solid dispersion formulation.[2][8] Alternatively, an intravenous formulation can be used to bypass issues with oral absorption.[12] Ensure the dosing vehicle is optimized for Itraconazole delivery.
Precipitation of Itraconazole during sample preparation for analysis High lipophilicity and low aqueous solubility of the compound.[1]Use a sample preparation method suitable for lipophilic compounds, such as solid-phase extraction or liquid-liquid extraction with an appropriate organic solvent.[13] Ensure all solvents used are compatible and will not cause the drug to precipitate.
Variable antifungal susceptibility results The in vitro susceptibility of fungi to Itraconazole can be influenced by test conditions such as the medium, inoculum size, and incubation temperature.[14][15]Standardize the in vitro susceptibility testing protocol. Use a buffered medium like RPMI to maintain a stable pH.[14] Control the inoculum size and incubation conditions precisely to ensure reproducibility.

Quantitative Data Summary

Table 1: Solubility of Itraconazole in Various Media

Media Solubility (µg/mL) Inference
Purified Water~0.0038 - 1.388Insoluble[1][4]
0.1N HCl (pH 1.2)~4 - 16.84Slightly Soluble[2][4]
Phosphate Buffer (pH 6.8)~0.00418Insoluble[4]
Methanol~1430.1Soluble[4]

Table 2: Example HPLC Parameters for Itraconazole Quantification

Parameter Condition 1 Condition 2
Column C18 (150 mm × 4.6 mm, 5 µm)[16]HiQSil C18-HS (250 × 4.6 mm)[6]
Mobile Phase Methanol: 0.1% Hydrochloric acid (99:1 v/v)[16]Acetonitrile: Double distilled water (90:10 v/v)[6]
Flow Rate 1.0 mL/min[16]1.0 mL/min[6]
Detection Wavelength 264 nm[16]263 nm[6]
Retention Time 5-7 minutes[16]7.75 minutes[6]

Experimental Protocols

Protocol 1: Preparation of Itraconazole Nanoparticles by Solvent Diffusion Method

  • Dissolve Itraconazole: Dissolve 150 mg of (S)-(-)-Itraconazole in 9 mL of dichloromethane.

  • Prepare Stabilizer Solution: Prepare a 0.2% w/w stabilizer solution (e.g., Pluronic F127) in 66 mL of purified water.

  • Emulsification: Pour the Itraconazole solution into the stabilizer solution while stirring at high speed (e.g., 8000 rpm) using a high-speed homogenizer for 5 minutes to form a coarse emulsion.[4]

  • Homogenization: Subject the emulsion to high-pressure homogenization for 5 cycles at a pressure of 200 bar.[4]

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • (Optional) Lyophilization: The nanosuspension can be freeze-dried to obtain a stable powder formulation.

Protocol 2: Quantification of Itraconazole in Bulk Drug by RP-HPLC

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve 100 mg of Itraconazole in 100 mL of methanol to obtain a stock solution of 1 mg/mL.[6]

  • Preparation of Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5-60 µg/mL) by diluting the stock solution with the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and double distilled water (90:10 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at 263 nm.[6]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Prepare the sample solution by dissolving a known amount of the bulk drug in methanol and diluting it with the mobile phase to a concentration within the calibration range. Inject the sample solution and determine the concentration of Itraconazole from the calibration curve.

Visualizations

Ergosterol_Synthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->LanosterolDemethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Itraconazole (S)-(-)-Itraconazole Itraconazole->LanosterolDemethylase Inhibition LanosterolDemethylase->Ergosterol Inhibited by

Caption: Itraconazole inhibits the fungal ergosterol synthesis pathway.

Troubleshooting_Workflow Start Inconsistent In Vitro Results CheckSolubility Is Itraconazole fully dissolved in the stock solution and final medium? Start->CheckSolubility ImproveSolubility Optimize solvent system or use solubilizing formulation (e.g., cyclodextrin, nanoparticles) CheckSolubility->ImproveSolubility No CheckAssayConditions Are assay conditions (pH, temp, incubation time) consistent? CheckSolubility->CheckAssayConditions Yes ImproveSolubility->CheckSolubility StandardizeProtocol Standardize all assay parameters and use appropriate controls CheckAssayConditions->StandardizeProtocol No CheckQuantification Is the analytical method for quantification validated and accurate? CheckAssayConditions->CheckQuantification Yes StandardizeProtocol->CheckAssayConditions ValidateMethod Validate HPLC/UV method for linearity, precision, and accuracy CheckQuantification->ValidateMethod No ConsistentResults Consistent Results Achieved CheckQuantification->ConsistentResults Yes ValidateMethod->CheckQuantification

Caption: Troubleshooting workflow for inconsistent in vitro results.

References

Technical Support Center: Stereoselective Synthesis of (S)-(-)-Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (S)-(-)-Itraconazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges in achieving the desired stereochemistry of this complex antifungal agent. Itraconazole possesses three chiral centers, leading to the possibility of eight stereoisomers. The clinically approved formulation is a 1:1:1:1 mixture of four cis-diastereomers.[1] This guide focuses on the synthesis of the biologically important (S)-(-)-enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of (S)-(-)-Itraconazole?

A1: The main challenges lie in the diastereoselective formation of the cis-1,3-dioxolane ring and the subsequent stereospecific N-alkylation of the triazolone side chain. Controlling the three chiral centers to obtain the desired (2S, 4R, 2'S) configuration of (S)-(-)-Itraconazole requires precise control over reaction conditions to avoid the formation of unwanted stereoisomers and byproducts.

Q2: Why is the cis-configuration of the dioxolane ring crucial?

A2: The cis-configuration of the substituents on the 1,3-dioxolane (B20135) ring is a key structural feature of the clinically active forms of itraconazole.[1] Syntheses are designed to favor the formation of the cis-isomer, as the trans-isomers exhibit different pharmacological profiles.

Q3: What is the key intermediate for introducing the desired stereochemistry in the dioxolane ring?

A3: A crucial intermediate is the chiral cis-diol tosylate, specifically (2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl p-toluenesulfonate. The stereochemistry at the C4 position is typically introduced from a chiral starting material like a protected glycerol (B35011) derivative. The stereochemistry at the C2 position is established during the ketalization reaction.

Q4: What are the common side reactions during the N-alkylation step?

A4: The primary side reactions during the N-alkylation of the triazolone precursor with the cis-diol tosylate are elimination of the tosylate group and SN1-type reactions that can lead to racemization. These side reactions reduce the yield of the desired stereospecific SN2 product.

Troubleshooting Guides

Low Diastereoselectivity in Dioxolane Ring Formation

Problem: The formation of the 1,3-dioxolane ring from the corresponding diol and ketone precursor results in a low ratio of the desired cis-isomer to the unwanted trans-isomer.

Potential Cause Troubleshooting Step Expected Outcome
Thermodynamic Control Not Reached Prolong the reaction time or increase the reaction temperature moderately to allow the reaction to reach thermodynamic equilibrium, which favors the more stable cis-isomer.Increased ratio of the cis-diastereomer.
Inappropriate Catalyst Screen different acid catalysts (e.g., p-toluenesulfonic acid, camphor-sulfonic acid) and catalyst loading.Improved diastereomeric ratio.
Solvent Effects Vary the solvent. Aprotic solvents like toluene (B28343) or dichloromethane (B109758) are commonly used.Optimization of the cis:trans ratio.
Poor Yield in the N-Alkylation of the Triazolone Moiety

Problem: Low yield of the desired (S)-(-)-Itraconazole during the coupling of the cis-diol tosylate and the triazolone precursor.

Potential Cause Troubleshooting Step Expected Outcome
Competitive Elimination Reaction Use a non-hindered base like potassium carbonate in combination with a phase-transfer catalyst such as 18-crown-6 (B118740).[1] This enhances the nucleophilicity of the triazolone anion, favoring the SN2 reaction over elimination.[1]Increased yield of the desired SN2 product and reduced formation of the elimination byproduct.
SN1 Reaction Leading to Racemization Employ a polar aprotic solvent like DMSO or DMF to favor the SN2 pathway.[1] Maintain a moderate reaction temperature to discourage the SN1 pathway.Preservation of the stereochemical integrity at the reaction center.
Degradation of Reactants or Products Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.Improved overall yield and purity.
Difficulty in Stereoisomer Separation and Analysis

Problem: Inability to effectively separate and quantify the different stereoisomers of Itraconazole by HPLC.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Chiral Stationary Phase (CSP) Screen different polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD, Chiralpak AD).Baseline separation of the desired stereoisomer from the others.
Suboptimal Mobile Phase Composition Optimize the mobile phase by varying the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds.Improved resolution and peak symmetry.
Co-elution of Diastereomers Adjust the flow rate and column temperature to fine-tune the separation.Enhanced resolution between closely eluting peaks.

Quantitative Data Summary

The following table summarizes typical yields for key steps in the synthesis of Itraconazole stereoisomers as reported in the literature. Note that yields can vary significantly based on the specific reaction conditions and scale.

Reaction Step Reagents and Conditions Product Yield (%) Reference
N-AlkylationK₂CO₃, 18-Crown-6, DMSO, room temperatureCoupled triazolone intermediate73[1]
TosylationTsCl, Et₃N, DMAP, CH₂Cl₂Chiral tosylate99[1]
Demethylation48% Aqueous HBr, 110 °CPhenolic precursor91[1]
Final CouplingNaH, DMSO, 50 °C → 85 °CItraconazole stereoisomer62[1]

Experimental Protocols

Key Experiment: Stereospecific N-Alkylation of the Triazolone Precursor

This protocol describes the crucial SN2 reaction to form the core of the Itraconazole molecule with the correct stereochemistry.

Materials:

  • (2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl p-toluenesulfonate (cis-diol tosylate)

  • (S)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (triazolone precursor)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

  • To a solution of the triazolone precursor (1.0 eq) in anhydrous DMSO, add anhydrous potassium carbonate (2.0 eq) and 18-crown-6 (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes to facilitate the formation of the triazolone anion.

  • Add a solution of the cis-diol tosylate (1.1 eq) in anhydrous DMSO dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired (S)-(-)-Itraconazole stereoisomer.

Visualizations

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_key_steps Key Stereoselective Steps cluster_analysis Analysis and Purification Chiral Diol Precursor Chiral Diol Precursor Diastereoselective Ketalization Diastereoselective Ketalization Chiral Diol Precursor->Diastereoselective Ketalization Triazolone Side Chain Triazolone Side Chain Stereospecific N-Alkylation Stereospecific N-Alkylation Triazolone Side Chain->Stereospecific N-Alkylation cis-Diol Tosylate cis-Diol Tosylate Diastereoselective Ketalization->cis-Diol Tosylate (S)-(-)-Itraconazole Crude (S)-(-)-Itraconazole Crude Stereospecific N-Alkylation->(S)-(-)-Itraconazole Crude Chiral HPLC Chiral HPLC Purification Purification Chiral HPLC->Purification (S)-(-)-Itraconazole Pure (S)-(-)-Itraconazole Pure Purification->(S)-(-)-Itraconazole Pure cis-Diol Tosylate->Stereospecific N-Alkylation (S)-(-)-Itraconazole Crude->Chiral HPLC SN2_vs_E2_Competition cluster_conditions Favorable Conditions Triazolone Anion Triazolone Anion SN2 Pathway SN2 Pathway Triazolone Anion->SN2 Pathway Nucleophilic Attack E2 Pathway E2 Pathway Triazolone Anion->E2 Pathway Base cis-Diol Tosylate cis-Diol Tosylate cis-Diol Tosylate->SN2 Pathway cis-Diol Tosylate->E2 Pathway Desired Product (S)-(-)-Itraconazole SN2 Pathway->Desired Product Elimination Byproduct Elimination Byproduct E2 Pathway->Elimination Byproduct SN2_Conditions Enhanced Nucleophilicity (e.g., 18-crown-6) Polar Aprotic Solvent Moderate Temperature SN2_Conditions->SN2 Pathway E2_Conditions Sterically Hindered Base Higher Temperature E2_Conditions->E2 Pathway

References

minimizing degradation of (S)-(-)-Itraconazole during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of (S)-(-)-Itraconazole during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of Itraconazole (B105839).

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of Itraconazole due to oxidative stress or acidic conditions.Ensure all solvents are degassed and consider using an antioxidant. Maintain a neutral or slightly alkaline pH in aqueous solutions. Prepare fresh solutions daily.[1][2]
Low assay values or recovery Degradation during sample preparation or storage.Protect solutions from light and store at recommended temperatures (see FAQ). Use appropriate solvents where Itraconazole is stable. Minimize the time between sample preparation and analysis.[3][4][5]
Inconsistent results between replicates Non-homogenous sample, incomplete dissolution, or ongoing degradation.Ensure complete dissolution of Itraconazole, using sonication if necessary.[4][6] Prepare and analyze samples under consistent lighting and temperature conditions.
Precipitation of Itraconazole in aqueous solutions Poor solubility of Itraconazole, especially at neutral or alkaline pH.Itraconazole is a weakly basic drug with low water solubility.[7][8] Use of co-solvents (e.g., methanol (B129727), tetrahydrofuran) or working in acidic pH (e.g., simulated gastric fluid) can improve solubility.[4][7]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for Itraconazole?

A1: The primary degradation pathways for Itraconazole are oxidation and acidic hydrolysis.[1][2][9][10] It is generally stable under neutral and alkaline hydrolysis, exposure to UV light, and elevated temperatures, although prolonged exposure to light should be avoided.[2][3][4]

Q2: How should I store (S)-(-)-Itraconazole powder and its solutions?

A2:

  • Powder: Store Itraconazole powder in tight, light-resistant containers at a controlled room temperature between 15-25°C.[3][4]

  • Solutions: Itraconazole solutions should be protected from light and stored in amber glassware.[4] For short-term storage, refrigeration at 4°C is recommended, which has been shown to maintain stability for up to 35 days for some compounded oral liquids.[5] Itraconazole oral solution should be stored at 25°C or lower and should not be frozen.[3]

Q3: What solvents are recommended for dissolving Itraconazole to minimize degradation?

A3: Several organic solvents can be used to dissolve Itraconazole. Methanol, chloroform, and mixtures of methanol and tetrahydrofuran (B95107) are commonly cited.[2][4][11] For analytical purposes, the diluent is often a mixture of organic solvents and an aqueous buffer. For instance, a mixture of methanol and tetrahydrofuran (50:50) has been used.[4] The choice of solvent should be compatible with your experimental design and analytical method.

Q4: Are there any specific handling precautions I should take in the lab?

A4: Yes, handle Itraconazole in accordance with good laboratory practices. Avoid contact with skin and eyes, and prevent inhalation of the powder by using appropriate personal protective equipment.[12][13] Work in a well-ventilated area.[12][13] To prevent oxidative degradation, consider using deaerated solvents and preparing solutions fresh for each experiment.

Quantitative Data on Itraconazole Degradation

The following table summarizes quantitative data on Itraconazole degradation under different stress conditions.

Stress Condition Description Degradation (%) Reference
Oxidative30% H₂O₂16.0[14]
Acidic Hydrolysis1N HCl at 75°C for 2 hoursSignificant degradation, formation of two degradation products[2]
Thermal80°C for 72 hoursNo significant degradation[2]
PhotolyticExposure to UV/luxNo significant degradation[15]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of Itraconazole

This protocol describes the preparation of a standard stock solution for analytical purposes, designed to minimize degradation.

  • Materials:

    • (S)-(-)-Itraconazole reference standard

    • HPLC-grade methanol

    • HPLC-grade tetrahydrofuran

    • Volumetric flasks (amber)

    • Sonicator

  • Procedure:

    • Accurately weigh the required amount of Itraconazole powder.

    • Transfer the powder to an amber volumetric flask.

    • Prepare a diluent of methanol and tetrahydrofuran (50:50 v/v).[4]

    • Add a portion of the diluent to the volumetric flask, approximately 70% of the final volume.

    • Sonicate the mixture for approximately 30 minutes, with intermittent shaking, to ensure complete dissolution.[4]

    • Allow the solution to return to room temperature.

    • Dilute to the final volume with the diluent and mix thoroughly.

    • Store the solution protected from light at 4°C for short-term use. Prepare fresh for optimal results.

Protocol 2: Stability Testing using HPLC

This protocol outlines a general procedure for assessing the stability of Itraconazole in a given formulation or solution.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[6][14]

    • Mobile phase (e.g., Acetonitrile and 0.1% Triethylamine in water, 90:10 v/v)[14]

    • Itraconazole sample solution

    • Reference standard solution

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the column temperature (e.g., 30°C) and the UV detection wavelength (e.g., 225 nm or 260 nm).[2][14]

    • Inject a standard solution of Itraconazole to determine its retention time and peak area.

    • Inject the sample solution that has been subjected to stress conditions (e.g., heat, acid, oxidation).

    • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Itraconazole.

    • Calculate the percentage of degradation by comparing the peak area of Itraconazole in the stressed sample to that of a non-stressed control sample.

Visualizations

Itraconazole_Degradation_Pathways Itraconazole (S)-(-)-Itraconazole Oxidation Oxidative Stress (e.g., H₂O₂) Itraconazole->Oxidation Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl) Itraconazole->Acid_Hydrolysis Degradation_Products_Ox Oxidative Degradation Products Oxidation->Degradation_Products_Ox Degradation_Products_Hy Hydrolytic Degradation Products Acid_Hydrolysis->Degradation_Products_Hy

Caption: Major degradation pathways of (S)-(-)-Itraconazole.

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Control Prepare Control Sample HPLC_Analysis HPLC Analysis Prep_Control->HPLC_Analysis Prep_Stress Prepare Stress Sample Apply_Stress Apply Stress (e.g., Heat, Acid, Oxidizing Agent) Prep_Stress->Apply_Stress Apply_Stress->HPLC_Analysis Data_Analysis Data Analysis and Comparison HPLC_Analysis->Data_Analysis

Caption: Workflow for Itraconazole stability testing.

Troubleshooting_Logic rect_node rect_node Start Unexpected Results? Check_Degradation Extra Peaks in Chromatogram? Start->Check_Degradation Check_Recovery Low Recovery? Start->Check_Recovery Check_Consistency Inconsistent Results? Start->Check_Consistency Sol_Degradation Suspect Oxidation/Acid Hydrolysis. Use fresh, degassed solvents. Check pH. Check_Degradation->Sol_Degradation Yes Sol_Recovery Review storage conditions (light, temp). Ensure complete dissolution. Check_Recovery->Sol_Recovery Yes Sol_Consistency Ensure sample homogeneity. Standardize procedures. Check_Consistency->Sol_Consistency Yes

Caption: Troubleshooting logic for Itraconazole experiments.

References

Technical Support Center: Optimizing Itraconazole Trough Concentration for Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving itraconazole (B105839).

Frequently Asked Questions (FAQs)

Q1: What is the target therapeutic trough concentration for itraconazole?

The target trough concentration for itraconazole can vary depending on the clinical indication (prophylaxis vs. treatment) and the specific fungal pathogen. Generally, a trough concentration of at least 0.5 mg/L is recommended for prophylaxis, while a concentration of at least 1.0 mg/L is often targeted for the treatment of invasive fungal infections.[1][2][3] For severe infections, some experts suggest that trough levels should be above 5 mcg/mL.[4] It is important to note that concentrations of itraconazole and its active metabolite, hydroxyitraconazole (B3325177), should ideally be considered together.

Q2: When is the optimal time to collect a blood sample for trough concentration measurement?

A trough concentration is the lowest level of the drug in a patient's body and should be measured just before the next dose is administered.[1] Itraconazole has a long half-life of 34 to 42 hours, and steady-state concentrations are typically reached after 7 to 15 days of continuous dosing.[2][3] Therefore, it is recommended to measure the trough concentration after at least one week of consistent itraconazole administration.[1]

Q3: What are the main factors that can influence itraconazole trough concentrations?

Several factors can significantly impact itraconazole trough concentrations, leading to high inter-individual variability. These include:

  • Formulation: The oral solution has higher bioavailability than the capsule formulation and is less dependent on gastric acidity for absorption.[1][5][6] The capsules and oral solution are not bioequivalent and should not be used interchangeably.[5]

  • Food Intake: Itraconazole capsules should be taken with food to enhance absorption, whereas the oral solution is better absorbed on an empty stomach.[5][7][8][9]

  • Gastric Acidity: Itraconazole absorption is dependent on an acidic environment.[6] Co-administration with acid-suppressing medications like H2 blockers (e.g., cimetidine, ranitidine) and proton pump inhibitors (e.g., omeprazole) can significantly reduce itraconazole absorption and lead to lower trough concentrations.[7][10][11] Taking itraconazole with an acidic beverage, such as a non-diet cola or orange juice, can help improve its absorption.[7][12]

  • Drug-Drug Interactions: Itraconazole is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3][13] This can lead to numerous drug-drug interactions, affecting the metabolism of both itraconazole and co-administered drugs.[10] For instance, drugs that induce CYP3A4, such as rifampin and phenytoin, can decrease itraconazole levels, while CYP3A4 inhibitors can increase them.[10]

  • Patient-Specific Factors: Underlying conditions such as AIDS, cystic fibrosis, and gastrointestinal disorders can affect drug absorption.[6][11][14]

Q4: What should I do if the measured itraconazole trough concentration is subtherapeutic?

If a patient's trough concentration is below the target therapeutic range, several actions can be considered:

  • Verify Dosing and Adherence: Confirm that the patient is taking the correct dose of itraconazole at the prescribed intervals.

  • Review Concomitant Medications: Assess for any interacting drugs that could be decreasing itraconazole absorption or increasing its metabolism.[10]

  • Optimize Administration: Ensure capsules are taken with a full meal and consider administering with an acidic beverage.[7][8][9][12] For patients on acid-suppressing agents, switching to the oral solution may be beneficial.[5]

  • Dose Adjustment: An increase in the itraconazole dose may be necessary. Any dose adjustments should be followed by repeat trough level monitoring after reaching a new steady state.[1][15]

Q5: Are there concerns about itraconazole toxicity at high trough concentrations?

Yes, elevated itraconazole levels can be associated with an increased risk of adverse effects. Toxic trough levels for itraconazole are considered to be over 3 mcg/mL.[1] Common side effects include nausea, vomiting, headache, and dizziness.[7] More severe adverse events can include hepatotoxicity and congestive heart failure.[1][7][9] Regular monitoring of liver function tests is recommended for patients on long-term therapy.[1]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Subtherapeutic Trough Concentration (<0.5 mg/L for prophylaxis, <1.0 mg/L for treatment) - Poor adherence- Incorrect timing of blood draw- Administration with acid-suppressing agents- Co-administration with CYP3A4 inducers (e.g., rifampin, phenytoin)- Inadequate dose- Malabsorption due to underlying GI conditions- Capsule formulation taken on an empty stomach- Confirm patient adherence and timing of last dose before blood draw.- Review all concomitant medications for potential interactions.[10]- If on acid suppressants, consider separating administration times by at least 2 hours or switching to the oral solution.[7][8][9]- Ensure capsules are taken with a full meal.[7][8][9]- Consider increasing the dose and re-measuring the trough level after 1-2 weeks.[1]- If malabsorption is suspected, the oral solution may be preferred.[5]
Supratherapeutic/Toxic Trough Concentration (>3.0 mg/L) - Dose is too high- Co-administration with potent CYP3A4 inhibitors (e.g., certain protease inhibitors, macrolide antibiotics)- Hepatic impairment affecting drug metabolism- Hold or reduce the itraconazole dose.- Review concomitant medications for potent CYP3A4 inhibitors.- Monitor for signs and symptoms of toxicity (e.g., nausea, vomiting, elevated liver enzymes).[1][7]- Re-check trough concentration after dose adjustment.
High Inter-Individual Variability in Experimental Results - Differences in patient populations (e.g., underlying diseases, age)- Inconsistent sample collection and handling- Variations in itraconazole formulation used- Uncontrolled co-medications- Standardize the patient population as much as possible for the study.- Implement a strict protocol for the timing of blood draws and sample processing.- Ensure the same itraconazole formulation is used across all subjects.- Document all concomitant medications for each subject.
Unexpected Clinical Failure Despite "Therapeutic" Trough Levels - Fungal resistance to itraconazole- Infection in a poorly perfused site (e.g., CNS, bone)- Inaccurate measurement of trough concentration- The active metabolite, hydroxyitraconazole, was not considered.- Perform antifungal susceptibility testing on the fungal isolate.- Consider the site of infection and whether adequate drug penetration is expected.- Verify the accuracy and validation of the analytical method used for concentration measurement.- If possible, measure both itraconazole and hydroxyitraconazole concentrations.[14]

Quantitative Data Summary

Table 1: Target Itraconazole Trough Concentrations

IndicationTarget Trough Concentration (mg/L)Source
Prophylaxis≥ 0.5[2]
Prophylaxis (Lower Threshold)0.25[16]
Treatment of Invasive Fungal Infections≥ 1.0[2]
Treatment (Lower Limit)0.5[16]
Associated with Increased Toxicity> 3.0[1][2]

Table 2: Itraconazole Pharmacokinetic Parameters

ParameterValueSource
Half-life34 - 42 hours[1][2]
Time to Steady State7 - 15 days[3]
Protein Binding99.8%[13]
MetabolismExtensively via CYP3A4[1][3]

Experimental Protocols

Protocol: Measurement of Itraconazole in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the determination of itraconazole concentrations in plasma. Specific parameters may need to be optimized based on the available equipment and reagents.

1. Sample Collection and Preparation:

  • Collect a whole blood sample in a tube containing EDTA or heparin as an anticoagulant just prior to the next scheduled dose (trough sample).[17]

  • Centrifuge the blood sample at approximately 1000 x g for 10 minutes to separate the plasma.[18]

  • Transfer the plasma to a clean, labeled polypropylene (B1209903) tube and store at -20°C or lower until analysis.[18]

2. Sample Extraction (Solid-Phase Extraction):

  • Condition a C8 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

  • Add an internal standard (e.g., bifonazole) to a known volume of plasma (e.g., 0.5 mL).[19]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent (e.g., water, followed by a weak organic solvent) to remove interfering substances.

  • Elute the itraconazole and internal standard from the cartridge with a strong organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase.

3. HPLC Analysis:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C8 or C18 reversed-phase column.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. The exact ratio should be optimized for good separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV absorbance at approximately 263 nm.[19]

  • Injection Volume: 20-50 µL.

4. Quantification:

  • Prepare a calibration curve using known concentrations of itraconazole in blank plasma.

  • Process the calibrators and quality control samples in the same manner as the unknown samples.

  • Calculate the peak area ratio of itraconazole to the internal standard.

  • Determine the concentration of itraconazole in the unknown samples by interpolating from the calibration curve.

Visualizations

Itraconazole_Metabolism_and_Interaction cluster_absorption Gastrointestinal Tract cluster_metabolism Liver cluster_interactions Drug Interactions Itraconazole (Oral) Itraconazole (Oral) Absorbed Itraconazole Absorbed Itraconazole Itraconazole (Oral)->Absorbed Itraconazole Absorption Metabolism CYP3A4 Absorbed Itraconazole->Metabolism Therapeutic/Toxic Effect Therapeutic/Toxic Effect Absorbed Itraconazole->Therapeutic/Toxic Effect Food Food Food->Itraconazole (Oral) Capsule Absorption Acidic pH Acidic pH Acidic pH->Itraconazole (Oral) Enhances Absorption PPIs / H2 Blockers PPIs / H2 Blockers PPIs / H2 Blockers->Itraconazole (Oral) Inhibits Absorption Hydroxyitraconazole Hydroxyitraconazole (Active Metabolite) Metabolism->Hydroxyitraconazole Inactive Metabolites Inactive Metabolites Metabolism->Inactive Metabolites Hydroxyitraconazole->Therapeutic/Toxic Effect CYP3A4 Inducers Inducers (e.g., Rifampin) CYP3A4 Inducers->Metabolism Increase Metabolism CYP3A4 Inhibitors Inhibitors (e.g., Ritonavir) CYP3A4 Inhibitors->Metabolism Decrease Metabolism

Caption: Itraconazole metabolic pathway and key interactions.

TDM_Workflow start Initiate Itraconazole Therapy steady_state Allow 7-14 Days to Reach Steady State start->steady_state trough_draw Collect Trough Sample (Pre-Dose) steady_state->trough_draw measurement Measure Itraconazole Concentration (HPLC/LC-MS) trough_draw->measurement decision Is Trough Level Therapeutic? measurement->decision subtherapeutic Subtherapeutic decision->subtherapeutic No (<0.5-1.0 mg/L) therapeutic Therapeutic decision->therapeutic Yes supratherapeutic Supratherapeutic/Toxic decision->supratherapeutic No (>3.0 mg/L) troubleshoot Troubleshoot: - Adherence - Interactions - Administration subtherapeutic->troubleshoot continue_monitoring Continue Current Dose & Monitor Clinically therapeutic->continue_monitoring dose_decrease Hold or Decrease Dose Monitor for Toxicity supratherapeutic->dose_decrease dose_increase Consider Dose Increase troubleshoot->dose_increase dose_increase->steady_state Re-evaluate dose_decrease->steady_state Re-evaluate

Caption: Therapeutic drug monitoring (TDM) workflow for itraconazole.

Troubleshooting_Decision_Tree cluster_adherence Step 1: Adherence & Dosing cluster_interactions Step 2: Interactions & Administration cluster_adjustment Step 3: Formulation & Dose start Subtherapeutic Itraconazole Level Detected adherence_check Is Patient Adherent with Correct Dose? start->adherence_check adherence_no Educate Patient & Re-measure Later adherence_check->adherence_no No adherence_yes Yes interaction_check Any Interacting Drugs? (PPIs, Inducers) adherence_check->interaction_check Yes interaction_yes Manage Interaction: - Separate Doses - Change Co-med interaction_check->interaction_yes Yes admin_check Is Administration Optimal? (Caps w/ Food) interaction_check->admin_check No interaction_no No admin_no Optimize Administration (e.g., take with food/cola) admin_check->admin_no No admin_yes Yes formulation_check Consider Switching Capsule to Solution admin_check->formulation_check Yes dose_adjust Increase Dose & Re-monitor Trough After 1-2 Weeks formulation_check->dose_adjust

Caption: Decision tree for troubleshooting subtherapeutic itraconazole levels.

References

Technical Support Center: Enhancing Itraconazole Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of itraconazole (B105839) formulations.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of itraconazole inherently low and variable?

A1: Itraconazole's poor oral bioavailability is primarily due to its low aqueous solubility and high hydrophobicity.[1][2][3] It is a weakly basic drug with pH-dependent solubility, meaning it is more soluble in the acidic environment of the stomach but precipitates in the neutral pH of the intestine.[2][4][5] This can lead to incomplete dissolution and absorption, resulting in variable and often sub-therapeutic plasma concentrations.[5][6] Additionally, its absorption can be significantly affected by food and co-administration with drugs that alter gastric pH, such as antacids and proton pump inhibitors.[7][8]

Q2: What are the primary strategies to enhance the bioavailability of itraconazole?

A2: The main approaches focus on improving the solubility and dissolution rate of itraconazole. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing itraconazole in a polymer matrix in an amorphous state prevents crystallization and enhances solubility.[1][3][9]

  • Nanosuspensions: Reducing the particle size of itraconazole to the nanometer range increases the surface area for faster dissolution.[10][11]

  • Lipid-Based Formulations: Incorporating itraconazole into oils, surfactants, and co-solvents can improve its solubilization in the gastrointestinal tract.[12][13][14]

  • Cyclodextrin (B1172386) Complexation: Encapsulating itraconazole within cyclodextrin molecules forms a soluble inclusion complex.[7]

Q3: How does food affect the absorption of different itraconazole formulations?

A3: The effect of food is formulation-dependent. For conventional capsules, administration with a full meal is recommended to enhance absorption.[7][8] In contrast, the oral solution, which contains hydroxypropyl-β-cyclodextrin, shows greater bioavailability when taken in a fasted state.[7] The novel SUBA-itraconazole formulation is designed to have improved bioavailability with reduced food effect variability.[6]

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)

Problem 1: Low drug release from ASD tablets.

  • Possible Cause: Incomplete disintegration of the tablet, leading to a reduced surface area for dissolution. High polymer content can lead to gelling, which hinders drug release.

  • Troubleshooting Steps:

    • Optimize Disintegrant: Incorporate or increase the concentration of a superdisintegrant like crospovidone or AcDiSol®.[15]

    • Incorporate Salts: The addition of kosmotropic salts (e.g., KCl, NaCl) can compete for water, prevent polymer gelation, and facilitate faster disintegration and dissolution.

    • Milling and Particle Size: Ensure the ASD extrudate is milled to an appropriate particle size. Smaller particles generally lead to faster dissolution.

    • Polymer Selection: The choice of polymer is critical. Polymers like Soluplus® and Eudragit® EPO have shown significant enhancement in dissolution rates.[1][3]

Problem 2: Recrystallization of amorphous itraconazole during storage or dissolution.

  • Possible Cause: The amorphous state is thermodynamically unstable. Moisture absorption or insufficient interaction with the polymer can trigger recrystallization, which negates the solubility advantage.

  • Troubleshooting Steps:

    • Polymer Selection: Choose a polymer that has strong interactions (e.g., hydrogen bonding) with itraconazole to stabilize the amorphous form. Hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS) is a common choice.[1]

    • Drug Loading: Avoid excessively high drug loading, as this can increase the tendency for recrystallization. A 1:2 drug-to-polymer ratio often shows better release than 1:1 or 2:1.[1]

    • Storage Conditions: Store the ASD formulation in a low-humidity environment to prevent moisture-induced crystallization.

    • Characterization: Regularly perform PXRD and DSC analyses to monitor the physical state of itraconazole in the formulation during stability studies.[1][16]

Nanosuspensions

Problem 3: Particle aggregation or crystal growth in the nanosuspension.

  • Possible Cause: Insufficient stabilization of the nanoparticles. The high surface energy of nanoparticles makes them prone to agglomeration to minimize their surface area.

  • Troubleshooting Steps:

    • Stabilizer Optimization: Use an adequate concentration of stabilizers. A combination of steric (e.g., Poloxamer 407, HPC-SL) and electrostatic stabilizers can be more effective.[10][11]

    • Milling Parameters: Optimize the milling time and the size and ratio of milling media. Over-milling can sometimes lead to increased particle aggregation.[10]

    • Lyophilization: For long-term storage, consider lyophilizing the nanosuspension with a suitable cryoprotectant (e.g., mannitol) to prevent aggregation upon reconstitution.[10]

    • Zeta Potential: Measure the zeta potential of the nanosuspension. A higher absolute value (typically > |30| mV) indicates better electrostatic stability.

Data Summary

Table 1: Comparison of Bioavailability Enhancement with Different Itraconazole Formulations

Formulation TypeKey ExcipientsManufacturing MethodBioavailability Enhancement (Relative to Conventional Capsules)Reference
Oral SolutionHydroxypropyl-β-cyclodextrinSolution30-33% higher AUC[7]
Solid DispersionLipid materialsSpray Drying~3.3-fold higher AUC (in rats)[2]
Solid DispersionSoluplus®Hot-Melt ExtrusionHigher Cmax and AUC (in rats)[15]
Solid DispersionHPMCAS-LFSolvent-Controlled PrecipitationImproved absorption (in rats)[17]
SUBA-ItraconazoleNot specifiedSolid DispersionBioequivalent at a lower dose (65mg vs 100mg)[6]

Table 2: In Vitro Dissolution of Itraconazole from Various Formulations

FormulationPolymer/CarrierDrug:Polymer RatioManufacturing Method% Drug Release (Time)Dissolution MediumReference
ASD TabletEudragit® EPO1:2Hot-Melt Extrusion95.88% (2 hours)Not specified[1]
ASD TabletSoluplus®Not specifiedHot-Melt ExtrusionComplete releaseNot specified[1]
NanosuspensionPoloxamer 4071% w/v drugMedia Milling~90% (10 minutes)0.1N HCl
Solid DispersionAEA / Eudragit E 1001:1Spray Drying>90% (5 minutes)Not specified[18]
Solid DispersionLipid materialsNot specifiedSpray Drying69% (60 minutes)Acetate buffer pH 1.2[2]

Experimental Protocols

1. Preparation of Itraconazole Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

  • Objective: To prepare an amorphous solid dispersion of itraconazole with a hydrophilic polymer to enhance its solubility and dissolution.

  • Materials: Itraconazole powder, hydrophilic polymer (e.g., Soluplus®, Kollidon® VA64, HPMCAS), twin-screw extruder.

  • Method:

    • Dry the itraconazole and polymer to remove residual moisture.

    • Accurately weigh and blend the itraconazole and polymer at a predetermined ratio (e.g., 1:2 w/w).

    • Feed the physical mixture into the hopper of a twin-screw extruder.

    • Set the extruder barrel temperatures to a profile suitable for the chosen polymer (e.g., increasing from 100°C to 170°C).

    • Set the screw speed (e.g., 100 rpm) and feed rate to ensure complete melting and mixing.

    • Collect the molten extrudate from the die and allow it to cool and solidify.

    • Mill the extrudate to a fine powder using a suitable mill (e.g., ball mill or jet mill).

    • Characterize the resulting powder for its amorphous nature (using DSC and PXRD) and dissolution properties.[1][3][15]

2. Preparation of Itraconazole Nanosuspension by Media Milling

  • Objective: To reduce the particle size of itraconazole to the nanoscale to increase its surface area and dissolution velocity.

  • Materials: Itraconazole powder, stabilizer (e.g., Poloxamer 407), wetting agent (e.g., glycerol), purified water, milling media (e.g., zirconium oxide beads), magnetic stirrer or planetary ball mill.

  • Method:

    • Prepare an aqueous solution containing the stabilizer and wetting agent.

    • Disperse the itraconazole powder (e.g., 1% w/v) in this aqueous solution to form a coarse pre-dispersion.

    • Add the milling media (zirconium oxide beads) to the pre-dispersion.

    • Comminute the drug particles by stirring the mixture on a high-speed magnetic stirrer or using a planetary ball mill for a specified duration (e.g., 24 hours).

    • Separate the nanosuspension from the milling media.

    • Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.[10]

3. In Vitro Dissolution Testing

  • Objective: To evaluate the release rate of itraconazole from the developed formulation.

  • Apparatus: USP Type II Dissolution Apparatus (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1N HCl (to simulate gastric fluid) or phosphate (B84403) buffer pH 6.8 (to simulate intestinal fluid). The medium is maintained at 37 ± 0.5°C.

  • Method:

    • Place the formulation (e.g., one tablet or an amount of powder/nanosuspension equivalent to a specific dose) into the dissolution vessel.

    • Set the paddle speed (e.g., 100 rpm).

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh dissolution medium to maintain a constant volume.

    • Filter the samples through a suitable filter (e.g., 0.2 µm).

    • Analyze the concentration of itraconazole in the samples using a validated analytical method, such as UV-Vis spectrophotometry (at ~255 nm) or HPLC.[1][10]

Visualizations

Experimental_Workflow_ASD cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A Itraconazole & Polymer (e.g., HPMCAS) B Blending A->B C Hot-Melt Extrusion (HME) B->C D Milling of Extrudate C->D E Physicochemical Analysis (DSC, PXRD, FTIR) D->E F In Vitro Dissolution Test D->F G Tablet Formulation D->G H In Vivo Bioavailability Study (Animal Model) F->H Correlate? G->H I Pharmacokinetic Analysis (AUC, Cmax) H->I

Caption: Workflow for developing and evaluating itraconazole amorphous solid dispersions (ASDs).

Troubleshooting_Low_Bioavailability Start Low/Variable Itraconazole Bioavailability Cause1 Poor Aqueous Solubility (BCS Class II) Start->Cause1 Cause2 pH-Dependent Solubility Start->Cause2 Cause3 Food/Drug Interactions Start->Cause3 Sol1 Enhance Solubility & Dissolution Rate Cause1->Sol1 Cause2->Sol1 Tech1 Amorphous Solid Dispersions (ASDs) Sol1->Tech1 Tech2 Nanosuspensions Sol1->Tech2 Tech3 Lipid-Based Formulations Sol1->Tech3 Tech4 Cyclodextrin Complexation Sol1->Tech4

Caption: Logical approach to addressing low itraconazole bioavailability.

References

Validation & Comparative

comparing the antifungal efficacy of (S)-(-)-Itraconazole vs. (R)-(+)-Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the antifungal efficacy of itraconazole (B105839) stereoisomers reveals significant variations based on their absolute stereochemistry. Itraconazole, a widely used triazole antifungal agent, possesses three chiral centers, giving rise to eight distinct stereoisomers. The commercially available formulation is a racemic mixture of four cis-diastereomers. This guide delves into the antifungal potency of the individual stereoisomers, providing researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data.

Unraveling the Stereochemistry of Itraconazole

The eight stereoisomers of itraconazole are classified based on the configuration (R or S) at three chiral centers (C2, C4, and C2'). Their antifungal activity is not uniform, with some isomers exhibiting significantly higher potency than others. The designations (+) and (-) refer to the dextrorotatory or levorotatory nature of the molecule, indicating the direction in which they rotate plane-polarized light.

A pivotal study by Shi et al. successfully synthesized and characterized all eight stereoisomers, determining both their optical rotation and their in vitro antifungal activity against a panel of fungal strains.[1] This allows for a direct comparison of the efficacy of the dextrorotatory (+) and levorotatory (-) isomers.

Comparative Antifungal Efficacy

The antifungal efficacy of the eight stereoisomers of itraconazole was evaluated against five different fungal strains: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration required to inhibit 80% of fungal growth (MIC80) was determined for each stereoisomer. The results, summarized in the table below, demonstrate a clear structure-activity relationship.

StereoisomerAbsolute ConfigurationOptical Rotation ([α]D)C. albicans (μg/mL)C. glabrata (μg/mL)C. parapsilosis (μg/mL)C. neoformans (μg/mL)A. fumigatus (μg/mL)
1a (2S,4R,2’S)-5.50.060.250.060.030.5
1b (2S,4R,2’R)-12.90.060.250.060.030.5
1c (2R,4S,2’S)+13.00.060.250.060.030.5
1d (2R,4S,2’R)+5.70.060.250.060.030.5
1e (2S,4S,2’S)-34.30.060.250.060.1250.5
1f (2S,4S,2’R)-21.00.060.250.060.1250.5
1g (2R,4R,2’S)+21.10.5>10.250.25>1
1h (2R,4R,2’R)+34.50.5>10.250.25>1

Data sourced from Shi et al. (2010).[1]

From the data, it is evident that the four cis-diastereomers (1a, 1b, 1c, 1d ) and two of the trans-diastereomers (1e, 1f ) exhibit the highest antifungal potency across most of the tested strains.[1] Notably, the two trans-isomers 1g ((2R,4R,2’S)-(+)-Itraconazole) and 1h ((2R,4R,2’R)-(+)-Itraconazole) are significantly less active.[1]

When comparing the most potent levorotatory isomer, 1e ((2S,4S,2’S)-(-)-Itraconazole) with an optical rotation of -34.3, to the most potent dextrorotatory isomer, 1c ((2R,4S,2’S)-(+)-Itraconazole) with an optical rotation of +13.0, their antifungal activities are largely comparable against C. albicans, C. glabrata, C. parapsilosis, and A. fumigatus. However, against C. neoformans, the dextrorotatory isomer 1c is more potent (MIC80 of 0.03 μg/mL) than the levorotatory isomer 1e (MIC80 of 0.125 μg/mL).[1]

Experimental Protocols

The determination of the antifungal efficacy of the itraconazole stereoisomers was conducted using a standardized broth microdilution method.

Fungal Strains and Culture Conditions: The fungal strains used in the study included Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Candida parapsilosis (ATCC 22019), Cryptococcus neoformans (ATCC 204092), and Aspergillus fumigatus (ATCC 204305). The yeast strains were cultured in YPD medium, while the filamentous fungus A. fumigatus was grown on Sabouraud dextrose agar.

Antifungal Susceptibility Testing: A broth microdilution assay was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The stereoisomers of itraconazole were dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of each compound were made in 96-well microtiter plates containing RPMI 1640 medium buffered with MOPS. Fungal inocula were prepared and adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL for yeast and 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for A. fumigatus. The plates were incubated at 35°C for 24-48 hours. The MIC80 was determined as the lowest concentration of the drug that caused an 80% reduction in turbidity compared to the growth in the control well, as measured by a microplate reader at 600 nm.[1]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary mechanism of antifungal action for all itraconazole stereoisomers is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting lanosterol 14α-demethylase, itraconazole disrupts the production of ergosterol. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth and replication.

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_cell Fungal Cell Lanosterol Lanosterol Intermediate 14-demethyl Lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Loss of Integrity) Fungal_Growth_Inhibition Inhibition of Fungal Growth Disrupted_Membrane->Fungal_Growth_Inhibition Itraconazole (S)-(-)-Itraconazole & (R)-(+)-Itraconazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Itraconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibition Lanosterol 14α-demethylase\n(CYP51)->Disrupted_Membrane Disruption of Pathway Leads to Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis Synthesis Synthesis of 8 Itraconazole Stereoisomers Purification Purification by Chromatography Synthesis->Purification Characterization Characterization (NMR, HPLC, Optical Rotation) Purification->Characterization MIC_Assay Broth Microdilution MIC Assay Characterization->MIC_Assay Strain_Culture Fungal Strain Culturing Inoculum_Prep Inoculum Preparation Strain_Culture->Inoculum_Prep Inoculum_Prep->MIC_Assay Incubation Incubation MIC_Assay->Incubation Data_Collection Measurement of Fungal Growth (OD600) Incubation->Data_Collection MIC_Determination Determination of MIC80 Values Data_Collection->MIC_Determination Comparison Comparison of Efficacy MIC_Determination->Comparison

References

Unveiling the Hedgehog Pathway Blockade: A Comparative Analysis of (S)-(-)-Itraconazole's Inhibitory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the inhibitory effects of (S)-(-)-Itraconazole on the Hedgehog (Hh) signaling pathway. We delve into the available experimental data, compare its performance against other Hedgehog inhibitors and its own stereoisomers, and provide detailed experimental protocols for key validation assays.

Itraconazole (B105839), a triazole antifungal agent, has emerged as a potent inhibitor of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2] Its anticancer and antiangiogenic properties have garnered significant interest.[3] Itraconazole exerts its effect by targeting Smoothened (SMO), a key transmembrane protein in the Hh pathway, through a mechanism distinct from other well-known SMO antagonists like cyclopamine (B1684311) and the FDA-approved drugs Vismodegib and Sonidegib.[1][4] This unique binding site suggests its potential efficacy in cases of resistance to conventional Hedgehog inhibitors.[5]

The stereochemistry of the itraconazole molecule, which possesses three chiral centers, is a critical determinant of its biological activity.[3][6] While racemic itraconazole has demonstrated significant Hedgehog pathway inhibition, this guide will focus on the available data for the specific stereoisomer, (S)-(-)-Itraconazole, and compare it with other forms of the drug and established inhibitors.

Comparative Analysis of Hedgehog Pathway Inhibition

The inhibitory potency of Hedgehog pathway antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. These assays often utilize cell lines with a constitutively active Hedgehog pathway or cells stimulated with a Hedgehog agonist.

CompoundAssayCell LineIC50 (µM)Reference
Racemic Itraconazole Gli-Luciferase ReporterShh-Light2~0.8[1]
Racemic Itraconazole Gli-Luciferase ReporterPtch-/- MEFs~0.9[2]
Hydroxy-itraconazole Gli-Luciferase ReporterShh-Light2~1.2[2]
(2S,4R,2'S)-Itraconazole (IT-C) HUVEC ProliferationHUVECMore potent than racemic mixture[6]
Itraconazole Analogue 18 Gli1 mRNA expressionASZ0010.12[7]
Itraconazole Analogue 20 (trans-dioxolane) Gli1 mRNA expressionASZ0010.58[7]
Vismodegib (GDC-0449) Gli1 mRNA transcriptionMedulloblastoma spheres<0.1[7]
Sonidegib (LDE225) Not specifiedNot specifiedNot specified[8]

Experimental Methodologies

Accurate and reproducible experimental design is paramount in validating the inhibitory effects of compounds on signaling pathways. Below are detailed protocols for key assays used to assess Hedgehog pathway inhibition.

Gli-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the transcriptional activity of the Hedgehog pathway. It utilizes a cell line, such as the Shh-Light2 cell line (a murine fibroblast cell line), which is stably transfected with a reporter construct containing multiple Gli-binding sites upstream of a luciferase gene. Inhibition of the pathway leads to a decrease in luciferase expression, which can be measured as a change in luminescence.

Protocol:

  • Cell Seeding: Plate Shh-Light2 cells in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., (S)-(-)-Itraconazole, racemic itraconazole, Vismodegib) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for pathway activation (e.g., Sonic Hedgehog conditioned medium or a Smoothened agonist like SAG).

  • Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.

  • Luminometry: Measure the firefly luciferase activity using a luminometer. To normalize for cell viability and transfection efficiency, a co-transfected Renilla luciferase reporter can be used, and the ratio of firefly to Renilla luminescence is calculated.

  • Data Analysis: Plot the normalized luciferase activity against the compound concentration to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression

This method directly measures the mRNA levels of Hedgehog target genes, such as Gli1 and Ptch1, providing a direct readout of pathway activity.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., medulloblastoma cell lines with an activated Hedgehog pathway) and treat with the test compounds as described for the luciferase assay.

  • RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and primers specific for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells.

Smoothened (SMO) Binding Assay

This assay assesses the direct interaction of a compound with the Smoothened receptor. A common method is a competitive binding assay using a radiolabeled or fluorescently tagged ligand that is known to bind to SMO.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the Smoothened receptor.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of a labeled SMO ligand (e.g., [³H]-cyclopamine or BODIPY-cyclopamine) in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound ligand from the free ligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound to determine the IC50 or Ki (inhibition constant) value.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits Gli Gli SMO->Gli activates SUFU SUFU SUFU->Gli sequesters Gli_active Active Gli Gli->Gli_active processing Target_Genes Target Genes (Gli1, Ptch1) Gli_active->Target_Genes transcribes Itraconazole (S)-(-)-Itraconazole Itraconazole->SMO inhibits Vismodegib Vismodegib Vismodegib->SMO inhibits

Caption: The Hedgehog signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation start Cell Culture (e.g., Shh-Light2, Medulloblastoma cells) treatment Treatment with (S)-(-)-Itraconazole & Controls start->treatment luciferase Gli-Luciferase Reporter Assay treatment->luciferase qpcr qPCR for Gli1 & Ptch1 Expression treatment->qpcr binding SMO Binding Assay treatment->binding ic50 IC50 Determination luciferase->ic50 gene_expression Gene Expression Analysis qpcr->gene_expression binding_affinity Binding Affinity (Ki) binding->binding_affinity

Caption: Experimental workflow for validating Hedgehog pathway inhibition.

References

Unveiling the Antiangiogenic Potential of (S)-(-)-Itraconazole: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo antiangiogenic activity of (S)-(-)-Itraconazole against other relevant anti-cancer agents. The following sections detail supporting experimental data, comprehensive protocols for key in vivo assays, and visualizations of the implicated signaling pathways.

(S)-(-)-Itraconazole, a potent antifungal agent, has demonstrated significant antiangiogenic properties, positioning it as a promising candidate for cancer therapy.[1][2] In vivo studies have validated its ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.[3][4] This guide synthesizes findings from preclinical studies to offer a clear comparison of Itraconazole's efficacy and mechanisms of action.

Comparative Analysis of In Vivo Antiangiogenic Activity

The antiangiogenic efficacy of (S)-(-)-Itraconazole has been evaluated in various preclinical in vivo models, primarily through tumor xenografts and Matrigel plug assays. These studies provide quantitative data on its ability to suppress tumor growth and reduce vascularity, often in comparison with or as an adjunct to established chemotherapeutic and antiangiogenic drugs.

Tumor Growth Inhibition in Xenograft Models

Itraconazole (B105839) has shown significant single-agent efficacy in inhibiting tumor growth in non-small cell lung cancer (NSCLC) primary xenograft models. In two separate models, LX-14 and LX-7, oral administration of Itraconazole (75 mg/kg, twice daily) for 14 days resulted in a remarkable 72% and 79% inhibition of tumor growth, respectively, compared to vehicle-treated controls.[5]

When used in combination, Itraconazole enhances the antitumor effects of conventional chemotherapy. For instance, the addition of Itraconazole to a cisplatin (B142131) regimen in NSCLC xenograft models led to a significantly greater reduction in tumor volume than cisplatin alone.[3][5] Furthermore, in bevacizumab-resistant gastrointestinal cancer xenografts, the combination of Itraconazole and bevacizumab significantly reduced tumor volume and weight compared to monotherapy with either drug.[6]

Treatment Group Tumor Model Dosage and Administration Tumor Growth Inhibition (%) Reference
ItraconazoleLX-14 (NSCLC)75 mg/kg, oral, twice daily72[5]
ItraconazoleLX-7 (NSCLC)75 mg/kg, oral, twice daily79[5]
Itraconazole + CisplatinNSCLC XenograftsItraconazole: 75 mg/kg, oral, twice daily; Cisplatin: 4 mg/kg, intraperitoneal, weeklySignificantly enhanced compared to cisplatin alone[3][5]
Itraconazole + BevacizumabBevacizumab-resistant Gastrointestinal CancerNot specifiedSignificantly reduced tumor volume and weight compared to monotherapy[6]
ItraconazoleA431 (Cutaneous Squamous Cell Carcinoma)40 mg/kg or 80 mg/kg, oral, twice daily for ~3 weeksSignificant inhibition of tumor growth[7]
Itraconazole + PaclitaxelHT-29 (Colon Cancer)Itraconazole: 10 mg/kg, i.p.; Paclitaxel: 20 mg/kg, i.p.Synergistic antitumor effects[8]
Reduction in Tumor Vascularity

A key indicator of antiangiogenic activity is the reduction in microvessel density within the tumor. Immunohistochemical analysis of tumor sections from xenograft models has consistently demonstrated Itraconazole's ability to decrease tumor vascularity.

In NSCLC xenografts (LX-14 and LX-7), Itraconazole monotherapy reduced the mean tumor vascular area from 14.9% and 21.9% in vehicle-treated tumors to 5.8% and 9.7%, respectively.[3] When combined with cisplatin, Itraconazole also significantly decreased tumor vasculature compared to cisplatin treatment alone.[3] Similarly, in bevacizumab-resistant models, the combination of Itraconazole and bevacizumab resulted in a significant reduction in microvessel density.[6]

Treatment Group Tumor Model Effect on Tumor Vascularity Reference
ItraconazoleLX-14 (NSCLC)Reduction in mean tumor vascular area from 14.9% to 5.8%[3]
ItraconazoleLX-7 (NSCLC)Reduction in mean tumor vascular area from 21.9% to 9.7%[3]
Itraconazole + CisplatinLX-14 (NSCLC)Reduction in mean tumor vascular area from 11.2% (cisplatin alone) to 6.1%[3]
Itraconazole + CisplatinLX-7 (NSCLC)Reduction in mean tumor vascular area from 20.8% (cisplatin alone) to 10.3%[3]
Itraconazole + BevacizumabBevacizumab-resistant Gastrointestinal CancerSignificant reduction in microvessel density[6]

Signaling Pathways Targeted by (S)-(-)-Itraconazole

Itraconazole exerts its antiangiogenic effects by modulating multiple key signaling pathways involved in endothelial cell proliferation, migration, and survival. These include the Vascular Endothelial Growth Factor (VEGF), Hedgehog (Hh), and mammalian Target of Rapamycin (mTOR) pathways.

VEGF Signaling Pathway Inhibition

The VEGF signaling pathway is a critical driver of angiogenesis. Itraconazole has been shown to inhibit this pathway by interfering with the proper glycosylation and trafficking of VEGF Receptor 2 (VEGFR2).[9][10][11] This leads to a decrease in VEGFR2 at the cell surface and subsequent inhibition of downstream signaling, ultimately impairing VEGF-stimulated endothelial cell functions.[9][10]

VEGF_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg1 PLCγ1 VEGFR2->PLCg1 Activates Downstream Downstream Signaling PLCg1->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Itraconazole (S)-(-)-Itraconazole Glycosylation VEGFR2 Glycosylation & Trafficking Itraconazole->Glycosylation Glycosylation->VEGFR2

Caption: Itraconazole inhibits VEGF signaling by disrupting VEGFR2 glycosylation and trafficking.

Hedgehog Signaling Pathway Inhibition

The Hedgehog signaling pathway plays a crucial role in embryonic development and has been implicated in tumorigenesis and angiogenesis. Itraconazole acts as a potent antagonist of the Hh pathway by binding to the Smoothened (SMO) receptor, a key component of the pathway.[12][13][14] This inhibition occurs at a site distinct from other known SMO antagonists like cyclopamine.[12]

Hedgehog_Pathway Hh_ligand Hedgehog Ligand PTCH1 PTCH1 Hh_ligand->PTCH1 Inhibits SMO SMO PTCH1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits GLI GLI (active) Target_Genes Target Gene Transcription GLI->Target_Genes Itraconazole (S)-(-)-Itraconazole Itraconazole->SMO

Caption: Itraconazole blocks the Hedgehog pathway by inhibiting the SMO receptor.

mTOR Signaling Pathway Inhibition

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Itraconazole has been shown to inhibit mTOR signaling in endothelial cells.[15][16] This inhibition is mediated through its interaction with Voltage-Dependent Anion Channel 1 (VDAC1), which leads to the activation of AMP-activated protein kinase (AMPK), an upstream inhibitor of mTOR.[15][16]

mTOR_Pathway Itraconazole (S)-(-)-Itraconazole VDAC1 VDAC1 Itraconazole->VDAC1 AMPK AMPK VDAC1->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Itraconazole inhibits the mTOR pathway via VDAC1 and AMPK activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key in vivo experiments used to assess the antiangiogenic activity of (S)-(-)-Itraconazole.

Tumor Xenograft Model

This model is widely used to evaluate the in vivo efficacy of anticancer agents on tumor growth and vascularity.

  • Cell Culture: Human cancer cell lines (e.g., NSCLC, colon, or cutaneous squamous cell carcinoma) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[7]

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. Itraconazole is typically administered orally via gavage, while other agents like cisplatin may be given intraperitoneally.[5][7]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for microvessel density (e.g., CD31 staining).[3]

Xenograft_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Cell_Culture Cancer Cell Culture Implantation Subcutaneous Cell Injection Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Treatment Drug Administration Monitoring->Treatment Endpoint Tumor Excision & Measurement Treatment->Endpoint IHC Immunohistochemistry (e.g., CD31) Endpoint->IHC

Caption: Workflow for the in vivo tumor xenograft model.

Matrigel Plug Assay

This assay is a rapid and quantitative method to assess in vivo angiogenesis.

  • Matrigel Preparation: Matrigel, a basement membrane extract, is thawed on ice.

  • Incorporation of Factors: Pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound (Itraconazole or vehicle) are mixed with the liquid Matrigel at 4°C.

  • Injection: The Matrigel mixture is subcutaneously injected into mice, where it forms a solid plug at body temperature.

  • Incubation Period: The plugs are allowed to incubate in the mice for a specific period (e.g., 7-14 days) to allow for vascularization.

  • Plug Excision and Analysis: The Matrigel plugs are excised and can be processed for various analyses, including:

    • Hemoglobin Content: Quantification of hemoglobin using a colorimetric assay (e.g., Drabkin's reagent) as a measure of blood vessel formation.

    • Immunohistochemistry: Staining for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.

Matrigel_Workflow Prep Prepare Matrigel with Angiogenic Factors & Test Compound Inject Subcutaneous Injection into Mouse Prep->Inject Incubate In Vivo Incubation (e.g., 7-14 days) Inject->Incubate Excise Excise Matrigel Plug Incubate->Excise Analyze Quantify Angiogenesis (Hemoglobin Assay or IHC) Excise->Analyze

Caption: Workflow for the in vivo Matrigel plug assay.

References

A Comparative Guide to Analytical Methods for (S)-(-)-Itraconazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of (S)-(-)-Itraconazole, a triazole antifungal agent. The selection of an appropriate analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document outlines the performance of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data from published studies.

Methodology Comparison

The quantification of (S)-(-)-Itraconazole is predominantly achieved through HPLC-UV and LC-MS/MS methods. While HPLC-UV is a robust and cost-effective technique suitable for quality control of bulk drugs and formulations, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations in complex matrices like plasma are expected.[1][2]

A summary of the performance characteristics of different analytical methods is presented below.

Table 1: Comparison of HPLC-UV Methods for (S)-(-)-Itraconazole Quantification

ParameterMethod 1Method 2Method 3
Mobile Phase Acetonitrile:Double Distilled Water (90:10 v/v)Methanol:0.1% Hydrochloric acid (99:1 v/v)[3]Acetonitrile:0.1% w/v Acetic Acid (50:50 v/v)[4]
Column HiQSil C18-HS (250 x 4.6 mm)Enable C18G (150 mm × 4.6 mm, 5 µm)[3]Enable C-18G (250 × 4.6 mm, 5µm)[4]
Flow Rate 1.0 ml/min1.0 mL/min[3]1.0 ml/min[4]
Detection (UV) 263 nm264 nm[3]264 nm[4]
Retention Time 7.75 minutesNot Specified3.7 min[4]
Linearity Range 5-60 µg/ml200 – 600 µg/ml[3]10-60 µg/ml[4]
Correlation Coefficient (r²) 0.9910.999[3]0.996[4]
LOD 0.3356 µg/mlNot SpecifiedNot Specified
LOQ 1.1657 µg/mlNot SpecifiedNot Specified
Accuracy (% Recovery) Not Specified98–102%[3]Not Specified
Precision (%RSD) Not Specified< 2%[3]Not Specified

Table 2: Comparison of LC-MS/MS Methods for (S)-(-)-Itraconazole Quantification

ParameterMethod 1Method 2Method 3
Sample Type Human PlasmaHuman PlasmaHuman Plasma
Extraction Method Protein Precipitation with Methyl t-butyl ether[1]Protein Precipitation[5]Protein Precipitation with Acetonitrile[6]
Chromatography HPLC[1]LCMS-8050 Triple Quadrupole[5]UPLC[7]
Column Not SpecifiedShim-pack GIS[5]Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[7]
Mobile Phase Not SpecifiedReverse-phase mode[5]A: 10 mM ammonium (B1175870) formate (B1220265) in water with 1% formic acid; B: 0.1% formic acid in acetonitrile[7]
Flow Rate Not SpecifiedNot Specified0.500 mL/min[7]
Ionization Mode ESI Positive[1]ESI Positive[5]Not Specified
MRM Transition (m/z) 705.3 → 392.4[1]Not SpecifiedNot Specified
Retention Time 0.9 min[1]Not SpecifiedNot Specified
Linearity Range 1-500 ng/mL[1]10-1000 µg/mL (in plasma)1–250 ng/mL[7]
Correlation Coefficient (r²) > 0.9952[1]> 0.999[5]Not Specified
LLOQ 1 ng/mL[1]Not Specified1 ng/mL[7]
Accuracy 95.6-108.2% (Intra-day), 86.6-117.5% (Inter-day)[1]100 ± 10%[5]Not Specified
Precision (%CV) < 13.7% (Intra-day), < 10.9% (Inter-day)[1]< 15%[5]Not Specified

Experimental Protocols

HPLC-UV Method for Bulk and Marketed Formulation[2]
  • Standard Stock Solution Preparation: 100 mg of Itraconazole (B105839) was accurately weighed and transferred into a 100 ml volumetric flask, and the volume was made up to 100 ml with methanol.

  • Working Solution Preparation: 1 ml from the stock solution was pipetted out and transferred to a 10 ml volumetric flask, and the volume was made up with the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and double distilled water in a ratio of 90:10 v/v.

    • Column: HiQSil C18-HS (250 × 4.6 mm).

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detector set at 263 nm.

LC-MS/MS Method for Quantification in Human Plasma[1]
  • Sample Preparation: Simple protein precipitation with methyl t-butyl ether.

  • Chromatographic Conditions:

    • Instrument: Liquid chromatography/electrospray ionization tandem mass spectrometric method (LC/ESI-MS/MS).

    • Ionization Mode: Electrospray ionization (ESI) with positive ion mode.

    • MS/MS Transition: m/z 705.3 → 392.4 for itraconazole.

  • Validation: The method was validated for linearity, precision, and accuracy.

High-Speed LC-MS/MS Analysis in Plasma[6]
  • Sample Pretreatment: Deproteinization of plasma samples. An internal standard (itraconazole-d3) was added, followed by dilution of the deproteinized supernatant.

  • Chromatographic Conditions:

    • Instrument: LCMS-8050 high-sensitivity triple quadrupole mass spectrometer.

    • Column: Shim-pack GIS column.

    • Separation Mode: Reverse-phase.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Measurement: Multiple Reaction Monitoring (MRM).

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose. This process is guided by ICH guidelines.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Validation Method Validation Parameters cluster_Application Application & Reporting MethodDevelopment Method Development (Selectivity, System Suitability) Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity Protocol->Specificity ICH Q2(R1) Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness RoutineAnalysis Routine Sample Analysis Specificity->RoutineAnalysis Linearity->RoutineAnalysis Accuracy->RoutineAnalysis Precision->RoutineAnalysis LOD_LOQ->RoutineAnalysis Robustness->RoutineAnalysis Report Validation Report Generation RoutineAnalysis->Report

Caption: General workflow for analytical method validation.

References

Unraveling the Enantioselective Cytotoxicity of Itraconazole on Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of itraconazole (B105839) enantiomers on cancer cell lines. Leveraging available experimental data, we delve into the differential anti-cancer activity of these stereoisomers, offering insights into their potential as targeted therapeutic agents.

Itraconazole, a triazole antifungal agent, has garnered significant attention for its potent anti-cancer properties. Its mechanisms of action are multifaceted, primarily involving the inhibition of angiogenesis and the Hedgehog signaling pathway. Itraconazole is a chiral molecule with three stereocenters, resulting in eight possible stereoisomers. Emerging research indicates that the therapeutic efficacy and toxicological profiles of these stereoisomers can vary significantly. This guide synthesizes the current understanding of the enantioselective cytotoxicity of itraconazole, presenting key data and experimental methodologies to inform future research and drug development efforts.

Comparative Cytotoxicity of Itraconazole Stereoisomers

Direct comparative studies on the cytotoxicity of itraconazole enantiomers across a wide range of cancer cell lines are limited. However, extensive research on Human Umbilical Vein Endothelial Cells (HUVECs) provides a robust proxy for the anti-angiogenic activity of these compounds, a critical component of their anti-cancer effects.

Anti-proliferative Activity on Endothelial Cells (HUVECs)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the eight stereoisomers of itraconazole on HUVEC proliferation. This data is crucial for understanding the differential anti-angiogenic potential of each enantiomer.

StereoisomerConfigurationIC50 (nM) on HUVECs[1]
(+)-Itraconazole Enantiomers
1a(+)-(2R,4S,2'R)100
1b(+)-(2R,4S,2'S)110
1e(+)-(2R,4R,2'R)260
1f(+)-(2R,4R,2'S)410
(-)-Itraconazole Enantiomers
1c(-)-(2S,4R,2'S)98
1d(-)-(2S,4R,2'R)130
1g(-)-(2S,4S,2'S)280
1h(-)-(2S,4S,2'R)350
Racemic ItraconazoleMixture of 1a, 1b, 1c, 1d160[1]

Key Observation: The cis-diastereomers (1a, 1b, 1c, 1d) consistently demonstrate higher potency in inhibiting HUVEC proliferation compared to their corresponding trans-diastereomers (1e, 1f, 1g, 1h)[1]. Notably, the (-)-(2S,4R,2'S) stereoisomer (1c) exhibits the most potent anti-angiogenic activity[1].

Cytotoxicity of Racemic Itraconazole on Cancer Cell Lines

While direct enantiomer comparisons are scarce, a significant body of research has established the cytotoxic effects of racemic itraconazole on various cancer cell lines. The following table provides a summary of these findings.

Cancer TypeCell LineIC50 (µM)Reference
GlioblastomaU87~5[2]
C6~5[2]
Breast CancerMCF-7~5[3]
SKBR-3~5[3]
Non-Small Cell Lung CancerH460~2.5[4]
A549>10[4]
Pancreatic CancerPanc-1~2.5[5]
MedulloblastomaDaoy<1[6]

Experimental Protocols

HUVEC Proliferation Assay

The anti-proliferative activity of itraconazole stereoisomers on HUVECs is a key indicator of their anti-angiogenic potential. A common method is the tritiated thymidine (B127349) ([³H]-thymidine) incorporation assay.

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000 cells per well in endothelial growth medium (EGM-2).

  • Drug Treatment: After 24 hours of incubation, the medium is replaced with fresh medium containing various concentrations of the itraconazole stereoisomers or vehicle control (e.g., DMSO).

  • [³H]-Thymidine Incorporation: Following a 48-hour incubation with the compounds, [³H]-thymidine (1 µCi/well) is added to each well.

  • Incubation and Harvesting: The plates are incubated for another 24 hours to allow for the incorporation of [³H]-thymidine into the DNA of proliferating cells. Subsequently, the cells are harvested onto glass fiber filters.

  • Scintillation Counting: The amount of incorporated [³H]-thymidine is quantified using a liquid scintillation counter. The results are expressed as a percentage of the vehicle-treated control.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Experimental Workflow: HUVEC Proliferation Assay A Seed HUVECs in 96-well plates B Incubate for 24 hours A->B C Treat with Itraconazole Stereoisomers B->C D Incubate for 48 hours C->D E Add [³H]-thymidine D->E F Incubate for 24 hours E->F G Harvest cells F->G H Quantify with Scintillation Counter G->H I Calculate IC50 values H->I

HUVEC Proliferation Assay Workflow

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of itraconazole enantiomers or racemic itraconazole for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined from dose-response curves.

Signaling Pathways Targeted by Itraconazole

Itraconazole exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Hedgehog Signaling Pathway

The Hedgehog (Hh) pathway is crucial for embryonic development and is aberrantly activated in several cancers. Itraconazole inhibits the Hh pathway by binding to and antagonizing the Smoothened (SMO) receptor, a key component of the pathway. This inhibition prevents the activation of Gli transcription factors, which regulate the expression of genes involved in cell proliferation and survival.

G cluster_hedgehog Hedgehog Signaling Pathway Inhibition by Itraconazole Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits Gli Gli Transcription Factor SMO->Gli activates SUFU Suppressor of Fused (SUFU) SUFU->Gli inhibits Nucleus Nucleus Gli->Nucleus translocates TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->TargetGenes promotes transcription Itraconazole Itraconazole Itraconazole->SMO inhibits

Itraconazole Inhibits the Hedgehog Pathway

Angiogenesis Signaling

Itraconazole potently inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. One of its primary targets in this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Itraconazole has been shown to impair VEGFR2 trafficking and glycosylation, leading to reduced receptor signaling and subsequent inhibition of endothelial cell proliferation and migration.

G cluster_angiogenesis Inhibition of Angiogenesis Signaling by Itraconazole VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation Endothelial Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Itraconazole Itraconazole Itraconazole->VEGFR2 impairs trafficking & glycosylation

Itraconazole's Anti-Angiogenic Mechanism

Conclusion

The available evidence strongly suggests that the anti-cancer activity of itraconazole is stereoselective. The cis-diastereomers, particularly (-)-(2S,4R,2'S)-itraconazole, exhibit the most potent anti-angiogenic effects, as demonstrated by their low nanomolar IC50 values against HUVEC proliferation. While direct comparative cytotoxicity data on cancer cell lines is still emerging, the profound differences observed in endothelial cell inhibition highlight the importance of considering stereochemistry in the development of itraconazole as an anti-cancer agent. Further research focusing on the enantioselective cytotoxicity and mechanism of action of itraconazole on a broader range of cancer cell lines is warranted to fully elucidate the therapeutic potential of individual stereoisomers. This guide serves as a foundational resource for researchers aiming to build upon the current understanding and unlock the full potential of itraconazole enantiomers in oncology.

References

validation of (S)-(-)-Itraconazole as a tool compound for angiogenesis research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The study of angiogenesis is paramount in the development of novel therapeutics, and the use of well-characterized tool compounds is essential for dissecting the underlying molecular mechanisms. This guide provides a comprehensive validation of (S)-(-)-Itraconazole as a potent anti-angiogenic tool compound. Its performance is objectively compared with other widely used angiogenesis inhibitors, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

(S)-(-)-Itraconazole, an orally bioavailable antifungal agent, has been repurposed as a powerful inhibitor of angiogenesis.[1] Its multifaceted mechanism of action, targeting key pathways in endothelial cell proliferation, migration, and differentiation, makes it a valuable tool for in vitro and in vivo angiogenesis research.[1][2]

Comparative Performance of Anti-Angiogenic Compounds

To validate (S)-(-)-Itraconazole as a tool compound, its in vitro anti-angiogenic activities were compared with established inhibitors: Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), and Sunitinib (B231) and Sorafenib (B1663141), multi-targeted receptor tyrosine kinase inhibitors. The following tables summarize their performance in key angiogenesis assays.

Table 1: Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation

CompoundTarget(s)IC50 (HUVEC Proliferation)Reference(s)
(S)-(-)-Itraconazole VEGFR2, mTOR, Lanosterol 14α-demethylase~600 nM (VEGF-stimulated)[3]
Bevacizumab VEGF-AData not typically reported as IC50; effective at µg/mL concentrations[4][5]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RET~40 nM (VEGF-induced)[6][7]
Sorafenib VEGFRs, PDGFRs, RAF kinases, c-KIT, FLT3, RET~1.5 µM[8]

Table 2: Inhibition of Endothelial Cell Migration (Wound Healing Assay)

CompoundConcentration Tested & EffectReference(s)
(S)-(-)-Itraconazole Dose-dependent inhibition of HUVEC migration (0.1 - 3.0 µM)[2][9]
Bevacizumab Significant inhibition of equine endothelial cell migration at 1 mg/mL[5]
Sunitinib Inhibition of HUVEC migration[10]
Sorafenib Inhibition of HUVEC migration[11]

Table 3: Inhibition of Endothelial Cell Tube Formation

CompoundConcentration Tested & EffectReference(s)
(S)-(-)-Itraconazole Dose-dependent inhibition of HUVEC tube formation (0.1 - 3.0 µM)[2][3]
Bevacizumab Inhibition of HUVEC tube formation[12]
Sunitinib Inhibition of HUVEC tube formation[13]
Sorafenib Inhibition of VEGF-mediated tube formation at 5 µM[14]

Mechanism of Action of (S)-(-)-Itraconazole

(S)-(-)-Itraconazole exerts its anti-angiogenic effects through a multi-targeted mechanism, distinguishing it from more pathway-specific inhibitors. Its primary modes of action include:

  • Inhibition of VEGFR2 Signaling: Itraconazole blocks the glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis. This disruption prevents VEGF-A from binding to its receptor, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation, survival, and migration.[15]

  • mTOR Pathway Inhibition: Itraconazole has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

  • Disruption of Cholesterol Trafficking: Itraconazole interferes with intracellular cholesterol trafficking, a process that has been linked to proper signaling of pathways involved in angiogenesis.

  • Inhibition of Lanosterol 14α-demethylase (14DM): While this is its primary antifungal mechanism, inhibition of the human ortholog of this enzyme may also contribute to its anti-angiogenic effects.[16]

Signaling Pathway of (S)-(-)-Itraconazole in Angiogenesis

Itraconazole_Mechanism cluster_cell Endothelial Cell cluster_intracellular cluster_nucleus Nucleus VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Itraconazole (S)-(-)-Itraconazole Itraconazole->VEGFR2 Inhibits Glycosylation & Trafficking mTOR mTOR Itraconazole->mTOR Lanosterol_14DM Lanosterol 14α-demethylase Itraconazole->Lanosterol_14DM Cholesterol_Trafficking Cholesterol Trafficking Itraconazole->Cholesterol_Trafficking PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Akt->mTOR mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Itraconazole's multi-targeted inhibition of angiogenesis.

Experimental Protocols

Detailed methodologies for the key in vitro angiogenesis assays are provided below to facilitate the replication and validation of these findings.

HUVEC Proliferation Assay

This assay quantifies the effect of a compound on the proliferation of endothelial cells.

HUVEC_Proliferation_Workflow A Seed HUVECs in 96-well plates B Allow cells to adhere (24 hours) A->B C Starve cells in basal medium B->C D Treat with Itraconazole and/or other compounds C->D E Stimulate with pro-angiogenic factors (e.g., VEGF) D->E F Incubate for 48-72 hours E->F G Assess cell viability (e.g., MTT or CellTiter-Glo assay) F->G H Measure absorbance or luminescence G->H I Calculate IC50 values H->I

Caption: Experimental workflow for the wound healing assay.

Protocol:

  • Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a linear scratch in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Replace the medium with fresh basal medium containing the test compounds at the desired concentrations.

  • Imaging (Time 0): Immediately capture images of the scratch at multiple defined locations.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • Imaging (Final): Capture images of the same locations as in step 5.

  • Analysis: Measure the width or area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure or migration inhibition compared to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.

Workflow for Tube Formation Assay

Tube_Formation_Workflow A Coat wells of a 96-well plate with Matrigel B Incubate to allow Matrigel to solidify A->B C Harvest and resuspend HUVECs B->C D Add test compounds to the cell suspension C->D E Seed the HUVEC suspension onto the Matrigel D->E F Incubate for 4-18 hours E->F G Image the tube network using a microscope F->G H Quantify tube formation (e.g., tube length, branch points) G->H

Caption: Experimental workflow for the tube formation assay.

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in basal medium.

  • Treatment: Add the test compounds to the HUVEC suspension.

  • Seeding: Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

The data presented in this guide validate (S)-(-)-Itraconazole as a robust and reliable tool compound for angiogenesis research. Its potent, multi-targeted anti-angiogenic activity, comparable to or in some aspects exceeding that of other established inhibitors, makes it an excellent choice for investigating the complex processes of blood vessel formation. The detailed experimental protocols and visual aids provided herein are intended to empower researchers to effectively utilize (S)-(-)-Itraconazole in their studies and contribute to the advancement of anti-angiogenic drug discovery.

References

comparative study of the metabolic stability of itraconazole stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metabolic Stability of Itraconazole (B105839) Stereoisomers

Itraconazole, a broad-spectrum antifungal agent, is a chiral molecule administered as a racemic mixture of four cis-stereoisomers. The orientation of these stereoisomers significantly influences their interaction with metabolic enzymes, leading to marked differences in their metabolic stability and pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of itraconazole stereoisomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

The metabolism of itraconazole is highly stereoselective, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This stereoselectivity results in significant variations in the metabolic pathways and stability among its different stereoisomers. Key findings indicate that only two of the four clinically used cis-stereoisomers undergo significant metabolism to form major metabolites, while the corresponding enantiomers are metabolically more stable.[2][3] The trans-stereoisomers of itraconazole exhibit a different metabolic fate, undergoing dioxolane ring scission.[1][4] Despite these metabolic differences, all stereoisomers demonstrate potent inhibition of CYP3A4.

Comparative Metabolic Profiles

The metabolic fate of itraconazole stereoisomers is dictated by their three-dimensional structure, which affects their binding and orientation within the active site of CYP3A4.

Cis-Stereoisomers

Itraconazole is commercially available as a mixture of four cis-stereoisomers. In vitro studies using human liver microsomes and recombinant CYP3A4 have demonstrated that the metabolism of these isomers is highly stereoselective.[2][3]

  • Metabolically Labile Isomers: The (+)-(2R,4S,2'R) and (+)-(2R,4S,2'S) isomers are readily metabolized by CYP3A4. The primary metabolic pathways for these isomers are hydroxylation of the sec-butyl side chain to form hydroxy-itraconazole (a major active metabolite), followed by further oxidation to keto-itraconazole and N-desalkylation.[1][2][3]

  • Metabolically Stable Isomers: In contrast, the (-)-(2S,4R,2'S) and (-)-(2S,4R,2'R) isomers are poor substrates for CYP3A4. For these isomers, neither the formation of the aforementioned metabolites nor significant substrate depletion is observed in vitro.[2][3]

Trans-Stereoisomers

The trans-stereoisomers of itraconazole are not present in the clinical formulation but have been studied to further understand the stereochemical requirements of CYP3A4-mediated metabolism. Unlike the cis-isomers, the trans-isomers do not form hydroxy, keto, or N-desalkyl metabolites. Instead, they undergo oxidation at the dioxolane ring, leading to its scission and the formation of two distinct metabolites.[1][4]

Quantitative Comparison of Metabolic Stability and CYP3A4 Inhibition

The following tables summarize the quantitative data on the interaction of itraconazole stereoisomers with CYP3A4.

Table 1: In Vitro Metabolism of cis-Itraconazole Stereoisomers by CYP3A4

StereoisomerMetabolites FormedSubstrate Depletion
(+)-(2R,4S,2'R)Hydroxy-ITZ, Keto-ITZ, N-desalkyl-ITZYes
(+)-(2R,4S,2'S)Hydroxy-ITZ, Keto-ITZ, N-desalkyl-ITZYes
(-)-(2S,4R,2'S)Not detectedNot detected
(-)-(2S,4R,2'R)Not detectedNot detected

Data sourced from in vitro experiments with heterologously expressed CYP3A4.[2][3]

Table 2: CYP3A4 Inhibition by cis-Itraconazole Stereoisomers

StereoisomerIC50 (Midazolam Hydroxylation, nM)Ki (Testosterone Hydroxylation, µM)Ki (Midazolam Hydroxylation, µM)
(+)-(2R,4S,2'R)-ITZ-A14.80.0850.44
(+)-(2R,4S,2'S)-ITZ-B11.20.910.48
(-)-(2S,4R,2'S)-ITZ-C3.70.201.56
(-)-(2S,4R,2'R)-ITZ-D4.20.0223.48

IC50 and Ki values indicate the inhibitory potency of each stereoisomer against CYP3A4 activity. Lower values signify stronger inhibition.[2][5]

Table 3: CYP3A4 Inhibition by trans-Itraconazole Stereoisomers

StereoisomerIC50 (Midazolam Hydroxylation, nM)
All four trans-isomers16 - 26

All four trans-stereoisomers are tight-binding inhibitors of CYP3A4.[1][4]

Experimental Protocols

In Vitro Metabolism with Recombinant CYP3A4
  • System: Heterologously expressed human CYP3A4 co-expressed with NADPH-cytochrome P450 reductase in insect cell microsomes (Supersomes™).

  • Substrates: Individual itraconazole stereoisomers (typically 1 µM).

  • Incubation: Incubations are performed at 37°C in a potassium phosphate (B84403) buffer (pH 7.4) containing the CYP3A4 enzyme, the itraconazole stereoisomer, and an NADPH-generating system (to initiate the metabolic reaction).

  • Reaction Termination: The reaction is stopped at various time points by the addition of a cold organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites. Substrate depletion is determined by comparing the peak area of the parent drug at different time points to the time-zero sample.

CYP3A4 Inhibition Assay
  • Enzyme Source: Human liver microsomes or recombinant CYP3A4.

  • Probe Substrate: A known CYP3A4 substrate, such as midazolam or testosterone, is used.

  • Inhibitors: A range of concentrations of the individual itraconazole stereoisomers.

  • Procedure: The probe substrate is incubated with the enzyme source in the presence of varying concentrations of the itraconazole stereoisomer. The reaction is initiated by adding an NADPH-generating system.

  • Quantification: The formation of the specific metabolite of the probe substrate (e.g., 1'-hydroxymidazolam (B1197787) or 6β-hydroxytestosterone) is measured by LC-MS.

  • Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration, and the IC50 (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models.

Visualizations

Metabolic Pathway of Itraconazole cis-Stereoisomers

G cluster_labile Metabolically Labile cis-Isomers cluster_stable Metabolically Stable cis-Isomers cluster_metabolites Metabolites 2R_4S_2primeR (+)-(2R,4S,2'R)-ITZ CYP3A4 CYP3A4 2R_4S_2primeR->CYP3A4 2R_4S_2primeS (+)-(2R,4S,2'S)-ITZ 2R_4S_2primeS->CYP3A4 2S_4R_2primeS (-)-(2S,4R,2'S)-ITZ No_Metabolism No significant metabolism by CYP3A4 2S_4R_2primeS->No_Metabolism 2S_4R_2primeR (-)-(2S,4R,2'R)-ITZ 2S_4R_2primeR->No_Metabolism OH_ITZ Hydroxy-ITZ Keto_ITZ Keto-ITZ OH_ITZ->Keto_ITZ ND_ITZ N-desalkyl-ITZ OH_ITZ->ND_ITZ CYP3A4->OH_ITZ G Start Start Incubation Incubate Stereoisomer with rCYP3A4 & NADPH Start->Incubation 37°C Quench Quench Reaction (Organic Solvent) Incubation->Quench Time points Centrifuge Centrifuge Quench->Centrifuge Analysis LC-MS Analysis Centrifuge->Analysis Supernatant End End Analysis->End Quantify parent & metabolites

References

Stereospecific Inhibition of CYP3A4 by Itraconazole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Itraconazole (B105839), a potent antifungal agent, is a well-known inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This inhibitory action is the basis for significant drug-drug interactions. Itraconazole is administered as a racemic mixture of four cis-diastereomers. The presence of three chiral centers in its structure gives rise to a total of eight possible stereoisomers. Emerging research indicates that the inhibitory effects of itraconazole on CYP3A4 are stereospecific, with different isomers exhibiting varying potencies. This guide provides a comparative analysis of the stereospecific inhibition of CYP3A4 by itraconazole isomers, supported by experimental data and detailed methodologies.

Comparative Inhibitory Potency of Itraconazole Isomers

The inhibitory potential of itraconazole isomers against CYP3A4 is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Below is a summary of these values for both cis- and trans-isomers of itraconazole from in vitro studies.

Table 1: Inhibitory Potency (IC50) of Itraconazole Stereoisomers against CYP3A4-mediated Midazolam Hydroxylation
Isomer ConfigurationIC50 (nM)Reference
cis-Isomers
(2R,4S,2’R)3.7 - 14.8[1][2]
(2R,4S,2’S)3.7 - 14.8[1][2]
(2S,4R,2’R)3.7 - 14.8[1][2]
(2S,4R,2’S)3.7 - 14.8[1][2]
trans-Isomers
(2R,4R,2’R)16 - 26[3]
(2R,4R,2’S)16 - 26
(2S,4S,2’R)16 - 26
(2S,4S,2’S)16 - 26[4]

Note: A specific breakdown of IC50 values for each individual cis-isomer was not available in the provided search results; they were presented as a range for all four.

Table 2: Inhibition Constants (Ki) of Itraconazole cis-Diastereoisomers against CYP3A4
IsomerProbe SubstrateKi (µM)Reference
(+)-2R,4S,2’R-ITZ-ATestosterone0.085[5][6]
Midazolam0.44[5][6]
(+)-2R,4S,2’S-ITZ-BTestosterone0.91[5][6]
Midazolam0.48[5][6]
(–)-2S,4R,2’S-ITZ-CTestosterone0.20[5][6]
Midazolam1.56[5][6]
(–)-2S,4R,2’R-ITZ-DTestosterone0.022[5][6]
Midazolam3.48[5][6]

The Role of Itraconazole Metabolites in CYP3A4 Inhibition

Research has revealed that the metabolites of itraconazole, namely hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ), also contribute significantly to the overall inhibition of CYP3A4.[7][8][9][10] In fact, these metabolites can be as potent or even more potent than the parent itraconazole compound.[8][9][10]

Interestingly, the metabolism of itraconazole by CYP3A4 is also stereoselective. Only the (2R,4S,2’R)-ITZ and (2R,4S,2’S)-ITZ isomers are metabolized to OH-ITZ, keto-ITZ, and ND-ITZ.[1][2] The other two cis-isomers, (2S,4R,2’R)-ITZ and (2S,4R,2’S)-ITZ, do not appear to undergo this metabolic transformation.[1][2]

Table 3: Unbound IC50 Values of Itraconazole and its Metabolites
CompoundUnbound IC50 (nM)Reference
Itraconazole (ITZ)6.1[8]
Hydroxy-itraconazole (OH-ITZ)4.6[8]
Keto-itraconazole (keto-ITZ)7.0[8]
N-desalkyl-itraconazole (ND-ITZ)0.4[8]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to assess the stereospecific inhibition of CYP3A4 by itraconazole isomers.

CYP3A4 Inhibition Assay (Midazolam Hydroxylation)

This assay is a common method to determine the inhibitory potential of compounds against CYP3A4.

1. Incubation:

  • Human liver microsomes (HLMs) or recombinant human CYP3A4 are used as the enzyme source.

  • The itraconazole isomer (inhibitor) is pre-incubated with the enzyme source in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • The reaction is initiated by adding the CYP3A4 probe substrate, midazolam, and an NADPH-generating system.

2. Reaction Termination and Sample Preparation:

  • The reaction is stopped after a specified time by adding a quenching solution, such as acetonitrile.

  • The samples are then centrifuged to precipitate proteins.

3. LC-MS/MS Analysis:

  • The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the midazolam metabolite, 1'-hydroxymidazolam.

4. Data Analysis:

  • The rate of metabolite formation is compared across different concentrations of the itraconazole isomer.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a suitable inhibition model.

The following diagram illustrates the general workflow for assessing CYP3A4 inhibition.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (or recombinant CYP3A4) Preincubation Pre-incubation (37°C) HLM->Preincubation Isomer Itraconazole Isomer Isomer->Preincubation Buffer Phosphate Buffer Buffer->Preincubation Midazolam Add Midazolam (Substrate) Preincubation->Midazolam NADPH Add NADPH (Cofactor) Midazolam->NADPH Quench Quench Reaction NADPH->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (IC50/Ki Calculation) LCMS->Data Itraconazole_Metabolism_Inhibition cluster_isomers Itraconazole cis-Isomers cluster_cyp3a4 CYP3A4 Interaction cluster_outcomes Outcomes Isomer_A (2R,4S,2’R) & (2R,4S,2’S) CYP3A4 CYP3A4 Enzyme Isomer_A->CYP3A4 Binds Metabolism Metabolism to OH-ITZ, keto-ITZ, ND-ITZ Inhibition Direct Inhibition Isomer_B (2S,4R,2’R) & (2S,4R,2’S) Isomer_B->CYP3A4 Binds CYP3A4->Metabolism Metabolizes CYP3A4->Inhibition Inhibited by Metabolite_Inhibition Inhibition by Metabolites Metabolism->Metabolite_Inhibition Leads to Metabolite_Inhibition->CYP3A4 Inhibits

References

Safety Operating Guide

Safe Disposal of Itraconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the proper disposal of Itraconazole, including the (S)-(-)- enantiomer, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Itraconazole, a potent antifungal agent, requires careful handling and disposal due to its potential health hazards and environmental impact.[1] This guide outlines the necessary procedures for the safe management of Itraconazole waste in a laboratory setting.

Hazard Identification and Safety Precautions

Itraconazole is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3] It is also toxic to aquatic organisms with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling Itraconazole

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical goggles
Hand Protection Protective gloves (e.g., nitrile rubber)
Body Protection Laboratory coat, impervious clothing
Respiratory Use in a well-ventilated area. A respirator may be necessary for bulk quantities or if dust is generated.

This table summarizes general PPE recommendations. Always consult the specific Safety Data Sheet (SDS) for the Itraconazole product you are using.

Spill Management and Cleanup

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

For minor spills:

  • Remove all sources of ignition.[1]

  • Clean up spills immediately, avoiding contact with skin and eyes.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Collect the spilled material into a suitable, labeled container for waste disposal.[1]

For major spills:

  • Evacuate the area and alert emergency responders.[1]

  • Avoid all personal contact, including inhalation of dust.[1]

  • Wear appropriate protective clothing and equipment during cleanup.[1]

Disposal Procedures for Itraconazole Waste

All Itraconazole waste must be handled in accordance with local, state, and federal regulations.[1][4] It is generally considered hazardous waste.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Never dispose of Itraconazole or its containers in the sanitary sewer.[4][5]

  • Segregation: Keep Itraconazole waste separate from other waste streams.

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "Itraconazole".

  • Containerization: Use appropriate, sealed, and leak-proof containers for waste collection.[6] Puncture empty containers to prevent reuse.[1]

The following workflow outlines the step-by-step process for the proper disposal of Itraconazole waste from a laboratory setting.

Itraconazole_Disposal_Workflow Figure 1: Itraconazole Disposal Workflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Itraconazole Waste Generation (e.g., unused compound, contaminated labware) B Segregate Itraconazole Waste A->B C Package in Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Hazardous Waste Accumulation Area C->D E Arrange for Pickup by Licensed Hazardous Waste Contractor D->E F Transport to a Licensed Hazardous Waste Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposal (e.g., Incineration) F->G

Figure 1: Itraconazole Disposal Workflow

Detailed Protocol for Laboratory-Scale Itraconazole Waste Disposal

This protocol provides a step-by-step guide for the disposal of small quantities of Itraconazole waste typically generated in a research laboratory.

1.0 Objective To safely collect, store, and dispose of Itraconazole waste in compliance with institutional and regulatory standards.

2.0 Materials

  • Designated hazardous waste container (leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified in Table 1

  • Waste manifest or logbook

3.0 Procedure

  • Waste Collection:

    • At the point of generation, collect all solid Itraconazole waste, including unused or expired compounds, contaminated gloves, weigh boats, and other disposable labware, directly into the designated hazardous waste container.

    • For solutions containing Itraconazole, collect them in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Affix a hazardous waste label to the container.

    • Fill out the label completely, including the full chemical name ("Itraconazole"), the concentration (if in solution), and the date of accumulation.

  • Storage:

    • Keep the waste container sealed when not in use.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Disposal Request:

    • Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for its pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[7]

    • Complete any required waste manifest or logbook entries.

  • Documentation:

    • Retain copies of all waste manifests and disposal records as required by your institution and regulatory agencies.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of Itraconazole, minimizing risks to themselves, the community, and the environment.

References

Personal protective equipment for handling Itraconazole, (S)-(-)-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Itraconazole

This guide provides crucial safety protocols and logistical information for laboratory personnel handling Itraconazole. Given that Itraconazole is a 1:1:1:1 racemic mixture of four diastereomers, the following procedures are recommended for handling any of its components, including the (S)-(-)- enantiomer, as specific safety data for individual enantiomers is not separately established.[1] Adherence to these guidelines is critical for ensuring the safety of researchers and maintaining a secure laboratory environment.

Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for Itraconazole. It is important to note that regulatory bodies have not established specific occupational exposure limits for this compound.[2][3][4]

ParameterValueReference
Melting Point 166°C[2]
Boiling Point 850°C at 760 mmHg[2]
Acute Toxicity (Oral, Rat LD50) >320 mg/kg[5]
Acute Toxicity (Intraperitoneal, Rat LD50) 100 mg/kg[5]
Occupational Exposure Limits (OEL) Not established[2][3][4]

Personal Protective Equipment (PPE) Protocol

Itraconazole is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][5][6] Therefore, a comprehensive PPE strategy is mandatory.

Engineering Controls
  • Ventilation: Always handle Itraconazole in a well-ventilated area.[2][6] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood or a powder containment hood.[3]

  • Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the immediate work area.[2]

Eye and Face Protection
  • Minimum Requirement: Wear safety glasses with side-shields to prevent contact with the eyes.[7]

  • Increased Risk: For operations with a higher risk of splashing, chemical goggles are required.[8]

Hand Protection
  • Glove Selection: Wear chemically resistant, impervious gloves.[2][9] The quality of the gloves must be selected based on the specific concentration and quantity of Itraconazole being handled.[10] It is recommended to use gloves that comply with EN 374 standards.[7][8]

  • Glove Change: Contaminated gloves should be replaced immediately. Always wash hands thoroughly with soap and water after removing gloves.[8]

Body Protection
  • Standard Operations: A lab coat or long-sleeved clothing should be worn.[9]

  • High-Risk Operations: For tasks involving large quantities or a high risk of contamination, wear impervious clothing or a full protection suit.[2][10] Contaminated clothing must be removed immediately and washed before reuse.[2][10]

Respiratory Protection
  • As Needed: If engineering controls like a fume hood are not sufficient or available, or if dust formation is unavoidable, respiratory protection must be worn.[10] A particulate respirator is appropriate for handling the solid form.[8]

Operational Plan for Safe Handling

A systematic approach to handling Itraconazole minimizes risk. The following step-by-step procedures cover the entire operational workflow.

Preparation and Pre-Handling
  • Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for Itraconazole.[11]

  • Designate Work Area: Cordon off and label a specific area for handling Itraconazole.

  • Assemble Materials: Gather all necessary equipment, including the compound, solvents, glassware, and waste containers, within the designated area (preferably inside a fume hood).

  • Don PPE: Put on all required personal protective equipment as detailed in the PPE protocol above.

Handling the Compound
  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to control dust.[3]

    • Use a dedicated set of spatulas and weighing papers.

    • Clean the balance and surrounding surfaces immediately after use.

  • Preparing Solutions:

    • Add the solid Itraconazole to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2][10]

  • General Practices:

    • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8]

    • Do not eat, drink, or smoke in the handling area.[2][7]

    • Wash hands thoroughly before breaks and at the end of the work shift.[6][7]

Spill Management
  • Minor Spills (Solid):

    • Ensure the area is well-ventilated.

    • Gently sweep or scoop the spilled solid material, avoiding dust generation.[8]

    • Place the material into a suitable, labeled container for hazardous waste disposal.[8]

    • Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.

  • Major Spills:

    • Evacuate personnel from the immediate area.[2]

    • Alert the appropriate emergency response personnel.[8]

    • Prevent the spill from entering drains or waterways.[6]

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.[8]

Disposal Plan

All Itraconazole waste is considered hazardous and must be disposed of accordingly.[8]

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with Itraconazole, including gloves, weighing papers, and paper towels, must be placed in a clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions containing Itraconazole should be collected in a designated, sealed, and labeled hazardous waste container.

  • Container Management:

    • Keep waste containers tightly closed and store them in a secure, well-ventilated area.[11]

    • Ensure all containers are clearly labeled with "Hazardous Waste" and list the contents.

  • Final Disposal:

    • Dispose of all waste materials through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[2][8][10]

Visual Workflow for Handling Itraconazole

The following diagram illustrates the logical progression of the safe handling workflow for Itraconazole.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_spill Emergency Protocol prep_sds Review SDS prep_area Designate & Prepare Work Area prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Compound in Containment Hood prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Perform Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Work Area & Equipment handle_experiment->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_waste Segregate & Store Hazardous Waste cleanup_doff->cleanup_waste cleanup_dispose Dispose via Certified Vendor cleanup_waste->cleanup_dispose spill_event Spill Occurs spill_assess Assess Severity spill_event->spill_assess spill_minor Minor Spill: Clean Up with Spill Kit spill_assess->spill_minor Minor spill_major Major Spill: Evacuate & Alert EHS spill_assess->spill_major Major spill_minor->cleanup_waste spill_major->cleanup_dispose

Caption: Workflow for the safe handling and disposal of Itraconazole in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.